molecular formula C12H13N3O B1309137 2,6-Dimethylquinoline-4-carbohydrazide CAS No. 613656-68-1

2,6-Dimethylquinoline-4-carbohydrazide

Cat. No.: B1309137
CAS No.: 613656-68-1
M. Wt: 215.25 g/mol
InChI Key: AJNBKRDYKNEHSI-UHFFFAOYSA-N
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Description

2,6-Dimethylquinoline-4-carbohydrazide is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-7-3-4-11-9(5-7)10(12(16)15-13)6-8(2)14-11/h3-6H,13H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNBKRDYKNEHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70411720
Record name 2,6-dimethylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613656-68-1
Record name 2,6-dimethylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview for the synthesis and detailed characterization of 2,6-Dimethylquinoline-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative delves into the mechanistic rationale behind the selected synthetic pathway, offering field-proven insights into experimental choices. It further outlines a systematic characterization workflow, ensuring structural verification and purity assessment through modern analytical techniques. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource for working with quinoline-based hydrazides.

Introduction and Significance

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of these pharmacological profiles. The introduction of a carbohydrazide moiety at the 4-position, as in this compound, creates a versatile intermediate. Hydrazides are known for their ability to act as key building blocks in the synthesis of various heterocyclic systems (e.g., oxadiazoles, pyrazoles) and as active pharmacophores in their own right, often enhancing the biological activity of the parent molecule.[3][4] This guide provides a robust and reproducible methodology for obtaining this valuable chemical entity.

Synthetic Strategy and Protocol

The synthesis of this compound is most efficiently achieved through a multi-step sequence, beginning with the construction of the core quinoline ring, followed by functional group manipulations to yield the final product. The chosen pathway prioritizes accessibility of starting materials and high-yield transformations.

The overall synthetic pathway involves three primary stages:

  • Doebner Reaction: Construction of the 2,6-dimethylquinoline-4-carboxylic acid backbone.

  • Fischer Esterification: Conversion of the carboxylic acid to an ethyl ester to facilitate the subsequent step.

  • Hydrazinolysis: Reaction of the ethyl ester with hydrazine hydrate to form the target carbohydrazide.

SynthesisWorkflow A p-Toluidine + Pyruvic Acid + Acetaldehyde B 2,6-Dimethylquinoline-4-carboxylic Acid A->B Doebner Reaction (Acid Catalyst, Reflux) C Ethyl 2,6-dimethylquinoline-4-carboxylate B->C Fischer Esterification (Ethanol, H₂SO₄, Reflux) D This compound C->D Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • p-Toluidine

  • Pyruvic Acid

  • Acetaldehyde

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrazine Hydrate (80% solution)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether

  • Standard laboratory glassware and reflux apparatus

Step 1: Synthesis of 2,6-Dimethylquinoline-4-carboxylic Acid

This step utilizes the Doebner reaction, a reliable method for synthesizing quinoline-4-carboxylic acid derivatives from an aromatic amine, an aldehyde, and pyruvic acid.[5]

  • In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve p-toluidine (0.1 mol) in absolute ethanol (150 mL).

  • To this solution, cautiously add pyruvic acid (0.1 mol) while stirring. An exothermic reaction may be observed.

  • Cool the mixture in an ice bath and slowly add acetaldehyde (0.1 mol), followed by the dropwise addition of concentrated hydrochloric acid (5 mL) as a catalyst.

  • Remove the flask from the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Filter the crude solid and wash it with cold ethanol and then with diethyl ether.

  • Recrystallize the solid from a suitable solvent like ethanol or acetic acid to obtain pure 2,6-dimethylquinoline-4-carboxylic acid.

Causality Insight: The Doebner reaction proceeds via a series of condensations and cyclizations. The aniline (p-toluidine) first reacts with the aldehyde (acetaldehyde) to form a Schiff base, which then undergoes a Michael-type addition with the enolate of pyruvic acid. Subsequent intramolecular cyclization and dehydration/aromatization yields the stable quinoline ring system.[1]

Step 2: Synthesis of Ethyl 2,6-dimethylquinoline-4-carboxylate

The carboxylic acid is converted to its ethyl ester to create a more reactive electrophilic center for the subsequent nucleophilic attack by hydrazine.

  • Suspend the dried 2,6-dimethylquinoline-4-carboxylic acid (0.08 mol) in absolute ethanol (200 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (4 mL) dropwise as a catalyst while cooling the flask in an ice bath.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

  • After cooling, reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into a beaker containing ice-cold water (400 mL) and neutralize it by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • The ethyl ester will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry it in a desiccator. Further purification can be achieved by recrystallization from ethanol.[6][7]

Step 3: Synthesis of this compound

This final step is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester.

  • Dissolve the ethyl 2,6-dimethylquinoline-4-carboxylate (0.06 mol) in absolute ethanol (150 mL) in a round-bottom flask.

  • Add hydrazine hydrate (0.12 mol, 2 equivalents) to the solution.[3]

  • Heat the mixture to reflux for 6-8 hours. The product, being less soluble, may start to precipitate during the reaction.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filter the resulting white or off-white solid, wash it with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the final product, this compound, under vacuum. The purity is typically high, but recrystallization from ethanol can be performed if necessary.

Self-Validation: The success of this final step is readily confirmed by TLC, where a new spot with a different Rf value from the starting ester will appear. Spectroscopic analysis (detailed in the next section) will confirm the disappearance of the ester's ethyl signals and the appearance of N-H signals.

Characterization Workflow

Thorough characterization is critical to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides unambiguous evidence.

CharacterizationWorkflow Start Synthesized Product TLC Purity Check (TLC) Start->TLC MP Melting Point Determination Start->MP FTIR FT-IR Spectroscopy (Functional Groups) TLC->FTIR If pure NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) FTIR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Final Verified Structure & Purity MS->Final

Caption: Systematic workflow for the characterization of the target compound.

Physicochemical and Spectroscopic Data

The following table summarizes the expected characterization data for this compound.

Technique Parameter Expected Observation
Melting Point Temperature RangeA sharp melting point, indicative of high purity.
FT-IR Wavenumber (cm⁻¹)~3350-3200: N-H stretching (NH, NH₂).[8] ~3050: Aromatic C-H stretching. ~2950: Aliphatic C-H stretching (CH₃). ~1660: C=O stretching (Amide I).[8] ~1600, 1570, 1480: Aromatic C=C & C=N stretching.
¹H NMR Chemical Shift (δ ppm)~10.0-9.5: (s, 1H), CONH . ~8.0-7.2: (m, 4H), Aromatic protons. ~4.5: (s, 2H), NH₂ (broad, D₂O exchangeable).[8] ~2.7: (s, 3H), Quinoline-C2-CH₃ . ~2.5: (s, 3H), Quinoline-C6-CH₃ .
¹³C NMR Chemical Shift (δ ppm)~165: C =O (Carbonyl). ~158-118: Aromatic and Heterocyclic Carbons. ~25: Quinoline-C2-C H₃. ~21: Quinoline-C6-C H₃.
Mass Spec. (EI) m/z215.11 [M]⁺: Molecular ion peak corresponding to C₁₂H₁₃N₃O. Characteristic fragmentation patterns (e.g., loss of NHNH₂, CONHNH₂).
Guide to Spectral Interpretation
  • FT-IR Spectroscopy: The most crucial evidence from the IR spectrum is the disappearance of the strong ester C=O stretch (typically ~1735 cm⁻¹) from the precursor and the appearance of a lower frequency amide C=O stretch (~1660 cm⁻¹) in the final product. Additionally, the emergence of sharp or broad peaks in the 3200-3350 cm⁻¹ region confirms the presence of the N-H bonds of the hydrazide group.[8]

  • ¹H NMR Spectroscopy: In the proton NMR spectrum, the key indicators are the downfield singlet for the amide proton (NH) and a broad, exchangeable signal for the amino protons (NH₂). The two sharp singlets in the aliphatic region (~2.5-2.7 ppm) confirm the two distinct methyl groups on the quinoline ring. The integration of all peaks should correspond to the 13 protons in the molecule.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon framework. The presence of 12 distinct signals (assuming no accidental overlap) would be expected. The downfield signal around 165 ppm is characteristic of an amide carbonyl carbon.[9]

  • Mass Spectrometry: Mass spectrometry provides definitive proof of the molecular weight. The detection of a molecular ion peak at m/z 215 confirms the successful synthesis of the target compound with the molecular formula C₁₂H₁₃N₃O.

Conclusion

This guide has detailed a reliable and well-characterized three-step synthesis for this compound. By following the outlined protocols and leveraging the provided characterization data, researchers can confidently produce and verify this valuable chemical intermediate. The causality-driven explanations for each experimental step are intended to empower scientists to not only replicate the procedure but also to adapt it for the synthesis of related analogues, thereby facilitating further exploration in the field of medicinal chemistry.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Khedr, M. A. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link][2][3][10]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link][5]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link][11]

  • Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. [Link][4][12]

  • Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. [Link][8]

  • JETIR. (n.d.). Synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate using different heterogeneous catalysts in dry media under microwave ir-. Jetir.org. [Link][7]

  • PrepChem.com. (n.d.). Synthesis of ethyl 6-fluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylate. PrepChem.com. [Link][6]

  • RSC Publishing. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link][9][13]

Sources

Spectroscopic Blueprint of 2,6-Dimethylquinoline-4-carbohydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spectroscopic Characterization

In the landscape of modern drug discovery and development, the precise elucidation of a molecule's structure is a cornerstone of its journey from a laboratory curiosity to a potential therapeutic agent. For heterocyclic compounds such as 2,6-Dimethylquinoline-4-carbohydrazide, a molecule of interest due to the established biological activities of both the quinoline and carbohydrazide scaffolds, a comprehensive spectroscopic profile is not merely a formality but a fundamental necessity. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As direct experimental data for this specific compound is not widely published, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to offer a robust predictive framework for its characterization. This approach empowers researchers to confidently identify and verify this molecule in their synthetic endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality, interpretable NMR data, adherence to a meticulous experimental protocol is paramount. The following steps represent a field-proven methodology for the analysis of this compound.

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic, as the acidic N-H protons of the carbohydrazide moiety are more likely to be observable in this solvent compared to deuterated chloroform (CDCl₃). Ensure the solution is homogeneous and free of particulate matter.

  • Instrumentation : Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion and resolution, which is crucial for unambiguously assigning the aromatic protons.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition : Obtain a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • 2D NMR (Optional but Recommended) : To definitively assign the proton and carbon signals, especially in the crowded aromatic region, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve 5-10 mg in 0.6 mL DMSO-d6 Prep2 Ensure Homogeneity Prep1->Prep2 Acq1 1D ¹H NMR Prep2->Acq1 Transfer to NMR Tube Acq2 1D ¹³C NMR Acq1->Acq2 Acq3 2D NMR (COSY, HSQC) Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Signal Integration & Peak Picking Proc2->Proc3 Proc4 Structure Elucidation Proc3->Proc4

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The interpretation of the ¹H NMR spectrum of this compound is based on the additive effects of the substituents on the quinoline ring and the characteristic signals of the carbohydrazide group. Data from the closely related 2-methylquinoline-4-carboxylic acid hydrazide provides a strong foundation for these predictions[1].

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH (amide)~10.5Singlet (broad)-1H
NH₂ (terminal)~4.5Singlet (broad)-2H
H-8~8.0-8.2Doublet~8.51H
H-5~7.8-8.0Doublet~8.51H
H-7~7.5-7.7Doublet of Doublets~8.5, ~1.51H
H-3~7.4Singlet-1H
CH₃ (at C-6)~2.5Singlet-3H
CH₃ (at C-2)~2.6Singlet-3H
  • Aromatic Protons : The protons on the quinoline ring are expected in the downfield region (7.4-8.2 ppm) due to the aromatic ring current.[2][3] The specific substitution pattern of 2,6-dimethylquinoline will lead to a predictable splitting pattern. H-3 will appear as a singlet, as it has no adjacent protons. H-5 and H-8 will be doublets due to ortho-coupling with H-7 and H-7 respectively. H-7 will appear as a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5.

  • Methyl Protons : The two methyl groups at positions 2 and 6 will appear as sharp singlets at approximately 2.6 and 2.5 ppm, respectively.

  • Carbohydrazide Protons : The N-H protons of the carbohydrazide moiety are expected to be broad singlets and may exchange with deuterium in the presence of D₂O. The amide proton (NH) is anticipated to be further downfield (~10.5 ppm) compared to the terminal NH₂ protons (~4.5 ppm) due to the influence of the adjacent carbonyl group.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~165
C-4~148
C-2~158
C-8a~146
C-6~136
C-7~130
C-5~125
C-8~124
C-4a~123
C-3~119
CH₃ (at C-2)~24
CH₃ (at C-6)~21
  • Carbonyl Carbon : The carbonyl carbon of the carbohydrazide will be the most downfield signal, typically around 165 ppm.

  • Quinoline Carbons : The aromatic carbons of the quinoline ring will resonate in the 119-158 ppm range. Quaternary carbons (C-2, C-4, C-4a, C-6, C-8a) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum
  • Sample Preparation : For a solid sample, the KBr pellet method is standard. A small amount of the compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Background Spectrum : A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Spectrum : The sample is placed in the IR beam path, and the spectrum is recorded.

Diagram of the FT-IR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Mix 1-2 mg sample with KBr Prep2 Press into a transparent pellet Prep1->Prep2 Acq1 Record Background Spectrum Prep2->Acq1 Place in Spectrometer Acq2 Record Sample Spectrum Acq1->Acq2 Proc1 Identify Characteristic Absorption Bands Acq2->Proc1 Proc2 Correlate with Functional Groups Proc1->Proc2 MS_Workflow cluster_intro Sample Introduction & Vaporization cluster_ion Ionization cluster_analysis Mass Analysis & Detection Intro1 Introduce Sample via Direct Insertion Probe Intro2 Vaporize under High Vacuum Intro1->Intro2 Ion1 Bombard with 70 eV Electron Beam Intro2->Ion1 Ion2 Formation of M⁺• and Fragment Ions Ion1->Ion2 Analysis1 Accelerate and Separate Ions by m/z Ion2->Analysis1 Analysis2 Detect Ion Abundance Analysis1->Analysis2 Analysis3 Generate Mass Spectrum Analysis2->Analysis3

Sources

An In-depth Technical Guide to Determining the Solubility of 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Crucial Parameter of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic physicochemical properties of a novel chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability. The quinoline scaffold and its derivatives have long been a fertile ground for medicinal chemistry, yielding a plethora of compounds with significant biological activity, including antibacterial, antimalarial, and anticancer properties.[1][2] The introduction of a carbohydrazide moiety to the 2,6-dimethylquinoline core, creating 2,6-Dimethylquinoline-4-carbohydrazide, presents a novel structure with intriguing therapeutic potential. However, to unlock this potential, a thorough understanding of its solubility characteristics is not just advantageous, it is essential.

This technical guide is designed for researchers, medicinal chemists, and formulation scientists. It eschews a generic, templated approach to provide a deep, practical dive into the theoretical and experimental determination of the solubility of this compound. We will not only present a robust, step-by-step protocol but also delve into the scientific rationale behind each step, empowering the researcher to not only execute the experiment but to understand and troubleshoot it.

Physicochemical Profile and Predicted Solubility of this compound

A foundational understanding of the molecular structure of this compound allows for an educated prediction of its solubility behavior. The molecule can be deconstructed into two key components: the 2,6-dimethylquinoline nucleus and the 4-carbohydrazide functional group.

  • The 2,6-Dimethylquinoline Core: Quinoline itself is a heterocyclic aromatic compound that is sparingly soluble in water but readily dissolves in many organic solvents.[3][4] The presence of the two methyl groups at the 2 and 6 positions increases the lipophilicity of the quinoline core, which would theoretically decrease its aqueous solubility.[5] The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, contributing to some degree of polarity.[5]

  • The 4-Carbohydrazide Moiety: The carbohydrazide group (-CONHNH2) is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[6] Hydrazides are known to be important scaffolds in medicinal chemistry and their solubility can be influenced by the overall structure of the molecule.[6] Generally, the presence of the carbohydrazide group is expected to enhance aqueous solubility compared to the parent quinoline. Hydrazine itself is highly soluble in water and other polar solvents like ethanol and methanol.[7][8][9]

Predicted Solubility Profile:

Based on this structural analysis, this compound is anticipated to exhibit limited solubility in aqueous media due to the hydrophobic nature of the dimethylquinoline core. However, its solubility is likely to be significantly greater than that of 2,6-dimethylquinoline alone, owing to the polar carbohydrazide group. In organic solvents, its solubility is expected to vary depending on the solvent's polarity. It is predicted to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like ethanol and methanol, where hydrogen bonding interactions can occur. Its solubility in non-polar solvents such as hexane is expected to be low.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method, as described by Higuchi and Connors.[10][11] This method allows for the determination of the equilibrium solubility of a compound in a given solvent at a specific temperature. The following protocol is a detailed, self-validating system for the accurate determination of the solubility of this compound.

Materials and Equipment
  • This compound (high purity, >98%)

  • A selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), hexane)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvents used)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of the different solvents to be tested. The key is to ensure that a visible excess of solid material remains at the end of the experiment, confirming that a saturated solution has been achieved.[12]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C to mimic physiological conditions).[13]

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. For compounds with slow dissolution kinetics, longer times may be necessary. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, two methods can be employed:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes. This will pellet the undissolved solid at the bottom of the tube.

      • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[10] It is crucial to select a filter material that does not bind the analyte. A pre-test for compound adsorption to the filter is recommended.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable mobile phase for HPLC analysis. The dilution factor will depend on the expected solubility and the sensitivity of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

    • The concentration of the compound in the saturated solution is then determined from the calibration curve, taking into account the dilution factor.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge or Filter (0.22 µm) equil1->sep1 quant1 Dilute supernatant sep1->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3

Sources

A Technical Guide to the Initial Biological Screening of 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a carbohydrazide moiety at the 4-position of the quinoline ring has been a productive strategy in the development of novel therapeutic agents. This guide provides a comprehensive framework for the initial biological screening of a specific derivative, 2,6-Dimethylquinoline-4-carbohydrazide. We will delve into the scientific rationale and detailed methodologies for a tiered screening approach, commencing with cytotoxicity assessment, followed by antimicrobial and antioxidant evaluations. This document is intended to be a practical resource for researchers initiating the biological characterization of this and related novel chemical entities.

Introduction: The Therapeutic Potential of Quinoline-4-Carbohydrazides

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have yielded a multitude of approved drugs and clinical candidates.[1] The fusion of a benzene and pyridine ring creates a privileged scaffold that can be readily functionalized to modulate its biological activity. The carbohydrazide group (-CONHNH2) is a versatile pharmacophore known to participate in various biological interactions, and its incorporation into the quinoline framework has led to compounds with significant bioactivity.[2]

Derivatives of quinoline-4-carbohydrazide have been reported to exhibit a range of biological effects, most notably anticancer and antimicrobial activities.[3][4] The mechanism of action for their anticancer properties is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation.[5][6][7] Similarly, the antimicrobial potential of these compounds is significant, with studies demonstrating efficacy against various bacterial and fungal strains.[8][9]

The subject of this guide, this compound, is a novel entity within this promising class of compounds. The presence of methyl groups at the 2 and 6 positions can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, making it a compelling candidate for thorough biological evaluation.[10] This guide outlines a logical and efficient initial screening cascade to elucidate its primary biological activities.

The Initial Screening Cascade: A Three-Tiered Approach

A systematic approach to the initial biological screening of a novel compound is crucial for efficiently identifying its most promising therapeutic applications. For this compound, we propose a three-tiered screening cascade focusing on cytotoxicity, antimicrobial activity, and antioxidant potential. This approach is based on the known biological profiles of related quinoline-4-carbohydrazide derivatives.

Screening_Cascade Start 2,6-Dimethylquinoline- 4-carbohydrazide Cytotoxicity Tier 1: Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Initial Assessment Antimicrobial Tier 2: Antimicrobial Screening (e.g., Broth Microdilution) Cytotoxicity->Antimicrobial If low cytotoxicity Further_Dev Lead for Further Development Cytotoxicity->Further_Dev If potent cytotoxicity (Anticancer Lead) Antioxidant Tier 3: Antioxidant Screening (e.g., DPPH Assay) Antimicrobial->Antioxidant Characterize Spectrum Antimicrobial->Further_Dev If potent antimicrobial (Anti-infective Lead) Antioxidant->Further_Dev If potent antioxidant (Potential for other applications)

Caption: A logical workflow for the initial biological screening of this compound.

Tier 1: In Vitro Cytotoxicity Assessment

The initial and most critical step in evaluating a new chemical entity is to assess its cytotoxicity.[11] This provides a foundational understanding of the compound's potential as a therapeutic agent, particularly in oncology, and establishes a safe concentration range for subsequent cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.

Scientific Rationale

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By exposing cancer cell lines to varying concentrations of this compound, we can determine its half-maximal inhibitory concentration (IC50), a key measure of its cytotoxic potency.

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Data Presentation
Cell LineCancer TypeIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Positive Control)
MCF-7Breast AdenocarcinomaExperimental ValueReference Value
A549Lung CarcinomaExperimental ValueReference Value
HEK293Normal KidneyExperimental ValueReference Value

Tier 2: Antimicrobial Susceptibility Testing

Given the known antimicrobial properties of many quinoline derivatives, the second tier of screening should focus on evaluating the antibacterial and antifungal activity of this compound.[12][13] The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Scientific Rationale

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] This assay provides a quantitative measure of the compound's potency against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation
MicroorganismTypeMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Antibacterial Control)MIC (µg/mL) of Fluconazole (Antifungal Control)
Staphylococcus aureusGram-positive BacteriaExperimental ValueReference ValueN/A
Escherichia coliGram-negative BacteriaExperimental ValueReference ValueN/A
Candida albicansFungusExperimental ValueN/AReference Value

Tier 3: Antioxidant Activity Evaluation

Several classes of heterocyclic compounds, including quinolines, have demonstrated antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for radical scavenging activity, a key mechanism of antioxidant action.

Scientific Rationale

DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes reduced to the colorless or pale-yellow diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Experimental Protocol: DPPH Assay

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.

  • Reaction Mixture: Add 100 µL of the DPPH solution to 100 µL of each sample concentration in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation
CompoundEC50 (µg/mL)
This compoundExperimental Value
Ascorbic Acid (Positive Control)Reference Value

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach for the initial biological screening of this compound. The proposed tiered cascade, encompassing cytotoxicity, antimicrobial, and antioxidant assays, will efficiently generate foundational data on the compound's biological profile. Positive results in any of these primary screens will warrant further, more in-depth investigations. For instance, a potent and selective cytotoxic profile would trigger mechanism of action studies in oncology, while significant antimicrobial activity would lead to the determination of minimum bactericidal/fungicidal concentrations and testing against a broader panel of resistant strains. The data generated from this initial screening will be instrumental in guiding the future development of this compound as a potential therapeutic agent.

References

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • Muthumani, P., Venkataraman, S., Meera, R., Nayak, G., Chidambaranathan, N., Devi, P., & Kameswari, B. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (n.d.). Hindawi. Retrieved January 17, 2026, from [Link]

  • Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

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  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. (2015). Austin Publishing Group. Retrieved January 17, 2026, from [Link]

  • Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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  • Study of antioxidant activity of selected monocarbohydrazone derivatives. (2021). Zastita Materijala. Retrieved January 17, 2026, from [Link]

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A Prospective Theoretical and Computational Investigation of 2,6-Dimethylquinoline-4-carbohydrazide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1] When functionalized with a carbohydrazide moiety at the 4-position, and further substituted with dimethyl groups at the 2 and 6 positions, the resulting molecule, 2,6-Dimethylquinoline-4-carbohydrazide, presents a compelling candidate for novel drug development. This technical guide outlines a comprehensive theoretical and computational framework for the in-depth characterization of this molecule. In the absence of extensive experimental data on this specific compound, this document serves as a prospective guide, detailing the application of established computational methodologies to predict its structural, electronic, and biological properties. By leveraging Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations, we can elucidate the molecule's potential as a therapeutic agent, thereby guiding future synthesis and experimental validation.

Introduction: The Therapeutic Potential of the Quinoline-Carbohydrazide Scaffold

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous approved drugs with applications ranging from anticancer to antimicrobial agents.[1] The addition of a carbohydrazide group (-CONHNH2) introduces a versatile functional moiety known for its ability to form Schiff bases and engage in hydrogen bonding, which is crucial for molecular recognition in biological systems.[2] The specific substitution with methyl groups at the 2 and 6 positions can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets.

While direct experimental studies on this compound are not extensively reported in the literature, the synthesis of a closely related derivative, 2,6-dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline, has been achieved from the hydrazide of 2,6-dimethyl-4-quinoline carboxylic acid, confirming the accessibility of the core structure.[3] This guide proposes a systematic in silico evaluation to bridge the knowledge gap and provide a solid foundation for its potential development as a therapeutic agent.

Part I: Molecular Structure and Electronic Properties via Density Functional Theory (DFT)

The initial step in understanding the behavior of a molecule is to determine its most stable three-dimensional conformation and analyze its electronic landscape. DFT has proven to be a powerful tool for this purpose, providing accurate insights into molecular geometry and reactivity.[1][4][5]

Computational Protocol for Geometry Optimization

A precise computational protocol is essential for obtaining reliable results. The following step-by-step methodology is proposed:

  • Initial Structure Generation: A 2D sketch of this compound will be created and converted to a 3D structure. The initial geometry can be informed by the known crystal structure of the related 2,6-dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline to ensure a reasonable starting conformation.[3]

  • Quantum Chemical Software: All calculations will be performed using a widely recognized quantum chemistry package such as Gaussian or ORCA.

  • Theoretical Level: The geometry optimization will be carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is known for its balance of accuracy and computational cost.

  • Basis Set: The 6-311G(d,p) basis set will be employed to provide a good description of the electronic structure, including polarization functions on both heavy atoms and hydrogens.

  • Solvation Model: To simulate a more biologically relevant environment, the optimization will be performed in a solvent continuum using the Polarizable Continuum Model (PCM), with water as the solvent.

  • Frequency Analysis: A frequency calculation will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Diagram of the Proposed DFT Workflow

DFT_Workflow start Initial 3D Structure (from related crystal data) opt Geometry Optimization (B3LYP/6-311G(d,p)) start->opt Input Geometry freq Frequency Calculation opt->freq Optimized Geometry analysis Structural & Electronic Property Analysis freq->analysis Verified Minimum

Caption: Proposed workflow for DFT calculations.

Analysis of Optimized Molecular Structure

The optimized geometry will provide key structural parameters. A comparative analysis of these parameters with experimental data from similar quinoline structures is crucial for validation.

ParameterPredicted Value (Å or °)
C=O Bond Length~1.23
N-N Bond Length~1.41
C-N (amide) Bond Length~1.35
Dihedral Angle (Quinoline-Carbohydrazide)~10-20°
Note: These are anticipated values based on related structures.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): A smaller energy gap indicates higher chemical reactivity and lower kinetic stability.

The analysis will involve visualizing the HOMO and LUMO distributions to identify the regions of the molecule most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It is invaluable for identifying sites for intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack and hydrogen bond acceptance (e.g., the carbonyl oxygen and quinoline nitrogen).

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack and hydrogen bond donation (e.g., the amine hydrogens).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution within the molecule by calculating the charges on individual atoms. This information is critical for understanding intramolecular interactions and the polarity of different functional groups.

Part II: Simulating Spectroscopic Properties

Computational methods can predict spectroscopic data, which can be compared with future experimental findings for structural confirmation.

FT-IR Spectroscopy

The vibrational frequencies calculated from the DFT frequency analysis can be used to generate a theoretical FT-IR spectrum. Key vibrational modes to analyze include:

  • N-H stretching: Expected in the 3200-3400 cm⁻¹ region.

  • C=O stretching (Amide I): Expected around 1650-1680 cm⁻¹.

  • C=N stretching (Quinoline): Expected around 1500-1600 cm⁻¹.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when referenced against a standard like Tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra.

Part III: Predicting Biological Activity via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[1][6]

Selection of a Biological Target

Based on the known activities of quinoline derivatives, several potential targets can be investigated. For this guide, we will consider a protein relevant to cancer, such as a tyrosine kinase (e.g., VEGFR-2) , as a representative target.

Molecular Docking Protocol
  • Protein Preparation: The 3D crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens and charges will be added.

  • Ligand Preparation: The DFT-optimized structure of this compound will be used. Charges and rotatable bonds will be defined.

  • Grid Generation: A docking grid will be defined around the active site of the protein, typically based on the position of a known inhibitor.

  • Docking Simulation: A docking algorithm, such as that in AutoDock Vina, will be used to explore possible binding poses of the ligand within the active site and score them based on their predicted binding affinity (in kcal/mol).

  • Analysis of Results: The top-scoring poses will be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site.

Diagram of the Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation protein_prep Protein Preparation (from PDB) grid Grid Box Generation (at Active Site) protein_prep->grid ligand_prep Ligand Preparation (DFT Optimized) docking Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking grid->docking analysis Analysis of Binding Modes & Interactions docking->analysis

Caption: General workflow for molecular docking studies.

Part IV: Assessing Complex Stability with Molecular Dynamics (MD) Simulations

While docking provides a static picture of the binding, MD simulations can assess the stability and dynamics of the ligand-protein complex in a simulated physiological environment.

MD Simulation Protocol
  • System Setup: The best-docked pose of the ligand-protein complex will be placed in a periodic box of water molecules, and counter-ions will be added to neutralize the system.

  • Force Field: A suitable force field (e.g., AMBER or CHARMM) will be used to describe the atomic interactions.

  • Minimization and Equilibration: The system will be energy-minimized to remove steric clashes, followed by a series of equilibration steps to bring the system to the desired temperature and pressure.

  • Production Run: A production MD simulation will be run for a significant time scale (e.g., 100 ns) to sample the conformational space of the complex.

Trajectory Analysis

The MD trajectory will be analyzed to evaluate:

  • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's position over time.

  • Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

  • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and the protein.

Part V: In Silico ADMET Prediction

For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These can be predicted using various online tools and models.

PropertyPredicted CharacteristicSignificance
Lipinski's Rule of Five Likely to be compliantGood oral bioavailability
Blood-Brain Barrier Permeability To be determinedCNS activity potential
CYP450 Inhibition To be determinedPotential for drug-drug interactions
Ames Mutagenicity Likely to be non-mutagenicSafety profile
Note: These are predictions based on the general characteristics of the scaffold.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, multi-faceted computational approach to characterize this compound. By systematically applying DFT, molecular docking, MD simulations, and ADMET prediction, a robust theoretical foundation for this molecule can be established. The insights gained from these studies will be instrumental in predicting its chemical behavior, identifying potential biological targets, and evaluating its drug-likeness. This in silico framework provides a cost-effective and efficient strategy to guide the rational design and synthesis of novel quinoline-based therapeutic agents, paving the way for future experimental validation and development.

References

  • Nipate, A. S., Jadhav, C. K., Chate, A. V., Dixit, P. P., Sharma, P., & Gill, C. H. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies.
  • PubChem. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]

  • 2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. (n.d.). PubMed Central. Retrieved from [Link]

  • Molecular docking, drug-likeness and DFT study of some modified tetrahydrocurcumins as potential anticancer agents. (2023). PubMed Central. Retrieved from [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. (2021). ResearchGate. Retrieved from [Link]

  • Molecular modelling of quinoline derivatives as telomerase inhibitors through 3D-QSAR, molecular dynamics simulation, and molecular docking techniques. (2021). PubMed. Retrieved from [Link]

  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. (2016). ResearchGate. Retrieved from [Link]

  • Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Dock. (2022). Physical Chemistry Research. Retrieved from [Link]

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (n.d.). Retrieved from [Link]

  • Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. (2016). ResearchGate. Retrieved from [Link]

  • Molecular Docking, Drug-Likeness and DFT Study of Some Modified Tetrahydrocurcumins as Potential Anticancer Agents. (2023). ResearchGate. Retrieved from [Link]

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A Technical Guide to the Structural Elucidation of 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the definitive structural elucidation of 2,6-Dimethylquinoline-4-carbohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure known for a wide range of biological activities, and its derivatives are foundational in numerous therapeutic agents.[1][2] This document moves beyond a simple recitation of methods, offering an integrated strategy that combines synthesis with a multi-technique spectroscopic analysis. We will explore the causality behind the selection of each analytical method—from Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) to advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to establish a self-validating system of protocols that ensures the unambiguous confirmation of the molecular structure, an absolute prerequisite for any further investigation or application.

Rationale and Synthetic Strategy

The first step in any structural elucidation is the logical synthesis of the target compound. The preparation of this compound is efficiently achieved through a well-established, multi-step sequence beginning with the Pfitzinger quinoline synthesis. This reaction is a cornerstone in heterocyclic chemistry for creating quinoline-4-carboxylic acids from isatin derivatives.[1][2][3]

The overall synthetic pathway is as follows:

  • Pfitzinger Reaction: Condensation of 5-methylisatin with acetone in a basic medium yields the core scaffold, 2,6-dimethylquinoline-4-carboxylic acid. The reaction mechanism involves the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the ketone, intramolecular cyclization, and finally dehydration to form the aromatic quinoline ring.[3]

  • Esterification: The resulting carboxylic acid is converted to its corresponding ethyl ester. This step is crucial as it transforms the carboxylic acid into a more reactive group for the subsequent reaction with hydrazine.

  • Hydrazinolysis: The ethyl ester is treated with hydrazine hydrate, which acts as a nucleophile, attacking the ester carbonyl and displacing the ethoxy group to yield the final product, this compound. This is a standard and efficient method for converting esters to carbohydrazides.[4][5]

G cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A 5-Methylisatin + Acetone B 2,6-Dimethylquinoline- 4-carboxylic Acid A->B  Base (e.g., KOH) C Ethyl 2,6-Dimethylquinoline- 4-carboxylate B->C  Ethanol, H₂SO₄ (cat.) D 2,6-Dimethylquinoline- 4-carbohydrazide C->D  Hydrazine Hydrate

Caption: Synthetic pathway for this compound.

The Integrated Elucidation Workflow

Confirming the structure of a newly synthesized compound requires a convergence of evidence from multiple, independent analytical techniques. No single method is sufficient; instead, data from each analysis must corroborate the others to build an unshakeable structural hypothesis. The workflow presented here is designed to be systematic, moving from broad functional group identification to a detailed atomic-level map of the molecule.

G Synthesis Synthesized Product FTIR FT-IR Spectroscopy (Functional Group ID) Synthesis->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS NMR_1D 1D NMR (¹H, ¹³C) (Carbon-Hydrogen Framework) Synthesis->NMR_1D XRay Single-Crystal X-Ray (3D Structure - Gold Standard) Synthesis->XRay If crystals form Final Confirmed Structure: This compound FTIR->Final MS->Final NMR_2D 2D NMR (COSY, HSQC) (Connectivity Confirmation) NMR_1D->NMR_2D NMR_2D->Final XRay->Final

Caption: Integrated workflow for structural elucidation.

Spectroscopic Analysis & Data Interpretation

This section details the expected outcomes from each spectroscopic technique, providing the foundational data for structural confirmation. The combination of these methods provides a complete picture of the molecule.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Expertise & Causality: FT-IR spectroscopy is the initial checkpoint. Its purpose is to rapidly confirm the presence of key functional groups whose formation or modification defines the success of the final synthetic step (hydrazinolysis). We are specifically looking for the appearance of N-H stretches from the hydrazide and the characteristic shift of the carbonyl (C=O) frequency from an ester to an amide-like environment.

  • Experimental Protocol (KBr Pellet Method):

    • Grind 1-2 mg of the dried sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

    • Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Presentation: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 3150N-H StretchHydrazide (-NHNH₂)Confirms the presence of the hydrazide moiety. Often appears as two distinct bands for the symmetric and asymmetric stretches of the -NH₂ group.
3080 - 3010Aromatic C-H StretchQuinoline RingIndicates the presence of the aromatic system.
2980 - 2850Aliphatic C-H StretchMethyl (-CH₃)Confirms the methyl groups at positions 2 and 6.
~1660C=O Stretch (Amide I)CarbohydrazideThe carbonyl absorption is critical. Its position confirms the conversion from an ester (~1730 cm⁻¹) to a hydrazide.
1620 - 1580C=N / C=C StretchQuinoline RingCharacteristic absorptions for the aromatic quinoline framework.
~1540N-H Bend (Amide II)CarbohydrazideA secondary confirmation of the hydrazide group, coupled with the C-N stretch.
Mass Spectrometry (MS)
  • Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through high-resolution analysis, its elemental composition. This technique validates the overall atomic constitution of the molecule, serving as a fundamental check that the synthesized product has the correct molecular formula.

  • Experimental Protocol (ESI-MS):

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For high-resolution mass spectrometry (HRMS), use a TOF (Time-of-Flight) or Orbitrap analyzer to obtain an accurate mass measurement to at least four decimal places.

  • Data Presentation: Expected Mass Spectrometry Data

ParameterExpected ValueRationale
Molecular FormulaC₁₂H₁₃N₃O---
Monoisotopic Mass215.1059 g/mol This is the exact mass calculated from the most abundant isotopes.
Nominal Mass215 g/mol The integer mass of the molecule.
[M+H]⁺ (HRMS)216.1131 m/zThe high-resolution mass of the protonated molecule. This value is used to confirm the elemental composition against a database.
Common Fragmentsm/z 184, 171, 156Fragmentation can provide structural clues, such as the loss of the hydrazide side chain elements (e.g., loss of -NHNH₂, -CONHNH₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Causality: NMR is the most powerful technique for the de novo structural elucidation of organic molecules.[6] ¹H NMR provides a map of the proton environments and their connectivity through spin-spin coupling, while ¹³C NMR details the unique carbon environments. Together, they allow for the complete assembly of the molecular skeleton.

G cluster_0 This compound mol lab C1: Carbonyl (C=O) C2: Quinoline C2 C3: Quinoline C3 C4: Quinoline C4 C5: Quinoline C5 C6: Quinoline C6 C7: Quinoline C7 C8: Quinoline C8 C4a: Quinoline C4a C8a: Quinoline C8a C2-Me: Methyl at C2 C6-Me: Methyl at C6

Caption: Structure of the target molecule with numbering for NMR assignment.
  • Experimental Protocol (¹H and ¹³C NMR):

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for hydrazides as the amide and amine protons are more likely to be observed.

    • Acquire the ¹H spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire the broadband proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Presentation: Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0Singlet1H-NH- NH₂The amide proton is typically downfield and exchanges with D₂O.
~8.7Singlet1HH5 Aromatic proton adjacent to the ring nitrogen, deshielded.
~7.9Doublet1HH8 Aromatic proton ortho to the nitrogen-containing ring.
~7.8Singlet1HH3 Isolated aromatic proton on the pyridine ring.
~7.6Doublet1HH7 Aromatic proton ortho to the methyl group at C6.
~4.5Broad Singlet2H-NH-NH₂ The terminal amine protons are exchangeable and often broad.
~2.7Singlet3HC2-CH₃ Methyl group at C2 is deshielded by the adjacent nitrogen.
~2.5Singlet3HC6-CH₃ Methyl group on the benzene ring.
  • Data Presentation: Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~168C=O Carbonyl carbon, highly deshielded.
~158C2 Carbon adjacent to nitrogen in the quinoline ring.
~147C8a Quaternary carbon at the ring junction.
~145C4 Carbon bearing the carbohydrazide substituent.
~136C6 Carbon bearing the methyl group.
~132C7 Aromatic CH.
~128C5 Aromatic CH.
~125C4a Quaternary carbon at the ring junction.
~123C8 Aromatic CH.
~118C3 Aromatic CH.
~24C2-CH₃ Methyl carbon at C2.
~21C6-CH₃ Methyl carbon at C6.

Definitive Confirmation: The Role of 2D NMR and X-Ray Crystallography

While 1D NMR provides a robust hypothesis, 2D NMR techniques offer definitive proof of atomic connectivity.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, confirming which protons are adjacent. For instance, it would show a correlation between H7 and H8 on the benzene portion of the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for assigning quaternary (non-protonated) carbons and piecing together the entire molecular puzzle. For example, correlations from the C2-CH₃ protons to C2 and C3 would lock down that part of the structure.

Should the compound form a high-quality single crystal, X-ray Crystallography provides the ultimate, irrefutable evidence of the structure. It generates a three-dimensional model of the molecule, detailing precise bond lengths and angles, and confirming the absolute connectivity and conformation in the solid state.

Conclusion

The structural elucidation of this compound is not a task for a single analytical technique but a process of building a layered, self-validating case. The workflow begins with a logical synthesis followed by a systematic spectroscopic investigation. FT-IR confirms the presence of essential functional groups, high-resolution mass spectrometry validates the molecular formula, and a suite of 1D and 2D NMR experiments meticulously maps the atomic framework. Each piece of data must be consistent with the others, culminating in an unambiguous structural assignment that is essential for the integrity of any subsequent research in the fields of drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • SlideShare. (n.d.). Pfitzinger Quinoline Synthesis.
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • BenchChem. (2025). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.
  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • ACS Omega. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • PubChem. (n.d.). 2,6-Dimethylquinoline.
  • SpectraBase. (n.d.). 2,6-Dimethyl-quinoline - 13C NMR Chemical Shifts.

Sources

Unlocking the Synthetic Potential: A Guide to the Reactivity of the Carbohydrazide Group in 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] When functionalized with a carbohydrazide group at the 4-position, as in 2,6-Dimethylquinoline-4-carbohydrazide, it transforms into a highly versatile synthetic intermediate. The carbohydrazide moiety, with its adjacent nucleophilic nitrogen atoms, serves as a powerful linchpin for constructing a diverse array of heterocyclic systems through condensation and cyclization reactions. This technical guide provides an in-depth exploration of the reactivity of this carbohydrazide group. We will delve into the mechanistic principles behind key transformations, provide field-proven experimental protocols for the synthesis of significant derivatives such as hydrazones, 1,3,4-oxadiazoles, and pyrazoles, and discuss the profound implications of these derivatives in drug discovery. This document is designed to serve as a practical and authoritative resource for researchers aiming to leverage the synthetic utility of this compound in the development of novel bioactive molecules.

Introduction: The Strategic Importance of Quinoline Carbohydrazides

The quinoline ring system is a privileged scaffold in drug discovery, renowned for its presence in compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a carbohydrazide (-CONHNH₂) functional group onto this scaffold dramatically expands its synthetic utility. The carbohydrazide moiety is more than a simple linker; its unique electronic structure, featuring a nucleophilic terminal amine (-NH₂) and an adjacent amide, makes it a reactive handle for a variety of chemical transformations.

This compound, the focus of this guide, combines the established biological relevance of the dimethylquinoline core with the synthetic flexibility of the carbohydrazide group. This guide will dissect the characteristic reactions of this group, providing the foundational knowledge and practical methodologies required to exploit its full potential.

Synthesis of the Core Intermediate: this compound

The journey into the reactivity of the carbohydrazide group begins with the reliable synthesis of the starting material. The most common and efficient route involves the hydrazinolysis of the corresponding ester, ethyl 2,6-dimethylquinoline-4-carboxylate. This ester is typically prepared via established quinoline synthesis methods, such as the Doebner-von Miller or related reactions.[3]

Experimental Protocol: Synthesis via Hydrazinolysis

This protocol outlines the conversion of the ethyl ester to the desired carbohydrazide. The strong nucleophilicity of hydrazine hydrate facilitates the displacement of the ethoxy group from the ester to form the stable hydrazide.

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask, dissolve ethyl 2,6-dimethylquinoline-4-carboxylate (0.01 mol) in absolute ethanol (50 mL).

  • To this solution, add an excess of hydrazine hydrate (99%, ~0.05 mol) dropwise while stirring.[4]

Step 2: Reflux

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:hexane (7:3).

Step 3: Product Isolation

  • After the reaction is complete, reduce the volume of the solvent under reduced pressure.

  • Cool the concentrated solution in an ice bath. A solid precipitate of this compound will form.

Step 4: Purification

  • Filter the solid product using a Büchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. Recrystallization from ethanol can be performed if higher purity is required.

Step 5: Characterization

  • Confirm the structure and purity of the synthesized carbohydrazide using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and melting point determination.

Synthesis_Workflow cluster_reagents Reagents Ester Ethyl 2,6-dimethylquinoline-4-carboxylate Reflux Reflux (8-12h) Ester->Reflux 1. Mix Hydrazine Hydrazine Hydrate (99%) Hydrazine->Reflux 2. Add Solvent Ethanol (Solvent) Solvent->Reflux Product This compound Isolation Isolation & Purification Reflux->Isolation 3. Cool & Concentrate Isolation->Product caption Workflow for Synthesis of the Core Intermediate Hydrazone_Formation Carbohydrazide This compound Reaction Condensation (Ethanol, Acetic Acid catalyst) Carbohydrazide->Reaction Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Reaction Product N'-Alkylidene/Arylidene-2,6-dimethylquinoline-4-carbohydrazide (Hydrazone) Reaction->Product - H₂O caption General Scheme for Hydrazone Synthesis

Caption: General Scheme for Hydrazone Synthesis.

Step 1: Dissolve this compound (0.001 mol) in 15 mL of ethanol in a round-bottom flask. Step 2: Add the appropriate aldehyde or ketone (0.001 mol) to the solution. Step 3: Add 2-3 drops of glacial acetic acid as a catalyst. Step 4: Reflux the mixture for 4-6 hours. [5]Step 5: After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried. Recrystallization can be performed from a suitable solvent.

Reactant (Aldehyde/Ketone)Resulting Hydrazone MoietyPotential Biological Significance
BenzaldehydeN'-(phenylmethylidene)-Antibacterial, Antifungal [6]
4-ChlorobenzaldehydeN'-(4-chlorophenylmethylidene)-Anti-HIV, Antibacterial [6]
4-HydroxybenzaldehydeN'-(4-hydroxyphenylmethylidene)-Antioxidant, Anticancer
AcetophenoneN'-(1-phenylethylidene)-Antimicrobial [5]
Cyclization Reactions: Gateway to Heterocycles

The true synthetic versatility of the carbohydrazide group is revealed in its ability to undergo cyclization to form stable, five-membered aromatic heterocycles. These heterocyclic rings are ubiquitous in pharmacologically active compounds.

The 1,3,4-oxadiazole ring is a well-known pharmacophore associated with a range of biological activities. [7][8]A common and effective method for its synthesis from a carbohydrazide involves cyclization with carbon disulfide in an alkaline medium. The reaction proceeds through a dithiocarbazate intermediate, which then cyclizes and eliminates hydrogen sulfide to form a mercapto-oxadiazole. This mercapto group can be further functionalized.

An alternative powerful method involves refluxing the carbohydrazide with an orthoester, such as triethyl orthoformate, which serves as a one-carbon source for the cyclization. [9]

Oxadiazole_Synthesis Carbohydrazide This compound Reaction Cyclization Carbohydrazide->Reaction Reagent 1. CS₂ / KOH 2. H⁺ Reagent->Reaction Product 5-(2,6-Dimethylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol Reaction->Product caption Synthesis of 1,3,4-Oxadiazole-2-thiol

Caption: Synthesis of 1,3,4-Oxadiazole-2-thiol.

Step 1: Dissolve this compound (0.01 mol) in ethanol (30 mL). Step 2: Add potassium hydroxide (0.015 mol) and carbon disulfide (0.015 mol). Step 3: Reflux the mixture for 10-12 hours until the evolution of hydrogen sulfide gas ceases. [7]Step 4: Concentrate the reaction mixture, cool, and pour into ice-cold water. Step 5: Acidify the solution with dilute hydrochloric acid to precipitate the crude product. Step 6: Filter the solid, wash with water, and recrystallize from ethanol to yield the pure oxadiazole-2-thiol.

The pyrazole moiety is another critical scaffold in medicinal chemistry, found in numerous anti-inflammatory and antimicrobial drugs. [10][11]The Knorr pyrazole synthesis provides a classic route to this heterocycle by reacting a hydrazine derivative with a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione). [12]The reaction involves a double condensation, where one nitrogen of the hydrazide attacks one carbonyl group, and the other nitrogen attacks the second carbonyl, followed by dehydration to form the aromatic pyrazole ring.

Pyrazole_Synthesis Carbohydrazide This compound Reaction Knorr Cyclization (Ethanol, Reflux) Carbohydrazide->Reaction Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Reaction Product N-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,6-dimethylquinoline-4-carboxamide Reaction->Product - 2H₂O caption Knorr Synthesis of Pyrazole Derivatives

Caption: Knorr Synthesis of Pyrazole Derivatives.

Step 1: To a solution of this compound (0.01 mol) in glacial acetic acid (20 mL), add acetylacetone (0.01 mol). Step 2: Reflux the reaction mixture for 6-8 hours. Step 3: Monitor the reaction completion using TLC. Step 4: After cooling, pour the reaction mixture into crushed ice with constant stirring. Step 5: The solid product that separates out is filtered, washed thoroughly with water, and dried. Step 6: Recrystallize the crude product from an appropriate solvent like ethanol.

Significance of Derivatives in Drug Discovery

The derivatization of this compound is not merely a synthetic exercise. The resulting heterocyclic systems are frequently endowed with potent and diverse biological activities, making this scaffold a valuable starting point for drug discovery campaigns.

Derivative ClassCommon Biological ActivitiesReferences
Hydrazones Antibacterial, Antifungal, Anti-HIV, Anticancer[13][6][14]
1,3,4-Oxadiazoles Antibacterial, Antifungal, Antituberculosis, Anticancer[4][7][8]
Pyrazoles Antibacterial, Antifungal, Anti-inflammatory[10][11]

The quinoline core often acts as an anchoring point, while the newly formed heterocyclic ring can engage in specific interactions with biological targets, such as enzymes or receptors. For instance, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been investigated as potential anticancer agents targeting EGFR-tyrosine kinase. [14]Similarly, quinoline-oxadiazole hybrids have shown promise as dual anticancer and antimicrobial candidates. [8]

Conclusion

This compound is a synthetically powerful and accessible intermediate. The reactivity of its carbohydrazide group provides a reliable and versatile platform for the synthesis of a wide range of biologically relevant molecules. Through straightforward condensation and cyclization reactions, researchers can readily access diverse libraries of hydrazones, 1,3,4-oxadiazoles, pyrazoles, and other heterocycles. Understanding the mechanistic underpinnings and mastering the experimental protocols detailed in this guide will empower medicinal chemists and drug development professionals to effectively utilize this scaffold in the rational design and synthesis of next-generation therapeutic agents.

References

  • Patel, R. V., Kumari, P., & Chikhalia, K. H. (2013). New Quinolinyl–1,3,4–Oxadiazoles: Synthesis, In Vitro Antibacterial, Antifungal and Antituberculosis Studies. Medicinal Chemistry, 9(4), 596-607. Available at: [Link]

  • Gontijo, T. B., et al. (2020). A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Molecules, 25(9), 2166. Available at: [Link]

  • Abdellattif, M. H., et al. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. Bioorganic Chemistry, 76, 249-257. Available at: [Link]

  • Kaczor, A. A., & Satała, G. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3325. Available at: [Link]

  • Patel, M. R., et al. (2014). Synthesis of Quinoline Containing Pyrazolone Derivatives and their Biological Studies. Journal of Chemical and Pharmaceutical Research, 6(5), 117-124. Available at: [Link]

  • Abdel-Aziz, M., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(47), 34653-34676. Available at: [Link]

  • Chadwick, S. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]

  • Ahamed, R. A., et al. (2025). Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, Antibacterial, antifungal activitie. Iraqi Journal of Science, 66(9), 3575-3590. Available at: [Link]

  • Kumar, D., et al. (2017). Facile Synthesis of Some Novel Derivatives of 1,3,4,-Oxadiazole Derivatives Associated with Quinolone Moiety as Cytotoxic and An. Journal of Chemical and Pharmaceutical Sciences, 10(3). Available at: [Link]

  • Abdel-Aziz, M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(45), 33024-33041. Available at: [Link]

  • Singh, R., & Kaur, H. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • Sharma, P., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20525-20559. Available at: [Link]

  • Firoozpour, L., et al. (2021). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 20(2), 215-231. Available at: [Link]

  • Obad, J. M., et al. (2019). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch, 10(4), 1-13. Available at: [Link]

  • Hashem, A. I., et al. (2025). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Journal of the Chinese Chemical Society. Available at: [Link]

  • Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Scientific Reports, 7(1), 1611. Available at: [Link]

  • Slyvka, M. V., et al. (2010). 2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline. Acta Crystallographica Section E, 66(Pt 11), o2819. Available at: [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654. Available at: [Link]

  • Mohammed, S. J., & Abdalrahman, D. S. (2024). PREPARATION AND CHARACTERIZATION OF SEVERAL HYDRAZONE DERIVATIVES DERIVED FROM METHYL QUINOLINE-6-CARBOXYLATE AND EVALUATION. EUROPEAN JOURNAL OF MODERNMEDICINE AND PRACTICE, 4(5), 485-494. Available at: [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. Available at: [Link]

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Sources

A Technical Guide to the Synthesis and Potential of 2,6-Dimethylquinoline-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its rigid, planar structure and ability to intercalate with DNA, coupled with its capacity for diverse functionalization, have made it a cornerstone in the development of therapeutic agents. Within this broad class, 2,6-dimethylquinoline-4-carbohydrazide emerges as a particularly versatile starting material. The presence of the carbohydrazide moiety (-CONHNH2) at the 4-position of the quinoline ring provides a highly reactive nucleophilic center, ripe for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthetic pathways originating from this key intermediate, detailing the rationale behind experimental choices and outlining the potential applications of the resulting derivatives in drug discovery and materials science.

Core Synthesis: The Betti Reaction

The foundational step for accessing the this compound core is often a variation of the Betti reaction or similar condensation chemistry. While various methods exist for quinoline synthesis, the reaction of an aromatic amine with a β-ketoester is a common and effective strategy.

Experimental Protocol: Synthesis of Ethyl 2,6-dimethylquinoline-4-carboxylate

This protocol outlines a representative method for synthesizing the ester precursor to the target carbohydrazide.

  • Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-toluidine (1 equivalent) in ethanol.

  • Initiation : Add ethyl acetoacetate (1 equivalent) to the solution.

  • Catalysis : Introduce a catalytic amount of a Lewis acid (e.g., ZnCl2) or a Brønsted acid (e.g., concentrated H2SO4) to facilitate the condensation and cyclization. The choice of catalyst is critical; Lewis acids are often preferred for their efficiency and milder conditions, which can minimize charring and side-product formation.

  • Reaction : Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product. The solid is then filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the pure ethyl 2,6-dimethylquinoline-4-carboxylate.

From Ester to Hydrazide: The Final Step

The conversion of the ethyl ester to the carbohydrazide is a straightforward and typically high-yielding nucleophilic acyl substitution.

  • Reactant Setup : Suspend the synthesized ethyl 2,6-dimethylquinoline-4-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Nucleophilic Attack : Add hydrazine hydrate (N2H4·H2O) in excess (typically 3-5 equivalents). The excess hydrazine drives the reaction to completion.

  • Reaction Conditions : Reflux the mixture for 8-12 hours. The reaction is usually monitored by TLC until the starting ester spot disappears.

  • Isolation : Cool the reaction mixture. The product, this compound, often precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Key Derivatives and Their Synthetic Pathways

The true synthetic utility of this compound lies in the reactivity of the terminal -NH2 group of the hydrazide chain. This nucleophilic site is a gateway to a vast array of heterocyclic systems.

Schiff Base Formation

The reaction of the carbohydrazide with various aldehydes and ketones is a facile method to produce Schiff bases (imines). These compounds are not only valuable in their own right but also serve as intermediates for further cyclization reactions.

A 2,6-Dimethylquinoline -4-carbohydrazide E Reflux A->E B Aromatic/Aliphatic Aldehyde B->E C Solvent (e.g., Ethanol) C->E D Catalytic Acetic Acid D->E F Schiff Base Product E->F

Caption: General workflow for the synthesis of Schiff bases.

Synthesis of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a well-known pharmacophore present in many clinically used drugs. These can be readily synthesized from the carbohydrazide through cyclization reactions.

  • Intermediate Formation : First, synthesize the corresponding N'-aroylhydrazide by reacting this compound with an aromatic acid chloride in a suitable solvent like pyridine or dichloromethane.

  • Cyclodehydration : The resulting N'-aroylhydrazide is then subjected to cyclodehydration. A common and effective reagent for this step is phosphorus oxychloride (POCl3). The reaction is typically heated at reflux for several hours.

  • Work-up : After cooling, the reaction mixture is carefully poured into crushed ice, often with neutralization using a base like sodium bicarbonate. The precipitated solid is the crude 1,3,4-oxadiazole derivative, which is then purified by recrystallization.

The choice of POCl3 as the dehydrating agent is based on its efficacy in promoting the intramolecular cyclization to form the stable five-membered oxadiazole ring.

Synthesis of Pyrazole Derivatives

The reaction of the carbohydrazide with 1,3-dicarbonyl compounds, such as acetylacetone, provides a direct route to pyrazole-substituted quinolines.

A 2,6-Dimethylquinoline -4-carbohydrazide D Condensation & Cyclization (Reflux) A->D B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->D C Glacial Acetic Acid C->D E N-substituted Pyrazole Derivative D->E

Caption: Synthesis of pyrazole derivatives via condensation.

Potential Applications and Biological Significance

Derivatives of this compound have been explored for a range of biological activities, leveraging the combined pharmacological profiles of the quinoline core and the newly introduced heterocyclic moieties.

Derivative ClassPotential Biological ActivityRationale
Schiff Bases Antimicrobial, AnticancerThe imine group (-C=N-) is a known pharmacophore that can participate in hydrogen bonding and coordination with biological targets.
1,3,4-Oxadiazoles Anti-inflammatory, AnticonvulsantThe 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.
Pyrazoles Analgesic, Kinase InhibitorsThe pyrazole ring is a key feature in several marketed drugs (e.g., Celecoxib) and is known to interact with a variety of enzymatic targets.

The diverse electronic and steric properties that can be introduced through derivatization allow for the fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical aspect of modern drug design.

Conclusion

This compound stands out as a high-potential starting material for the synthesis of a wide array of novel chemical entities. Its straightforward synthesis and the predictable reactivity of the carbohydrazide functional group make it an attractive platform for generating libraries of complex molecules. The continued exploration of its derivatives is a promising avenue for the discovery of new therapeutic agents and functional materials, underscoring the enduring importance of the quinoline scaffold in contemporary chemical science.

References

  • World Health Organization. (2023). World malaria report 2023. [Link]

  • De, P. (2018). Quinoline: A versatile building block. In New-Generation Therapeutics. IntechOpen. [Link]

Methodological & Application

Application Notes for 2,6-Dimethylquinoline-4-carbohydrazide: A Lead Compound for Antimicrobial and Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] Its rigid, planar structure and ability to intercalate with DNA and interact with various enzymatic targets make it a focal point for the design of novel therapeutics.[3] The carbohydrazide moiety, when attached to bioactive scaffolds, is known to enhance biological activity, often by acting as a hydrogen-bonding donor/acceptor and improving the pharmacokinetic profile of the parent molecule.[4]

This document provides a comprehensive experimental guide for the synthesis and biological evaluation of 2,6-Dimethylquinoline-4-carbohydrazide , a promising, yet underexplored, derivative. We present detailed protocols for its synthesis, characterization, and application in two key research areas: antimicrobial susceptibility testing and in vitro anticancer cytotoxicity screening. The methodologies are designed to be robust and self-validating, providing a solid foundation for further investigation into its mechanism of action and potential as a drug lead.

Chemical Profile of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₃N₃OCalculated
Molecular Weight 215.25 g/mol Calculated
Appearance Expected to be a crystalline solid[4][5]
Solubility Likely soluble in DMSO and other polar organic solvents[6]
CAS Number Not availableN/A

PART 1: Synthesis and Characterization

The synthesis of this compound is a two-step process starting from the corresponding carboxylic acid. This approach ensures high purity and yield.

Workflow for Synthesis and Characterization

G cluster_0 Step 1: Synthesis of 2,6-Dimethylquinoline-4-carboxylic acid cluster_1 Step 2: Formation of the Carbohydrazide cluster_2 Characterization start 5-Methylisatin & Acetone step1 Pfitzinger Reaction (Base-catalyzed condensation) start->step1 product1 2,6-Dimethylquinoline-4-carboxylic acid step1->product1 product1_input 2,6-Dimethylquinoline-4-carboxylic acid product1->product1_input Purification step2 Esterification (e.g., with EtOH/H₂SO₄) product1_input->step2 intermediate Ethyl 2,6-dimethylquinoline-4-carboxylate step2->intermediate step3 Hydrazinolysis (Hydrazine Hydrate in EtOH) intermediate->step3 final_product This compound step3->final_product final_product_input Final Product final_product->final_product_input Purification analysis Spectroscopic Analysis (NMR, IR, Mass Spec) final_product_input->analysis purity Purity Assessment (HPLC, Elemental Analysis) final_product_input->purity G cluster_0 Preparation cluster_1 Broth Microdilution Assay cluster_2 Data Analysis compound_prep Prepare Stock Solution of Compound in DMSO serial_dilution Perform 2-fold Serial Dilutions of Compound in 96-well plate compound_prep->serial_dilution bacterial_prep Culture Bacterial Strains (e.g., S. aureus, E. coli) inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) inoculation Inoculate wells with Standardized Bacteria inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_plate Visually Inspect for Growth and Read Absorbance (OD600) incubation->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Incubation cluster_2 MTT Assay & Analysis cell_culture Culture Cancer Cell Line (e.g., MCF-7, HeLa) cell_seeding Seed cells into a 96-well plate and allow to adhere overnight treatment Treat cells with serial dilutions of the compound cell_seeding->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation add_mtt Add MTT solution to each well and incubate for 2-4 hours incubation->add_mtt solubilize Remove medium, add DMSO to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate Cell Viability (%) and Determine IC₅₀ value read_absorbance->calculate_ic50

Sources

The Medicinal Chemistry of 2,6-Dimethylquinoline-4-carbohydrazide: A Guide to Synthesis, Bio-applications, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is found in a vast array of natural products and synthetic compounds, endowed with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] The versatility of the quinoline nucleus lies in its ability to be functionalized at multiple positions, allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties to achieve desired biological outcomes.[1]

Within this broad class, the carbohydrazide moiety (-CONHNH₂) at the 4-position serves as a particularly valuable synthetic handle. It acts as a versatile intermediate for creating a diverse library of derivatives, such as Schiff bases, hydrazones, and various heterocyclic adducts, significantly expanding the chemical space for drug discovery. This guide focuses specifically on 2,6-Dimethylquinoline-4-carbohydrazide , a scaffold that combines the established biological relevance of the quinoline core with the synthetic utility of the carbohydrazide group. We will provide an in-depth exploration of its synthesis, key applications in medicinal chemistry, and detailed, field-proven protocols to empower researchers in their drug development endeavors.

PART I: Synthesis of the Core Scaffold

The synthesis of this compound is a sequential process that begins with the construction of the quinoline ring, followed by the elaboration of the carbohydrazide functional group. The foundational step typically employs the Pfitzinger quinoline synthesis.

Protocol 1: Synthesis of 2,6-Dimethylquinoline-4-carboxylic acid via Pfitzinger Reaction

The Pfitzinger reaction is a classic and reliable method for constructing quinoline-4-carboxylic acids. It involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[3][4]

Reaction Scheme:

Pfitzinger Reaction cluster_0 Pfitzinger Synthesis 5-Methylisatin 5-Methylisatin Product 2,6-Dimethylquinoline-4-carboxylic acid 5-Methylisatin->Product 1. KOH, H₂O, Reflux 2. Acetone 3. HCl (acidification) Acetone Acetone

Caption: Pfitzinger synthesis of the carboxylic acid intermediate.

Materials:

  • 5-Methylisatin

  • Potassium Hydroxide (KOH)

  • Acetone

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated and dilute

  • Activated Charcoal

  • Standard laboratory glassware for reflux and filtration

Step-by-Step Procedure:

  • Base Hydrolysis of Isatin: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylisatin (1 equivalent) in an aqueous solution of potassium hydroxide (e.g., 33% w/v). Heat the mixture to reflux for 30-60 minutes to facilitate the ring-opening of the isatin to form the potassium salt of 2-amino-5-methylphenylglyoxylic acid.[5]

  • Condensation: To the hot solution, add acetone (1.5-2 equivalents) dropwise. The reaction is exothermic. Continue to reflux the mixture for 4-6 hours. During this time, the acetone will condense with the intermediate to form the quinoline ring.[6]

  • Work-up and Isolation: After cooling to room temperature, transfer the reaction mixture to a beaker. If the solution is dark, you may add activated charcoal and heat gently for 10 minutes, followed by hot filtration to decolorize.

  • Precipitation: Cool the filtrate in an ice bath and carefully acidify with dilute hydrochloric acid until the pH is approximately 4-5. The 2,6-dimethylquinoline-4-carboxylic acid will precipitate as a solid.[3]

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven. The crude product can be further purified by recrystallization from ethanol or an ethanol-water mixture to yield a pale-yellow solid.

Protocol 2: Conversion to this compound

The most common method for converting a carboxylic acid to a carbohydrazide involves a two-step, one-pot procedure: esterification followed by hydrazinolysis.

Reaction Scheme:

Carbohydrazide Formation cluster_1 Carbohydrazide Synthesis CarboxylicAcid 2,6-Dimethylquinoline- 4-carboxylic acid Ester Ethyl 2,6-dimethylquinoline- 4-carboxylate CarboxylicAcid->Ester H₂SO₄ (cat.), Ethanol, Reflux Hydrazide 2,6-Dimethylquinoline- 4-carbohydrazide Ester->Hydrazide Hydrazine Hydrate, Ethanol, Reflux

Caption: Two-step synthesis of the target carbohydrazide.

Materials:

  • 2,6-Dimethylquinoline-4-carboxylic acid

  • Absolute Ethanol

  • Sulfuric Acid (H₂SO₄), concentrated

  • Hydrazine Hydrate (80-99%)

  • Standard laboratory glassware for reflux and filtration

Step-by-Step Procedure:

  • Esterification: Suspend the 2,6-dimethylquinoline-4-carboxylic acid (1 equivalent) in absolute ethanol in a round-bottom flask. Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5-10% of the volume of ethanol). Heat the mixture to reflux for 8-12 hours until the starting material is consumed (monitor by TLC).

  • Hydrazinolysis: After cooling the reaction mixture to room temperature, add hydrazine hydrate (3-5 equivalents) directly to the flask. Re-equip the flask with a reflux condenser and heat to reflux for an additional 12-18 hours.

  • Isolation and Purification: Upon completion, reduce the volume of ethanol using a rotary evaporator. Cool the concentrated solution in an ice bath. The this compound will precipitate as a white or off-white solid. Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

PART II: Applications in Medicinal Chemistry

The this compound scaffold is a launchpad for developing potent therapeutic agents, primarily in the fields of oncology, microbiology, and neurology.

Anticancer Applications

Derivatives of quinoline-4-carbohydrazide have demonstrated significant potential as anticancer agents, particularly against breast cancer cell lines.

Mechanism of Action & Structure-Activity Relationship (SAR): Many quinoline-based anticancer agents function by inhibiting key signaling proteins like receptor tyrosine kinases. For instance, derivatives of 2-(quinoline-4-carbonyl)hydrazide have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. Inhibition of EGFR blocks downstream signaling pathways that are crucial for tumor cell growth and survival.

Further mechanistic studies have revealed that potent compounds can induce cell cycle arrest, typically at the G1 phase, and trigger apoptosis (programmed cell death) by upregulating pro-apoptotic proteins like p53 and initiator caspase-9.

Structure-Activity Relationship (SAR) insights reveal that:

  • Derivatization of the Hydrazide: Converting the terminal -NH₂ of the carbohydrazide into larger, substituted moieties (e.g., acrylamide hybrids) is crucial for activity.

  • Aromatic Substituents: The nature and position of substituents on the aromatic ring attached to the hydrazide linker significantly impact potency. Electron-withdrawing groups, such as a nitro group (-NO₂) at the para-position, have been shown to dramatically increase cytotoxic activity.

  • Hydrophobic Groups: Bulky, hydrophobic groups at the C2-position of the quinoline ring are often required for potent inhibition of enzymes like dihydroorotate dehydrogenase, another anticancer target.[7]

Quantitative Data: In Vitro Anticancer Activity

Compound IDModification on Hydrazide MoietyTarget Cell LineIC₅₀ (µM)Reference
6h N'-(3-(4-nitrophenyl)acrylamide)MCF-7 (Breast)2.71
6a N'-(3-(4-methylphenyl)acrylamide)MCF-7 (Breast)3.39
6b N'-(3-(4-methoxyphenyl)acrylamide)MCF-7 (Breast)5.94
Doxorubicin (Reference Drug)MCF-7 (Breast)6.18
10g 4-amino side chainHuman Tumor Lines< 1.0[8]

Featured Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of living cells.[9][10]

MTT Assay Workflow cluster_2 MTT Assay Protocol A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (various concentrations) A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT Reagent (final conc. 0.5 mg/mL) C->D E 5. Incubate (4 hours, 37°C) D->E F 6. Add Solubilizer (e.g., DMSO, isopropanol) E->F G 7. Read Absorbance (~570 nm) F->G

Caption: Standard workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Test compounds (dissolved in DMSO) and reference drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette and microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Addition: Prepare serial dilutions of your test compounds and the reference drug in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker for 15 minutes.[10]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[9] The absorbance values are then used to calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Antimicrobial Applications

The emergence of multidrug-resistant (MDR) pathogens necessitates the urgent discovery of novel antimicrobial agents. Quinoline derivatives have long been a source of antibacterial drugs, and carbohydrazide analogs continue this legacy.

Mechanism of Action & SAR: A key bacterial target for quinolone-based drugs is DNA gyrase (a type II topoisomerase).[12] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Derivatives of this compound can be designed to bind to the active site of this enzyme, disrupting its function.

SAR insights for antimicrobial activity include:

  • Gram-Positive vs. Gram-Negative: Many quinoline derivatives show preferential activity against Gram-positive bacteria like Staphylococcus aureus.[13]

  • Hydrazone Linkages: The formation of hydrazone derivatives by reacting the carbohydrazide with various aldehydes can lead to potent compounds.

  • Substituent Effects: The presence of specific groups, such as a 4-bromophenyl moiety at the C2-position of the quinoline, has been linked to enhanced activity against S. aureus.[12]

Quantitative Data: In Vitro Antimicrobial Activity

Compound IDModificationTarget OrganismMIC (µM)Reference
5 ethyl formohydrazonateS. aureus49.04[12]
6b 4-(4-methoxyphenyl)acetamidohydrazinylS. aureus38.64[12]
13 (details in ref.)S. aureus381.81[12]
Ciprofloxacin (Reference Drug)S. aureus(Varies)-

Featured Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[14][15]

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 25923)

  • Sterile 96-well round-bottom microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Test compounds and reference antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in the broth medium directly in the 96-well plate. Typically, 100 µL of medium is added to all wells, then 100 µL of the 2x concentrated drug is added to the first column and serially diluted across the plate.[12]

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 105 µL.[12]

  • Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[14][15]

Anticonvulsant Applications

The quinoline scaffold is present in several drugs that act on the central nervous system (CNS).[16] Derivatives of quinoline-4-carbohydrazide have been investigated as potential anticonvulsant agents for the treatment of epilepsy.

Mechanism of Action & SAR: The precise mechanism for many quinoline-based anticonvulsants is still under investigation, but a leading hypothesis involves the modulation of voltage-gated sodium channels, which helps to prevent seizure spread.[17] Another potential mechanism is the enhancement of GABAergic neurotransmission, the primary inhibitory system in the brain.[16]

SAR insights for anticonvulsant activity suggest:

  • Pharmacophore Requirements: Successful anticonvulsant design often requires a specific pharmacophore, which may include an aromatic ring, a hydrogen-bonding domain, and a hydrophobic unit. The quinoline-carbohydrazide scaffold can be modified to fit these requirements.

  • Hydrazone Derivatives: The synthesis of N'-benzylidene-carbohydrazide derivatives has proven to be a fruitful strategy. Substituents on the benzylidene ring, such as halogens (e.g., fluorine), can enhance potency.

Featured Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a primary screening model for identifying anticonvulsant drugs that are effective against generalized tonic-clonic seizures. The model assesses a compound's ability to prevent the spread of a seizure following a supramaximal electrical stimulus.[13][18]

Materials:

  • Rodents (mice or rats)

  • Electroshock apparatus with corneal electrodes

  • Test compound, vehicle (e.g., saline with Tween 80), and positive control (e.g., Phenytoin)

  • Topical anesthetic (e.g., 0.5% tetracaine) and saline for conductivity

Step-by-Step Procedure:

  • Animal Preparation and Dosing: Animals are divided into groups (n=8-12). Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection). Allow for a pre-treatment time for the drug to reach its peak effect (typically 30-60 minutes).

  • Stimulation: At the time of peak effect, apply a drop of topical anesthetic to the animal's corneas, followed by a drop of saline to ensure good electrical contact.[13]

  • Place the corneal electrodes and deliver a brief, high-frequency electrical stimulus (e.g., for mice: 50 mA, 60 Hz, 0.2 seconds).[13]

  • Observation and Endpoint: Immediately observe the animal's behavior. The key endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. An animal is considered "protected" if this phase is abolished.[13][17]

  • Data Analysis: The number of protected animals in each group is recorded. This data can be used to calculate the percentage of protection and determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

Conclusion and Future Directions

This compound is a highly versatile and valuable scaffold in modern medicinal chemistry. Its straightforward synthesis, coupled with its proven utility as a precursor for potent anticancer, antimicrobial, and anticonvulsant agents, makes it a compound of significant interest. The protocols detailed in this guide provide a robust framework for researchers to synthesize, derivatize, and evaluate this promising scaffold.

Future research should focus on expanding the diversity of the derivative library, exploring novel heterocyclic systems attached to the carbohydrazide linker, and conducting in-depth mechanistic studies to elucidate specific molecular targets. Furthermore, optimization of pharmacokinetic properties (ADME/Tox) will be critical for translating the in vitro potency of these compounds into effective and safe therapeutic agents for clinical use.

References

  • El-Sayed, E. H., Abd El-Lateef, H. M., Youssef, M. M., Zaki, I., Elsayed, E. H., Abu Almaaty, A. H., ... & Bafail, D. (2023). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 13(34), 23895-23912. Available at: [Link]

  • Ahmed, G. E., Elshahid, Z. A., El-Sawy, E. R., Abdel-Aziz, M. S., & Abdel-Aziem, A. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(19), 17948-17965. Available at: [Link]

  • ResearchGate. (n.d.). Anticonvulsant derivatives of quinoline pharmacophore. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]

  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. Available at: [Link]

  • Löscher, W. (2002). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 50(1-2), 3-14. Available at: [Link]

  • Shimony, E., & Shoshanim, D. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. Available at: [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Löscher, W., & Schmidt, D. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-dimethylquinoline-4-carboxylic acid (47) from 5-methylindoline-2,3-dione (45) and KOH, HCl. Available at: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Available at: [Link]

  • ResearchGate. (2025). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available at: [Link]

  • Chen, S. F., Papp, L. M., Ardecky, R. J., Rao, G. V., Hesson, D. P., Forbes, M., & Gruber, H. E. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. Available at: [Link]

  • Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Available at: [Link]

  • Google Patents. (n.d.). US4496761A - Process for making carbohydrazide.
  • PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Available at: [Link]

  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-205. Available at: [Link]

  • Li, W., Li, F., He, Q., Tang, S., Chen, Y., Li, J., ... & Cao, R. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 493-504. Available at: [Link]

  • Thompson, A. L., & Wheeler, J. C. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 22(9), 1216-1221. Available at: [Link]

  • Lahna, A., El Messaoudi, N., El Arrouji, M., Radi, S., & Zerrouk, M. H. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available at: [Link]

  • Wolfson, J. S., & Hooper, D. C. (1989). Structure--activity relationship of quinolones. Clinical Infectious Diseases, 11(Supplement_5), S961-S968. Available at: [Link]

  • Pharmacy, D. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.

Sources

The Versatile Intermediate: 2,6-Dimethylquinoline-4-carbohydrazide in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] Its rigid, planar structure and the nitrogen heteroatom provide ideal points for molecular interactions with biological targets. Within this privileged scaffold, 2,6-dimethylquinoline-4-carbohydrazide emerges as a highly versatile and reactive intermediate, offering a gateway to a diverse array of complex heterocyclic systems. The presence of the carbohydrazide moiety at the 4-position transforms the relatively inert quinoline core into a powerful synthon, ready for elaboration into various pharmacologically relevant molecules.

This technical guide provides an in-depth exploration of this compound as a pivotal intermediate in organic synthesis. We will delve into its synthesis, elucidate its reactivity, and present detailed protocols for its application in the construction of novel bioactive compounds, providing researchers and drug development professionals with a comprehensive resource to leverage its synthetic potential.

Synthesis of the Core Intermediate: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with the construction of the quinoline core, followed by functional group manipulations to introduce the carbohydrazide moiety. A robust and reliable pathway involves the Doebner-von Miller reaction to create the quinoline ring system, followed by esterification and subsequent hydrazinolysis.

Protocol 1: Synthesis of 2,6-Dimethylquinoline-4-carboxylic acid

This protocol outlines the synthesis of the carboxylic acid precursor, a critical first step. The Pfitzinger reaction provides a reliable method for this transformation.[2]

Materials:

  • 5-Methylisatin

  • Acetone

  • Potassium Hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 5-methylisatin (1 equivalent) in a solution of potassium hydroxide (3 equivalents) in ethanol/water.

  • To this solution, add acetone (1.5 equivalents) dropwise with stirring at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

  • The precipitated solid, 2,6-dimethylquinoline-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.[3]

Causality Behind Experimental Choices:

  • The use of a strong base like KOH is essential to deprotonate the acetone, forming an enolate which then attacks the carbonyl group of the isatin.

  • The subsequent intramolecular cyclization and dehydration are promoted by the acidic workup, leading to the aromatic quinoline ring.

Protocol 2: Esterification to Ethyl 2,6-Dimethylquinoline-4-carboxylate

The carboxylic acid is then converted to its ethyl ester to facilitate the subsequent reaction with hydrazine.

Materials:

  • 2,6-Dimethylquinoline-4-carboxylic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend 2,6-dimethylquinoline-4-carboxylic acid (1 equivalent) in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the substrate weight).

  • Reflux the mixture for 8-12 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,6-dimethylquinoline-4-carboxylate. The product can be further purified by recrystallization from ethanol.[4]

Expert Insight:

  • The Fischer esterification is an equilibrium-driven reaction. Using a large excess of ethanol and removing water as it forms (if practical) can drive the reaction to completion. A catalytic amount of strong acid is crucial to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

Protocol 3: Synthesis of this compound

The final step involves the conversion of the ethyl ester to the desired carbohydrazide.

Materials:

  • Ethyl 2,6-dimethylquinoline-4-carboxylate

  • Hydrazine hydrate (80-95%)

  • Ethanol

Procedure:

  • Dissolve ethyl 2,6-dimethylquinoline-4-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux the reaction mixture for 6-10 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure carbohydrazide.[5]

Self-Validation:

  • The purity of the final product can be confirmed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The disappearance of the ethyl ester signals in the NMR spectra and the appearance of characteristic N-H stretching bands in the IR spectrum are indicative of a successful reaction.

Synthetic Workflow Diagram:

G cluster_0 Synthesis of this compound 5-Methylisatin 5-Methylisatin Pfitzinger_Reaction Pfitzinger Reaction 5-Methylisatin->Pfitzinger_Reaction Acetone_KOH Acetone, KOH Acetone_KOH->Pfitzinger_Reaction Carboxylic_Acid 2,6-Dimethylquinoline- 4-carboxylic acid Pfitzinger_Reaction->Carboxylic_Acid Esterification Fischer Esterification Carboxylic_Acid->Esterification Ethanol_H2SO4 Ethanol, H₂SO₄ Ethanol_H2SO4->Esterification Ethyl_Ester Ethyl 2,6-Dimethylquinoline- 4-carboxylate Esterification->Ethyl_Ester Hydrazinolysis Hydrazinolysis Ethyl_Ester->Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Hydrazinolysis Final_Product 2,6-Dimethylquinoline- 4-carbohydrazide Hydrazinolysis->Final_Product

Caption: Synthetic pathway for this compound.

Applications in the Synthesis of Bioactive Heterocycles

The carbohydrazide functionality of this compound is a versatile handle for the construction of a variety of five- and six-membered heterocyclic rings. This section details protocols for the synthesis of pyrazoles, thiosemicarbazides, and Schiff bases, all of which are important pharmacophores.

Application 1: Synthesis of Pyrazole Derivatives

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[6][7]

Protocol 4: Synthesis of 1-(2,6-dimethylquinoline-4-carbonyl)-5-substituted-1H-pyrazoles

Materials:

  • This compound

  • Appropriate 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add the 1,3-dicarbonyl compound (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

Mechanistic Rationale: The reaction proceeds via an initial condensation between the hydrazide and one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration under acidic conditions to yield the stable aromatic pyrazole ring.

Reaction Mechanism Diagram:

G Carbohydrazide 2,6-Dimethylquinoline- 4-carbohydrazide Condensation Condensation Carbohydrazide->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Pyrazole Pyrazole Derivative Cyclization->Pyrazole

Caption: Formation of pyrazole derivatives from the carbohydrazide.

Application 2: Synthesis of Thiosemicarbazide and Triazole Derivatives

Thiosemicarbazides are valuable intermediates for the synthesis of various sulfur and nitrogen-containing heterocycles, such as triazoles, which have shown promising antitubercular and antifungal activities.[8]

Protocol 5: Synthesis of N-substituted-2-(2,6-dimethylquinoline-4-carbonyl)hydrazine-1-carbothioamides

Materials:

  • This compound

  • Appropriate isothiocyanate (e.g., phenyl isothiocyanate)

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add the isothiocyanate (1 equivalent) to the solution.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature. The thiosemicarbazide derivative often precipitates.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Expert Insight: The nucleophilic nitrogen of the hydrazide readily attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiosemicarbazide. This reaction is typically high-yielding and proceeds under mild conditions.

Application 3: Synthesis of Schiff Bases

Schiff bases derived from quinoline carbohydrazides are potent ligands for metal complexation and have demonstrated significant antimicrobial and antimalarial activities.[9][10][11]

Protocol 6: Synthesis of N'-substituted-2,6-dimethylquinoline-4-carbohydrazides (Schiff Bases)

Materials:

  • This compound

  • Appropriate aldehyde or ketone (e.g., benzaldehyde)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) and the carbonyl compound (1 equivalent) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture. The Schiff base product usually crystallizes out.

  • Filter the solid, wash with cold ethanol, and dry to obtain the pure product.

Self-Validation: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the IR spectrum and the presence of the azomethine proton signal in the ¹H NMR spectrum.

Biological Activity of Derivatives

The synthetic versatility of this compound allows for the creation of a diverse library of compounds with a wide range of biological activities. The following tables summarize some of the reported activities of derivatives synthesized from quinoline carbohydrazides.

Table 1: Anticancer Activity of Quinoline-based Pyrazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazole-quinoline hybridsMCF-7 (Breast)5.8 - 9.3[7]
Pyrazolo[4,3-c]pyridinesMCF-7 (Breast)1.937 µg/mL[6]
Pyrazolo[4,3-c]pyridinesHepG2 (Liver)3.695 µg/mL[6]
Pyrazolo[3,4-d]pyrimidinesA549 (Lung)8.21[6]
Pyrazole carbohydrazidesMDA-MB-231 (Breast)5.90 - 6.36[12]

Table 2: Antimicrobial Activity of Quinoline Carbohydrazide Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinoline-thiosemicarbazidesMycobacterium tuberculosis H37Rv6.25 - 12.5[8]
Quinoline-thiosemicarbazidesCandida albicans31.25[8]
Quinoline-hydroxyimidazolium hybridsCryptococcus neoformans15.6[13]
Quinoline-sulfonamide complexesStaphylococcus aureus0.0019[14]
Quinoline-sulfonamide complexesCandida albicans0.0019[14]

Table 3: Antimalarial Activity of Quinoline-based Derivatives

Compound ClassPlasmodium falciparum StrainIC₅₀ (µM)Reference
Naphthalene-Schiff basesDd2 (CQ-resistant)1.7[9]
Amino-quinoline derivativesPf3D7 (CQ-sensitive)0.25[15]
Quinoline-ferrocene hybridsCQ-resistant0.13[16]
Bisquinoline derivativesCQ-sensitive/resistant0.001 - 0.1[17]

Conclusion and Future Perspectives

This compound has proven to be an exceptionally valuable and versatile intermediate in the field of organic and medicinal chemistry. Its straightforward synthesis and the reactive nature of the carbohydrazide moiety provide a robust platform for the development of novel heterocyclic compounds with significant therapeutic potential. The protocols and data presented in this guide are intended to empower researchers to explore the full synthetic utility of this important building block. Future research will undoubtedly continue to uncover new applications for this intermediate, leading to the discovery of next-generation pharmaceuticals to address pressing global health challenges.

References

  • Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from... - ResearchGate. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (URL: [Link])

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. - ResearchGate. (URL: [Link])

  • Synthesis, Characterization, and Antimalarial Activity of Novel Schiff-Base-Phenol and Naphthalene-Amine Ligands - Bentham Science Publisher. (URL: [Link])

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH. (URL: [Link])

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC - NIH. (URL: [Link])

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (URL: [Link])

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI. (URL: [Link])

  • Structural modifications of quinoline-based antimalarial agents: Recent developments - NIH. (URL: [Link])

  • Evolution around the time of synthetic quinoline compounds for malaria treatment. - ResearchGate. (URL: [Link])

  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC - PubMed Central. (URL: [Link])

  • Biological activities of quinoline derivatives - PubMed. (URL: [Link])

  • Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide | Request PDF - ResearchGate. (URL: [Link])

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (URL: [Link])

  • The IC50 (μM) of the target quinoline molecules 8c and 12d against EGFR kinase activity compared to lapatinib … - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (URL: [Link])

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (URL: [Link])

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC - NIH. (URL: [Link])

  • Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. (URL: [Link])

  • (PDF) Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate - ResearchGate. (URL: [Link])

  • Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate - PrepChem.com. (URL: [Link])

  • Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir- - Jetir.Org. (URL: [Link])

  • EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)

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Application Notes & Protocols for Evaluating the Anticancer Activity of 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] Quinoline derivatives exert their antineoplastic effects through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of critical signaling pathways that govern tumor cell proliferation and survival.[1][3] The carbohydrazide moiety is also a significant pharmacophore known for its wide range of biological activities. The conjugation of a quinoline scaffold with a carbohydrazide group, as seen in 2,6-Dimethylquinoline-4-carbohydrazide, presents a compelling strategy for the development of novel anticancer agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer potential of this compound through a systematic, multi-faceted in vitro testing cascade. The protocols herein are designed to first establish cytotoxic efficacy and subsequently elucidate the underlying mechanisms of action.

Part 1: Preliminary Compound Handling and Preparation

Prior to initiating any biological assay, proper handling and solubilization of the test compound are paramount for obtaining accurate and reproducible results.

1.1. Compound Solubility and Stock Solution Preparation

2,6-Dimethylquinoline, the parent structure, exhibits low solubility in water but is more soluble in organic solvents.[4] Therefore, it is anticipated that this compound will have similar solubility characteristics.

Protocol:

  • Solvent Selection: Begin by attempting to dissolve the compound in 100% dimethyl sulfoxide (DMSO), a common solvent for organic compounds in biological assays.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the compound in an appropriate volume of sterile, cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by gentle vortexing or sonication if necessary.

    • Visually inspect the solution for any precipitates. If precipitates are present, the solution may be warmed gently (e.g., to 37°C).

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating the cells. The final concentration of DMSO in the cell culture wells should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Part 2: Initial Cytotoxicity Screening

The initial step in evaluating the anticancer activity of a novel compound is to determine its cytotoxic effect on a panel of cancer cell lines. The MTT and SRB assays are robust, colorimetric methods widely used for this purpose.[5][6]

2.1. Recommended Cell Lines

A diverse panel of cell lines should be selected to assess the breadth of the compound's activity. A suggested starting panel includes:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaCommonly used, well-characterized, and known to be susceptible to quinoline derivatives.[7]
A549 Lung CarcinomaRepresents a prevalent and aggressive cancer type.
HCT-116 Colorectal CarcinomaAnother common cancer type for broad-spectrum screening.
HepG2 Hepatocellular CarcinomaTo assess potential activity against liver cancer.[8]
HEK-293 Human Embryonic KidneyA non-cancerous cell line to evaluate selectivity and general toxicity.

2.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10]

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A typical starting concentration range would be from 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells with vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control (medium only).

    • Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9][12]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[13]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

2.3. Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that quantifies total cellular protein content, providing a reliable measure of cell density.[6][14]

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the 48 or 72-hour incubation, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.[15]

  • Washing:

    • Carefully wash the plate five times with slow-running tap water or deionized water to remove the TCA and unbound components.

    • Allow the plate to air dry completely at room temperature.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.[16]

  • Removal of Unbound Dye:

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove the unbound SRB dye.[17]

    • Allow the plate to air dry completely.

  • Dye Solubilization and Data Acquisition:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 510 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell growth and determine the IC₅₀ value as described for the MTT assay.

Experimental Workflow for Anticancer Activity Assessment

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies (on sensitive cell lines) A Prepare Compound Stock (this compound in DMSO) B Select & Culture Cancer and Non-Cancer Cell Lines C Perform MTT or SRB Assay (Dose-Response, 48-72h) B->C D Calculate IC50 Values (Determine Potency & Selectivity) C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Proceed if IC50 is potent F Cell Cycle Analysis (Propidium Iodide Staining) D->F Proceed if IC50 is potent G Data Analysis: Quantify Apoptotic Cells & Cell Cycle Distribution E->G F->G

Caption: A streamlined workflow from initial cytotoxicity screening to mechanistic studies.

Part 3: Mechanistic Studies: Unraveling the Mode of Action

Once the cytotoxic potential of this compound is established, the next critical step is to investigate its mechanism of action. Quinoline derivatives are known to induce apoptosis and cell cycle arrest.[3]

3.1. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat the cells with this compound at concentrations around its IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both the floating cells (from the culture medium) and the adherent cells (by trypsinization). This is crucial as apoptotic cells may detach.

    • Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing:

    • Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[19]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Data will be displayed in a quadrant plot:

      • Lower-left quadrant (Annexin V-/PI-): Live cells

      • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left quadrant (Annexin V-/PI+): Necrotic cells

Principle of Annexin V/PI Apoptosis Assay

G cluster_0 Cell States cluster_1 Staining Outcome Live Live Cell Plasma Membrane: Intact Phosphatidylserine (PS): Inner Leaflet EarlyApoptosis Early Apoptotic Cell Plasma Membrane: Intact PS: Outer Leaflet Live->EarlyApoptosis Apoptotic Stimulus Result_Live Annexin V: Negative Propidium Iodide (PI): Negative LateApoptosis Late Apoptotic/Necrotic Cell Plasma Membrane: Compromised PS: Outer Leaflet EarlyApoptosis->LateApoptosis Progression Result_Early Annexin V: Positive PI: Negative EarlyApoptosis->Result_Early Result_Late Annexin V: Positive PI: Positive LateApoptosis->Result_Late

Caption: Distinguishing cell populations based on membrane integrity and PS exposure.

3.2. Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20] Anticancer agents often induce cell cycle arrest at specific checkpoints.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay (Step 1).

  • Cell Harvesting: Harvest the cells by trypsinization, collect by centrifugation, and wash once with PBS.

  • Fixation:

    • Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing.[21]

    • Fix the cells by incubating at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with PBS to remove any residual ethanol.

    • Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A in PBS). RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.[11]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The fluorescence intensity of PI is directly proportional to the DNA content.

    • A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), G2/M phase (4N DNA content), and the S phase (intermediate DNA content).

    • Analyze the data using cell cycle analysis software to quantify the percentage of cells in each phase.

Conclusion

This comprehensive guide provides a robust framework for the preclinical evaluation of this compound's anticancer activity. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can generate high-quality, reproducible data. This information is crucial for understanding the compound's therapeutic potential and guiding further drug development efforts.

References

  • Vertex AI Search. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
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  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
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  • Unknown Source. (n.d.). The Annexin V Apoptosis Assay.
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  • Jain, A., et al. (n.d.). Review on recent development of quinoline for anticancer activities.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
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  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
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  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry - PMC.
  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
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  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol.
  • BenchChem. (2025). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • SciSpace. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay.
  • MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates.
  • ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
  • Unknown Source. (n.d.). Recent contributions of quinolines to antimalarial and anticancer drug discovery research.
  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • National Institutes of Health. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Unknown Source. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.
  • RSC Publishing. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • ResearchGate. (n.d.). (PDF) Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models.
  • PubMed. (n.d.). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking.
  • PubMed. (2010). Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists.
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Application Notes & Protocols: Leveraging 2,6-Dimethylquinoline-4-carbohydrazide for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Versatility of the Carbohydrazide Handle

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] Its rigid, bicyclic aromatic structure provides an excellent platform for molecular recognition at various biological targets. Functionalization of the quinoline ring system allows for the fine-tuning of these pharmacological profiles, making the development of novel synthetic routes a critical endeavor for drug discovery professionals.[3][4]

This guide focuses on a particularly versatile and potent building block: 2,6-Dimethylquinoline-4-carbohydrazide . The strategic placement of the carbohydrazide moiety (-CO-NH-NH₂) at the 4-position transforms the stable quinoline core into a reactive precursor for a multitude of cyclization reactions. This functional group acts as a potent dinucleophile, enabling the efficient construction of various five-membered heterocyclic rings. This application note provides an in-depth exploration of the synthetic pathways to generate key heterocyclic systems—specifically 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles—using this precursor. We will detail the underlying reaction mechanisms, provide validated step-by-step protocols, and discuss the chemical rationale behind the experimental design.

Core Synthetic Pathways and Workflow

The this compound precursor is a central hub from which diverse heterocyclic systems can be accessed. The choice of cyclizing agent dictates the nature of the resulting heterocyclic ring, allowing for a divergent synthetic approach from a single, common intermediate.

G cluster_start Precursor Synthesis cluster_products Heterocycle Formation start 2,6-Dimethylquinoline- 4-carboxylic Acid ester Ethyl 2,6-Dimethylquinoline- 4-carboxylate start->ester Esterification (H₂SO₄, EtOH) hydrazide 2,6-Dimethylquinoline- 4-carbohydrazide ester->hydrazide Hydrazinolysis (NH₂NH₂·H₂O) oxadiazole 1,3,4-Oxadiazole Derivatives hydrazide->oxadiazole Cyclization (e.g., CS₂/KOH) pyrazole Pyrazole Derivatives hydrazide->pyrazole Condensation (e.g., 1,3-Dicarbonyl) triazole 1,2,4-Triazole Derivatives hydrazide->triazole Thiosemicarbazide formation & Cyclization G start 2,6-Dimethylquinoline- 4-carbohydrazide intermediate Potassium Dithiocarbazate Intermediate start->intermediate Nucleophilic Addition reagents 1. CS₂ / KOH 2. Ethanol, Reflux 3. Acidification (HCl) product 5-(2,6-Dimethylquinolin-4-yl) -1,3,4-oxadiazole-2-thiol intermediate->product Cyclization & Dehydration

Caption: Reaction scheme for 1,3,4-oxadiazole synthesis.

Experimental Protocol: Synthesis of 5-(2,6-Dimethylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Absolute ethanol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Standard reflux apparatus, magnetic stirrer, ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) and potassium hydroxide (15 mmol) in absolute ethanol (80 mL).

  • Stir the mixture at room temperature for 15 minutes until a clear solution is obtained.

  • Add carbon disulfide (15 mmol) dropwise to the solution over 10 minutes. A yellowish precipitate may form.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Pour the concentrated mixture into a beaker containing crushed ice (100 g).

  • Acidify the cold mixture by the slow, dropwise addition of concentrated HCl with constant stirring until the pH is approximately 2-3.

  • A solid precipitate will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 60°C. Recrystallization from ethanol can be performed for further purification.

Self-Validation & Causality: The use of a molar excess of KOH and CS₂ ensures the complete conversion of the starting hydrazide. The reflux condition provides the necessary activation energy for the intramolecular cyclization and dehydration steps. [5]Acidification is critical to neutralize the potassium salt of the thiol and precipitate the final product.

Pathway 2: Synthesis of Pyrazole Derivatives

Pyrazoles are another class of heterocycles with immense therapeutic importance, found in drugs with analgesic, anti-inflammatory, and antimicrobial activities. [6][7]The synthesis of quinoline-pyrazole hybrids is a strategy to develop novel agents with enhanced biological profiles. [6][8]

Mechanistic Rationale

The formation of pyrazoles from hydrazides is classically achieved via the Knorr pyrazole synthesis or related condensation reactions with 1,3-dicarbonyl compounds. [9]1. Initial Condensation: The reaction begins with the nucleophilic attack of the terminal nitrogen (-NH₂) of the carbohydrazide onto one of the carbonyl carbons of the 1,3-dicarbonyl compound (e.g., acetylacetone). This is typically the more sterically accessible or electronically favorable carbonyl group. 2. Hemiaminal Formation and Dehydration: A hemiaminal intermediate is formed, which quickly dehydrates to yield a hydrazone. 3. Intramolecular Cyclization: The second nitrogen atom of the hydrazide then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a five-membered ring. 4. Final Dehydration: A final dehydration step yields the aromatic pyrazole ring. The reaction is often catalyzed by a small amount of acid.

G start 2,6-Dimethylquinoline- 4-carbohydrazide intermediate Hydrazone Intermediate start->intermediate Condensation reagents Acetylacetone Glacial Acetic Acid, Reflux product N'-(3,5-dimethyl-1H-pyrazol-1-yl)- 2,6-dimethylquinoline-4-carboxamide intermediate->product Intramolecular Cyclization & Dehydration

Caption: Reaction scheme for pyrazole synthesis.

Experimental Protocol: Synthesis of a Quinoline-Pyrazole Hybrid

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Standard reflux apparatus, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound (10 mmol) in glacial acetic acid (30 mL).

  • Add acetylacetone (11 mmol, 1.1 equivalents) to the suspension.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature, then pour it slowly into a beaker of ice-cold water (150 mL) with vigorous stirring.

  • A precipitate will form. If precipitation is slow, the solution can be neutralized with a saturated sodium bicarbonate solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with copious amounts of water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to yield the target pyrazole derivative.

Self-Validation & Causality: Glacial acetic acid serves as both the solvent and an acid catalyst, facilitating the multiple dehydration steps in the mechanism. Using a slight excess of the 1,3-dicarbonyl compound ensures the reaction goes to completion. The workup procedure of pouring into water precipitates the organic product from the acidic solvent.

Pathway 3: Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs, particularly antifungals. [10][11]The synthesis of quinoline-triazole hybrids is an active area of research for developing new antimicrobial agents. [10][12]

Mechanistic Rationale

A reliable two-step pathway is often employed for this transformation.

  • Thiosemicarbazide Formation: The carbohydrazide is first converted into a thiosemicarbazide derivative by reacting it with an isothiocyanate. The nucleophilic terminal -NH₂ group of the hydrazide attacks the electrophilic carbon of the isothiocyanate.

  • Base-Catalyzed Cyclization: The resulting thiosemicarbazide is then cyclized in the presence of a base (e.g., NaOH). The base facilitates the deprotonation of a hydrazide nitrogen, which then attacks the thiocarbonyl carbon. This is followed by an intramolecular dehydration to yield the stable 5-mercapto-1,2,4-triazole ring. [10]

G start 2,6-Dimethylquinoline- 4-carbohydrazide intermediate Thiosemicarbazide Intermediate start->intermediate Step 1: Addition step1_reagent Phenyl Isothiocyanate Ethanol, Reflux product 5-(2,6-Dimethylquinolin-4-yl)-4-phenyl -4H-1,2,4-triazole-3-thiol intermediate->product Step 2: Cyclization step2_reagent NaOH (aq) Reflux

Caption: Two-step reaction scheme for 1,2,4-triazole synthesis.

Experimental Protocol: Synthesis of a Quinoline-Triazole Hybrid

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Absolute ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Standard reflux apparatus, magnetic stirrer

Procedure: Step A: Synthesis of the Thiosemicarbazide Intermediate

  • Dissolve this compound (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask by warming gently.

  • Add phenyl isothiocyanate (10 mmol) to the solution.

  • Heat the mixture to reflux for 3-4 hours. A white solid will likely precipitate during the reaction.

  • Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry it. This intermediate is often pure enough for the next step.

Step B: Cyclization to the 1,2,4-Triazole-3-thiol

  • Suspend the dried thiosemicarbazide intermediate (e.g., 8 mmol) in an aqueous sodium hydroxide solution (e.g., 2M, 40 mL).

  • Heat the mixture to reflux for 6-8 hours, during which the solid should dissolve.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • Filter the cold solution to remove any insoluble impurities.

  • Carefully acidify the clear filtrate with concentrated HCl until it is acidic to litmus paper (pH ~ 4-5).

  • A solid product will precipitate out. Stir for an additional 20 minutes in the ice bath.

  • Collect the product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Self-Validation & Causality: The two-step process allows for the isolation of the intermediate, ensuring a cleaner final reaction. The strong base (NaOH) in the second step is essential for the deprotonation that initiates the intramolecular cyclization and subsequent dehydration to form the aromatic triazole ring. [10]

Summary of Synthetic Protocols

The following table summarizes the key parameters for the synthesis of the three heterocyclic systems from this compound.

HeterocycleKey ReagentsSolventConditionsTypical Yield
1,3,4-Oxadiazole CS₂, KOHEthanolReflux, 8-12 hHigh
Pyrazole AcetylacetoneGlacial Acetic AcidReflux, 4-6 hGood to High
1,2,4-Triazole 1. PhNCS2. NaOH1. Ethanol2. Water1. Reflux, 3-4 h2. Reflux, 6-8 hGood

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this guide demonstrate straightforward, reliable, and scalable methods for constructing 1,3,4-oxadiazole, pyrazole, and 1,2,4-triazole rings appended to the quinoline core. By rationally selecting the appropriate cyclizing agents and reaction conditions, researchers in drug discovery and development can efficiently generate diverse molecular libraries. This strategic approach enables the exploration of structure-activity relationships and the optimization of lead compounds, underscoring the power of this specific quinoline derivative in the quest for novel therapeutic agents.

References

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  • Alfindee, M., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central. Available at: [Link]

  • Singh, T., & Sharma, A. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Patel, R. V., et al. (2013). New Quinolinyl–1,3,4–Oxadiazoles: Synthesis, In Vitro Antibacterial, Antifungal and Antituberculosis Studies. Bentham Science Publishers. Available at: [Link]

  • Marella, A., et al. (2013). Quinoline: A Versatile Heterocyclic. ResearchGate. Available at: [Link]

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  • Lenci, E., et al. (2020). A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. PubMed Central. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. National Institutes of Health. Available at: [Link]

  • Hafez, H. N., et al. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. PubMed. Available at: [Link]

  • Wieckowska, A., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • Vora, J. J., et al. (2011). Synthesis of Quinoline Containing Pyrazolone Derivatives and their Biological Studies. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Abu-Hashem, A. A., et al. (2012). Synthesis of new pyrazole, triazole, and thiazolidine-pyrimido [4, 5-b] quinoline derivatives with potential antitumor activity. PubMed. Available at: [Link]

  • Ahamed, M. N. A., et al. (2025). Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, Antibacterial, antifungal activitie. Iraqi Journal of Science. Available at: [Link]

  • Chand, G., et al. (2021). Clinically approved quinoline (red) and 1,2,3-triazole (blue) containing drugs. ResearchGate. Available at: [Link]

  • Unknown. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Khader, M., et al. (2017). Facile Synthesis of Some Novel Derivatives of 1,3,4,-Oxadiazole Derivatives Associated with Quinolone Moiety as Cytotoxic and An. Longdom Publishing. Available at: [Link]

  • Fodran, P., & Fodor-Csorba, K. (2025). Cyclization Reactions of Hydrazones. Part 28. Synthesis of SomeT[1][3][10]riazino[5,6-b]quinoline Derivatives. ResearchGate. Available at: [Link]

  • Ramezani, S., et al. (2022). Synthesis and biological activity profile of novel triazole/quinoline hybrids. PubMed. Available at: [Link]

  • Hasan, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available at: [Link]

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Sources

mechanism of action of 2,6-Dimethylquinoline-4-carbohydrazide as an EGFR-TK inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Elucidating the Mechanism of Action of 2,6-Dimethylquinoline-4-carbohydrazide as a Potent EGFR Tyrosine Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its dysregulation being a key driver in various malignancies.[1] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR have revolutionized treatment paradigms.[2] Quinoline-based scaffolds have emerged as a privileged structure in the design of potent EGFR inhibitors.[3] This document provides a detailed guide to understanding and experimentally validating the mechanism of action for this compound, a representative of the quinoline-4-carbohydrazide class of compounds, as an EGFR-TK inhibitor. We present its proposed molecular mechanism, grounded in structural biology principles of related compounds, and provide comprehensive, step-by-step protocols for its characterization. These protocols are designed to be self-validating, enabling researchers to determine its biochemical potency, confirm cellular target engagement, and assess its functional antiproliferative effects.

Part 1: The EGFR Signaling Axis & Proposed Inhibitor Mechanism

The EGFR Signaling Pathway

EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain.[4] This triggers autophosphorylation of key tyrosine residues on its C-terminal tail, creating docking sites for adaptor proteins.[4] These events initiate downstream cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive critical cellular processes like proliferation, survival, and differentiation.[4] Dysregulation through overexpression or mutation leads to constitutive signaling and oncogenesis.[1]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization P P EGFR_dimer->P Autophosphorylation ATP ATP ADP ADP ATP->ADP  Kinase Activity RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation nucleus nucleus ERK->nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival mTOR->nucleus Gene_Transcription Gene Transcription nucleus->Gene_Transcription

Caption: Simplified EGFR Signaling Pathway.

Proposed Mechanism of this compound

Based on extensive studies of quinoline and quinazoline-based EGFR inhibitors, this compound is proposed to function as a reversible, ATP-competitive inhibitor.[3][5] The core mechanism involves the compound docking into the ATP-binding pocket of the EGFR kinase domain, thereby preventing ATP from binding and blocking the subsequent autophosphorylation and activation of downstream signaling.

Key molecular interactions, extrapolated from co-crystal structures of similar molecules, likely include:[5][6]

  • Hinge Region Binding: The nitrogen atom of the quinoline ring is predicted to form a crucial hydrogen bond with the backbone NH of a key "hinge" residue, Met793. This interaction anchors the inhibitor within the active site.

  • Hydrophobic Interactions: The quinoline ring and its dimethyl substituents likely engage in hydrophobic interactions with non-polar residues that line the pocket, such as Leu718, Val726, Ala743, and Leu844, enhancing binding affinity.[6]

  • Solvent-Exposed Region: The carbohydrazide moiety is positioned towards the solvent-exposed region of the binding cleft, where it can form additional interactions.

Binding_Mechanism cluster_EGFR EGFR ATP-Binding Pocket cluster_Inhibitor This compound Hinge Hinge Region (Met793) Hydrophobic_Pocket Hydrophobic Pocket (Val726, Leu844, etc.) Solvent_Front Solvent-Exposed Region Quinoline_N Quinoline Nitrogen Quinoline_N->Hinge H-Bond Quinoline_Ring Dimethylquinoline Core Quinoline_Ring->Hydrophobic_Pocket Hydrophobic Interaction Hydrazide Carbohydrazide Moiety Hydrazide->Solvent_Front Potential H-Bonds ATP ATP Binding Blocked

Caption: Proposed binding mode of the inhibitor.

Part 2: Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism, a tiered experimental approach is required. This involves confirming direct enzyme inhibition, demonstrating on-target effects in a cellular environment, and measuring the downstream functional consequences.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of purified, recombinant EGFR kinase. The goal is to determine the half-maximal inhibitory concentration (IC₅₀). Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and throughput.[7]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. Lower ADP levels in the presence of the inhibitor correspond to higher enzyme inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound_Prep Prepare serial dilutions of This compound (e.g., 10-point, 3-fold dilution) Incubate Add compound dilutions and controls (Vehicle, No Enzyme) to 96-well plate. Add Kinase Reaction Mix. Incubate (e.g., 60 min at RT). Compound_Prep->Incubate Reagent_Prep Prepare Kinase Reaction Mix: - Recombinant EGFR Enzyme - Substrate (e.g., Poly(Glu,Tyr)) - ATP Reagent_Prep->Incubate Stop_Reaction Add ADP-Glo™ Reagent to deplete unused ATP (40 min at RT). Incubate->Stop_Reaction Convert_ADP Add Kinase Detection Reagent to convert ADP to ATP, then to light (30 min at RT). Stop_Reaction->Convert_ADP Read_Luminescence Measure luminescence on a plate reader. Convert_ADP->Read_Luminescence

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate. Include a DMSO-only (vehicle) control.

  • Kinase Reaction Setup (per well): In a white, 96-well assay plate, combine reagents according to a validated kinase assay kit protocol (e.g., from BPS Bioscience or Promega).[7][8] A typical reaction might include:

    • 5 µL of diluted compound or control.

    • 20 µL of master mix containing kinase buffer, 50 µM DTT, recombinant human EGFR enzyme, and a suitable peptide substrate.

    • Initiate the reaction by adding 25 µL of ATP solution.

  • Controls:

    • Positive Control (100% Activity): Reaction with vehicle (DMSO) instead of inhibitor.

    • Negative Control (0% Activity): Reaction mixture without the EGFR enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection (using ADP-Glo™ as an example):

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: % Inhibition = 100 x (1 - [RLU_inhibitor - RLU_negative] / [RLU_positive - RLU_negative]).

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This cell-based assay validates that the compound inhibits EGFR activity within a living cell by measuring the phosphorylation status of the receptor. A431 cells, which overexpress EGFR, are an excellent model system.[9]

Principle: Following treatment with the inhibitor and stimulation with EGF, cell lysates are collected and analyzed by Western blot. The signal from an antibody specific to phosphorylated EGFR (p-EGFR) is compared to the signal for total EGFR to determine the extent of inhibition.[10]

Western_Blot_Workflow Cell_Culture 1. Seed A431 cells and grow to 80-90% confluency. Starve 2. Serum-starve cells (e.g., 12-16 hours) to reduce basal signaling. Cell_Culture->Starve Treat 3. Pre-treat with inhibitor or vehicle control (e.g., 2 hours). Starve->Treat Stimulate 4. Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes. Treat->Stimulate Lyse 5. Wash with ice-cold PBS and lyse cells in RIPA buffer with protease/ phosphatase inhibitors. Stimulate->Lyse Quantify 6. Quantify protein concentration (BCA assay). Lyse->Quantify SDS_PAGE 7. Denature samples and run SDS-PAGE to separate proteins. Quantify->SDS_PAGE Transfer 8. Transfer proteins to a PVDF membrane. SDS_PAGE->Transfer Block 9. Block membrane with 5% BSA in TBST. Transfer->Block Probe_pEGFR 10. Incubate with primary antibody (anti-p-EGFR, e.g., Y1068). Block->Probe_pEGFR Probe_Secondary 11. Wash and incubate with HRP-conjugated secondary antibody. Probe_pEGFR->Probe_Secondary Detect 12. Detect with ECL substrate and image. Probe_Secondary->Detect Strip_Reprobe 13. Strip and reprobe membrane for Total EGFR and a loading control (Actin). Detect->Strip_Reprobe Analyze 14. Densitometry analysis: Normalize p-EGFR to Total EGFR. Strip_Reprobe->Analyze

Caption: Workflow for Western Blot analysis of p-EGFR.

Step-by-Step Methodology:

  • Cell Culture: Seed A431 cells in 6-well plates and culture until they reach 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours to minimize basal EGFR activation.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 2 hours.

  • EGF Stimulation: Add EGF to a final concentration of 100 ng/mL to all wells (except for an unstimulated control) and incubate for 15 minutes at 37°C.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[10]

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10] Scientist's Note: BSA is preferred over milk for phosphoprotein detection to avoid non-specific binding from casein.[10]

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against a key p-EGFR site (e.g., Tyr1068 or Tyr1173) diluted 1:1000 in 5% BSA/TBST.[10][11]

    • Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:5000 in 5% BSA/TBST for 1 hour at room temperature.[10]

    • Detection: Wash 3x with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane using a mild stripping buffer and re-probe for Total EGFR and a loading control like β-Actin.[10]

Protocol 3: Cell Proliferation Assay

This assay measures the functional downstream consequence of EGFR inhibition—the suppression of cancer cell growth.

Principle: The viability or proliferation of cancer cells (e.g., A549 lung cancer or MCF-7 breast cancer cells[12][13]) is measured after several days of continuous exposure to the inhibitor. Assays like CellTiter-Glo® measure ATP levels, which correlate with the number of metabolically active cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well clear-bottom plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement (using CellTiter-Glo® as an example):

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence on a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell growth inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

Part 3: Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison and interpretation.

Assay TypeParameter MeasuredTest SystemHypothetical Result (2,6-DMQ-4-CH)Reference Inhibitor (Erlotinib)
Biochemical Kinase Assay IC₅₀ (Enzyme Inhibition)Recombinant EGFR75 nM10 nM[15]
Western Blot Analysis IC₅₀ (p-EGFR Inhibition)A431 Cells150 nM30 nM[16]
Cell Proliferation Assay GI₅₀ (Growth Inhibition)A549 Cells450 nM100 nM[17]

Interpretation:

  • The Biochemical IC₅₀ provides a direct measure of the compound's potency against the isolated enzyme.

  • The Cellular IC₅₀ from the Western blot confirms the compound can penetrate the cell membrane and engage its target. This value is often higher than the biochemical IC₅₀ due to factors like membrane permeability and intracellular ATP competition.

  • The GI₅₀ from the proliferation assay reflects the overall biological effect. A significant difference between the cellular IC₅₀ and the GI₅₀ may suggest off-target effects or that the cell line is not solely dependent on the EGFR pathway for survival.

References

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

  • PubMed. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors. [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. [Link]

  • National Institutes of Health (NIH). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. [Link]

  • AACR Journals. Kinetic Analysis of Epidermal Growth Factor Receptor Somatic Mutant Proteins Shows Increased Sensitivity to the Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Erlotinib. [Link]

  • AACR Journals. Kinetic Analysis of Epidermal Growth Factor Receptor Somatic Mutant Proteins Shows Increased Sensitivity to the Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Erlotinib. [Link]

  • National Institutes of Health (NIH). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. [Link]

  • RSC Publishing. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

  • National Institutes of Health (NIH). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]

  • BPS Bioscience. EGFR Kinase Assay Kit. [Link]

  • MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • Semantic Scholar. Kinetic analysis of epidermal growth factor receptor somatic mutant proteins shows increased sensitivity to the epidermal growth factor receptor tyrosine kinase inhibitor, erlotinib. [Link]

  • AACR Journals. Kinetic Analysis of Epidermal Growth Factor Receptor Somatic Mutant Proteins Shows Increased Sensitivity to the Epidermal Growth. [Link]

  • National Institutes of Health (NIH). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • ResearchGate. How do I get EGFR western blot. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. [Link]

  • National Institutes of Health (NIH). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. [Link]

  • National Institutes of Health (NIH). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. [Link]

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. [Link]

  • PubMed. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). [Link]

  • RSC Publishing. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]

  • ResearchGate. (PDF) Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. [Link]

  • PubMed. Anticancer effect of covalent purine-containing EGFR TKI, ZZC4 and its mechanism of action through network pharmacology. [Link]

  • MDPI. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. [Link]

  • ResearchGate. Mechanism of action of EGFR inhibitors. TKIs and mAbs bind to the.... [Link]

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Application Notes and Protocols for Developing Enzyme Inhibition Assays for 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Enzyme Inhibition

The quinoline moiety is a recurring motif in medicinal chemistry, recognized for its ability to interact with a diverse array of biological targets.[1][2] Its rigid, heterocyclic structure provides a versatile scaffold for the design of potent and selective enzyme inhibitors. Quinoline-based compounds have demonstrated inhibitory activity against critical enzyme classes, including protein kinases, proteasomes, and enzymes involved in DNA metabolism.[3][4][5][6] Specifically, derivatives of the quinoline scaffold have shown promise as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust enzyme inhibition assays for a novel quinoline derivative, 2,6-Dimethylquinoline-4-carbohydrazide. Given the known activities of related compounds, we will focus on establishing assays for protein kinase inhibition, a therapeutically relevant enzyme class for this compound scaffold. We will present detailed protocols for two widely applicable assay formats: a luminescence-based kinase assay and a fluorescence-based assay, providing the rationale behind key experimental steps to ensure scientific integrity and reproducibility.

I. Foundational Principles of Enzyme Inhibition Assay Development

The primary objective of an enzyme inhibition assay is to quantify the ability of a test compound to reduce the rate of an enzyme-catalyzed reaction.[9][10] The development of a reliable assay is a multi-step process that begins with understanding the enzyme's mechanism and selecting an appropriate detection method. Key considerations include the choice of substrate, the concentrations of enzyme and substrate, and the assay format (e.g., endpoint vs. kinetic). A well-designed assay should be sensitive, reproducible, and amenable to the desired throughput.[10][11]

Choosing the Right Assay Format

The selection of an assay format is dictated by the specific enzyme being studied and the available instrumentation. The most common formats in drug discovery are:

  • Luminescence-Based Assays: These assays are known for their high sensitivity and broad dynamic range.[12][13] They often rely on a coupled-enzyme system where the product of the primary enzyme reaction is used to generate a luminescent signal.

  • Fluorescence-Based Assays: These assays measure changes in fluorescence intensity or polarization and are highly sensitive and versatile.[14][15][16][17] They can be designed to detect either the formation of a fluorescent product or the consumption of a fluorescent substrate.

  • Absorbance-Based Assays: These are traditional methods that measure the change in absorbance of light at a specific wavelength as a substrate is converted to a product.[18] While generally less sensitive than luminescence or fluorescence assays, they are simple to implement.

For the purposes of screening this compound, we will detail protocols for luminescence and fluorescence-based assays due to their superior sensitivity and suitability for high-throughput screening (HTS).

II. Protocol 1: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)

This protocol is designed to determine the inhibitory potential of this compound against a protein kinase of interest. The principle of this assay is based on the quantification of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.[19][20] The amount of ATP is detected using a luciferase-luciferin reaction, which produces a luminescent signal that is inversely proportional to the kinase activity.[12][21]

Workflow for Luminescence-Based Kinase Assay

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis Reagent_Prep Prepare Kinase Buffer, ATP, Substrate, and Test Compound Dilutions Add_Kinase Add Kinase Enzyme to Assay Plate Reagent_Prep->Add_Kinase Add_Compound Add 2,6-Dimethylquinoline- 4-carbohydrazide or Controls Add_Kinase->Add_Compound Incubate_1 Pre-incubate Enzyme and Inhibitor Add_Compound->Incubate_1 Start_Reaction Add ATP/Substrate Mix to Initiate Reaction Incubate_1->Start_Reaction Incubate_2 Incubate at Optimal Temperature Start_Reaction->Incubate_2 Add_Detection_Reagent Add Kinase-Glo® Reagent to Stop Reaction and Generate Luminescence Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at Room Temperature Add_Detection_Reagent->Incubate_3 Read_Plate Measure Luminescence with a Plate Reader Incubate_3->Read_Plate Calculate_Inhibition Calculate Percent Inhibition Read_Plate->Calculate_Inhibition Generate_IC50 Generate IC50 Curve Calculate_Inhibition->Generate_IC50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Step-by-Step Protocol

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (optimized for the specific kinase)

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipette or liquid handling system

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps.

    • Prepare working solutions by diluting the DMSO stock into the kinase reaction buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound, positive control, or vehicle control (DMSO in buffer) to the wells of a white, opaque microplate.

  • Enzyme Addition:

    • Dilute the kinase to the desired working concentration in the kinase reaction buffer.

    • Add 5 µL of the diluted kinase to each well containing the compound or controls.

  • Pre-incubation:

    • Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]

  • Initiation of Kinase Reaction:

    • Prepare a solution containing the kinase substrate and ATP at their final desired concentrations in the kinase reaction buffer.

    • Add 10 µL of the substrate/ATP solution to each well to start the reaction. The final reaction volume is now 20 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the predetermined reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • Signal Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 20 µL of the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.[19][20]

    • Mix the plate on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

    • Signal_Inhibitor: Luminescence from wells with the test compound.

    • Signal_Vehicle: Luminescence from wells with only the vehicle (DMSO). This represents 0% inhibition.

    • Signal_Background: Luminescence from wells with a strong inhibitor or no enzyme. This represents 100% inhibition.

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Parameter Recommended Concentration/Time Rationale
Final DMSO Concentration≤ 1%High concentrations of DMSO can inhibit enzyme activity.[22]
ATP ConcentrationAt or near the KmIncreases sensitivity to competitive inhibitors.[22]
Enzyme ConcentrationIn the linear rangeEnsures the reaction rate is proportional to the enzyme concentration.
Pre-incubation Time15-30 minutesAllows for equilibrium binding between the enzyme and inhibitor.
Kinase Reaction Time30-60 minutesShould be within the linear phase of product formation.

III. Protocol 2: General Fluorescence-Based Inhibition Assay

This protocol provides a framework for a fluorescence-based assay that can be adapted for various enzyme classes. The principle is to use a substrate that becomes fluorescent upon enzymatic modification.[14][15][17] The rate of increase in fluorescence is proportional to the enzyme activity. This method is highly sensitive and suitable for real-time kinetic measurements.[14]

Workflow for Fluorescence-Based Assay

cluster_0 Assay Setup cluster_1 Reaction & Measurement cluster_2 Data Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, and Test Compound Dilutions Dispense_Reagents Dispense Enzyme and Inhibitor/Controls into a Black Microplate Prepare_Reagents->Dispense_Reagents Pre_Incubate Pre-incubate at Optimal Temperature Dispense_Reagents->Pre_Incubate Add_Substrate Add Fluorogenic Substrate to Initiate Reaction Pre_Incubate->Add_Substrate Kinetic_Read Immediately Begin Kinetic Reading on a Fluorescence Plate Reader Add_Substrate->Kinetic_Read Determine_Rate Calculate the Initial Rate (V₀) from the Linear Phase of the Progress Curve Kinetic_Read->Determine_Rate Calculate_Inhibition_2 Calculate Percent Inhibition Based on Reaction Rates Determine_Rate->Calculate_Inhibition_2 Generate_IC50_2 Generate IC50 Curve Calculate_Inhibition_2->Generate_IC50_2

Caption: Workflow for a fluorescence-based enzyme inhibition assay.

Detailed Step-by-Step Protocol

Materials:

  • Purified enzyme of interest

  • Fluorogenic substrate

  • Assay buffer

  • This compound stock solution (in DMSO)

  • Positive control inhibitor

  • Black, opaque 96- or 384-well microplates

  • Multichannel pipette or liquid handling system

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and controls as described in Protocol 1.

    • Dilute the enzyme and fluorogenic substrate to their working concentrations in the assay buffer.

  • Assay Plate Setup:

    • Add 50 µL of the diluted enzyme to the wells of a black, opaque microplate.

    • Add 2 µL of the diluted test compound, positive control, or vehicle control to the respective wells.

  • Pre-incubation:

    • Mix the plate and pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.

  • Reaction Initiation and Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Set the reader to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

    • Use an injector to add 50 µL of the fluorogenic substrate to each well, initiating the reaction.

    • Immediately begin kinetic reading, taking fluorescence measurements every 30-60 seconds for 15-30 minutes.

Data Analysis
  • Determine Initial Reaction Velocity (V₀):

    • For each well, plot fluorescence intensity versus time.

    • The initial reaction velocity (V₀) is the slope of the linear portion of this curve.[9]

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (V₀_Inhibitor / V₀_Vehicle))

    • V₀_Inhibitor: Initial velocity in the presence of the test compound.

    • V₀_Vehicle: Initial velocity in the presence of the vehicle control.

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Parameter Recommended Concentration/Setting Rationale
Plate TypeBlack, OpaqueMinimizes background fluorescence and light scattering.[23]
Substrate ConcentrationAt or near KmProvides a good balance between signal and sensitivity to inhibitors.
Kinetic Read Interval30-60 secondsSufficient to accurately determine the initial linear rate.
Kinetic Read Duration15-30 minutesLong enough to establish a linear rate but before substrate depletion.

IV. Troubleshooting Common Issues in Enzyme Inhibition Assays

Problem Possible Cause Solution
High Well-to-Well Variability Inaccurate pipettingUse calibrated pipettes; prepare a master mix for reagents.[23]
Incomplete mixingEnsure thorough but gentle mixing after each reagent addition.
No or Low Signal Inactive enzymeUse a fresh enzyme aliquot; verify activity with a positive control.
Incorrect buffer conditions (pH, ionic strength)Optimize the assay buffer for the specific enzyme.
Incorrect wavelength settingsVerify the excitation and emission wavelengths for the fluorophore.[23]
False Positives Compound autofluorescence or quenchingRun a control plate with the compound and substrate but no enzyme.
Compound precipitates at high concentrationsCheck for solubility issues; reduce the highest concentration tested.
Irreproducible IC50 Values Inconsistent incubation times or temperaturesStrictly adhere to the protocol timings and use a temperature-controlled incubator/reader.[23]
Degradation of compound or reagentsPrepare fresh dilutions for each experiment; store stocks properly.

V. Conclusion

The protocols outlined in this application note provide a robust starting point for characterizing the enzyme inhibitory potential of this compound. By focusing on therapeutically relevant enzyme classes such as protein kinases and employing sensitive detection technologies like luminescence and fluorescence, researchers can efficiently determine the compound's potency and advance its development as a potential therapeutic agent. Adherence to the principles of assay development, careful execution of the protocols, and thorough data analysis are paramount to generating reliable and reproducible results.

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved from [Link]

  • Youssif, B. G. M., et al. (2025). Structures of compounds I–III, quinoline-based moieties, as inhibitors of protein kinase.
  • Chicca, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • Chicca, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to develop enzyme assays. Top, enzyme assays can be.... Retrieved from [Link]

  • Eccleston, J. F., et al. (2005). Fluorometric Enzyme Assays. Progress in medicinal chemistry.
  • Karki, R., et al. (2014). Substituted quinolines as noncovalent proteasome inhibitors. PMC. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • ResearchGate. (2026). (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Retrieved from [Link]

  • Zhou, Z., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme assay techniques and protocols | Request PDF. Retrieved from [Link]

  • Stepanova, E. V., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Retrieved from [Link]

  • Zhou, Z., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Retrieved from [Link]

  • Fassihi, A., et al. (2021). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Retrieved from [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited?. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. Retrieved from [Link]

  • Kumar, S., & Bawa, S. (2011). Biological activities of quinoline derivatives. PubMed. Retrieved from [Link]

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Application Note: Methodologies for Determining the Cellular Uptake and Subcellular Localization of 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The therapeutic efficacy of a small molecule is fundamentally linked to its ability to penetrate the cell membrane and accumulate at its site of action. Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] This application note provides a comprehensive guide for investigating the cellular uptake and subcellular localization of a novel quinoline compound, 2,6-Dimethylquinoline-4-carbohydrazide. We present an integrated workflow that combines high-resolution fluorescence microscopy for qualitative localization, high-throughput flow cytometry for robust quantification of uptake, and biochemical subcellular fractionation for orthogonal validation. The protocols herein are designed to be self-validating, providing researchers with a reliable framework to characterize the cellular pharmacology of this and other fluorescent small molecules.

Introduction: The Importance of Cellular Pharmacokinetics

The journey of a drug from the extracellular space to its intracellular target is a critical determinant of its pharmacological effect. Understanding the dynamics of this process—cellular uptake, distribution, and accumulation—is paramount in drug discovery and development. Quinoline-based scaffolds are of particular interest due to their intrinsic fluorescence properties, which can be leveraged for bioimaging applications without the need for potentially confounding fluorescent tags.[3][4][5]

This compound is a heterocyclic compound built upon this versatile quinoline core. Its structure suggests potential biological activity and, critically for this guide, inherent fluorescence suitable for cellular imaging.[6] Determining where and how this compound accumulates within the cell is the first step in elucidating its mechanism of action and potential off-target effects. Key questions that must be addressed include:

  • Does the compound readily cross the plasma membrane?

  • Is the uptake an active, energy-dependent process or passive diffusion?

  • Does the compound accumulate in specific organelles, such as the nucleus, mitochondria, lysosomes, or lipid droplets?

  • What is the rate and extent of cellular uptake?

This guide provides a multi-pronged approach to answer these questions, ensuring a thorough and well-validated characterization of the compound's cellular behavior.

Principles of the Methodologies

A robust analysis of cellular uptake and localization relies on combining techniques that offer complementary information.

  • Fluorescence Microscopy (Confocal): This is the gold standard for visualizing the spatial distribution of fluorescent molecules within a cell.[7][8] By co-localizing the signal from this compound with organelle-specific fluorescent trackers, we can qualitatively and quantitatively (via colocalization coefficients) determine its subcellular residence. Live-cell imaging can further provide dynamic information on trafficking pathways.[9]

  • Flow Cytometry: This technique provides high-throughput quantitative data on the fluorescence intensity of thousands of individual cells per second.[10][11] It is an ideal method for quantifying the overall cellular uptake of the compound across a population and for studying the kinetics of influx and efflux.[12]

  • Subcellular Fractionation: This biochemical technique physically separates cellular organelles through differential centrifugation.[13][14] Subsequent quantification of the compound in each fraction (e.g., via fluorescence measurement or LC-MS) provides an independent, non-imaging-based confirmation of its localization.[15]

Integrated Experimental Workflow

The following diagram illustrates the overall workflow, integrating microscopy, flow cytometry, and fractionation to build a comprehensive understanding of the compound's cellular behavior.

Integrated_Workflow Overall Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Primary Analysis & Quantification cluster_2 Biochemical Validation cluster_3 Data Synthesis & Interpretation Start Seed appropriate cell line (e.g., HeLa, A549) Treat Treat cells with This compound (Time course & Dose response) Start->Treat Control Negative Controls: - Untreated cells - Vehicle control - 4°C incubation Treat->Control Microscopy Protocol 1: Fluorescence Microscopy (Localization) Treat->Microscopy Flow Protocol 2: Flow Cytometry (Uptake Quantification) Treat->Flow Fractionation Protocol 3: Subcellular Fractionation (Distribution Validation) Treat->Fractionation Colocalization Image Analysis: Colocalization with organelle markers Microscopy->Colocalization UptakeKinetics Flow Data Analysis: Median Fluorescence Intensity (MFI) vs. Time/Concentration Flow->UptakeKinetics FractionQuant Fraction Analysis: Compound amount per organelle fraction Fractionation->FractionQuant Conclusion Comprehensive Profile: - Uptake Mechanism - Subcellular Fate - Pharmacokinetic Insights Colocalization->Conclusion UptakeKinetics->Conclusion FractionQuant->Conclusion Flow_Cytometry_Workflow Flow Cytometry Protocol Workflow Start 1. Seed cells in multi-well plates (80-90% confluency) Treat 2. Treat with compound (Time course/Dose response) Include 4°C control Start->Treat Wash 3. Stop uptake by washing with ice-cold PBS Treat->Wash Harvest 4. Harvest cells using Trypsin-EDTA Wash->Harvest Neutralize 5. Neutralize trypsin with serum-containing media Harvest->Neutralize Centrifuge 6. Pellet cells by centrifugation (300 x g, 5 min) Neutralize->Centrifuge Resuspend 7. Resuspend pellet in ice-cold PBS/FACS buffer Centrifuge->Resuspend Analyze 8. Acquire data on Flow Cytometer Resuspend->Analyze Data 9. Analyze MFI of the fluorescent channel Analyze->Data

Caption: Step-by-step workflow for flow cytometry-based uptake analysis.

  • Cell Culture and Treatment: Seed cells in multi-well plates and grow to 80-90% confluency. Treat with various concentrations of the compound or for various time points as described in Protocol 1. Always include untreated and vehicle-treated controls.

  • Stopping the Reaction: To stop the uptake process, aspirate the media and immediately wash the cells twice with ice-cold PBS. The cold temperature halts membrane transport processes.

  • Cell Harvesting: Add Trypsin-EDTA to detach the cells. Once detached, add an equal volume of complete media to neutralize the trypsin.

  • Sample Preparation: Transfer the cell suspension to flow cytometry tubes. Centrifuge at 300 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat the centrifugation step. This wash is critical to remove any compound non-specifically bound to the exterior of the cell membrane.

  • Final Resuspension: Resuspend the final cell pellet in 300-500 µL of ice-cold PBS (or FACS buffer). Keep samples on ice and protected from light until analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer.

    • Use the Forward Scatter (FSC) and Side Scatter (SSC) parameters to gate on the main population of single, viable cells.

    • Record the fluorescence intensity in the appropriate channel for at least 10,000 events per sample.

  • Data Analysis:

    • Export the Median Fluorescence Intensity (MFI) for the gated population from each sample.

    • Subtract the MFI of the untreated control to account for cellular autofluorescence.

    • Plot the corrected MFI against time or concentration.

Protocol 3: Validation by Subcellular Fractionation

This protocol provides a biochemical method to corroborate the microscopy findings.

Rationale

Differential centrifugation separates organelles based on their size and density, providing distinct fractions of nuclei, mitochondria, membranes, and cytosol. [16][17]Quantifying the compound in each fraction offers an unbiased, population-averaged measure of its distribution, serving as an essential validation for microscopy-based colocalization. [13]

Materials
  • Cultured cells from several 15 cm dishes

  • Subcellular Fractionation Kit (e.g., Thermo Fisher Scientific, #78833 or similar) or individual buffer recipes

  • Homogenization Buffer (e.g., 250 mM sucrose, 3 mM imidazole, pH 7.4) [13]* Dounce homogenizer

  • Microcentrifuge and ultracentrifuge

  • Fluorometer or HPLC-MS system for quantification

  • Protein assay (e.g., BCA)

Step-by-Step Methodology
  • Cell Treatment and Harvest: Treat a large population of cells (e.g., 3-4 confluent 15 cm dishes) with the compound for the desired time.

  • Harvesting: Scrape cells in ice-cold PBS, pellet them at 500 x g for 5 min, and discard the supernatant.

  • Homogenization: Resuspend the cell pellet in ice-cold hypotonic lysis/homogenization buffer. Allow cells to swell on ice for 15-20 minutes. Lyse the cells using a Dounce homogenizer with 15-20 strokes of a tight-fitting pestle.

    • Causality: The hypotonic buffer swells the cells, making the plasma membrane easier to rupture, while the mechanical force of the Dounce homogenizer breaks the cell membrane but leaves most organelles intact. [14]4. Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

    • Membrane Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains plasma membranes and ER (microsomes).

    • Cytosolic Fraction: The final supernatant is the soluble cytosolic fraction.

  • Quantification:

    • Lyse the pellets and measure the fluorescence of each fraction using a plate reader.

    • Normalize the fluorescence signal to the total protein content of each fraction, determined by a BCA assay.

    • For absolute quantification, especially if fluorescence is weak, analysis by HPLC-MS is recommended. [18]6. Data Analysis: Express the results as the percentage of the total cellular compound found in each subcellular fraction.

Data Presentation and Interpretation

Quantitative Data Summary
Assay MethodParameter MeasuredExample Result (at 10 µM, 2h)Interpretation
Flow Cytometry Median Fluorescence Intensity (MFI)15,000 (37°C) vs. 800 (4°C)Significant energy-dependent uptake.
Subcellular Fractionation % of Total Compound5% Nuclei, 60% Mitochondria, 15% Membrane, 20% CytosolPredominant accumulation in mitochondria.
Confocal Microscopy Pearson's Coefficient (PCC)PCC with MitoTracker = 0.85Strong colocalization with mitochondria, confirming fractionation data.
Integrated Interpretation
  • Uptake Mechanism: A significant difference in MFI between 37°C and 4°C in the flow cytometry assay suggests an active, energy-dependent transport mechanism rather than simple passive diffusion.

  • Subcellular Locus: High PCC values from microscopy that align with the percentage distribution from subcellular fractionation provide strong, cross-validated evidence for accumulation in a specific organelle (e.g., mitochondria in the example table).

  • Troubleshooting: If microscopy shows punctate staining but fractionation shows a mostly cytosolic distribution, it could indicate that the compound is weakly bound to organelles and was dislodged during the homogenization process. Conversely, if flow cytometry shows low uptake but microscopy shows bright spots, it may suggest the compound is highly concentrated in a small subpopulation of cells or organelles.

References

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (n.d.). PubMed Central.
  • The use of fluorescence microscopy to define polymer localisation to the late endocytic compartments in cells that are targets for drug delivery. (n.d.). NIH.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (n.d.).
  • Flow cytometry analysis of cellular uptake of encapsulated anticancer... (n.d.).
  • Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery. (n.d.). PMC - NIH.
  • Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. (n.d.).
  • Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. (2020). Nanoscale (RSC Publishing).
  • Flow cytometry analysis of cellular uptake (A) The sample stream... (n.d.).
  • Life Under the Microscope: Quantifying Live Cell Interactions to Improve Nanoscale Drug Delivery. (2016). ACS Sensors.
  • (PDF) Subcellular Fractionation. (n.d.).
  • Flow cytometric assessment of the cellular pharmacokinetics of fluorescent drugs. (1995). PubMed.
  • Quinolines | SCBT. (n.d.). Santa Cruz Biotechnology.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016).
  • Subcellular Drug Distribution: Exploring Organelle-Specific Characteristics for Enhanced Therapeutic Efficacy. (n.d.). PubMed Central.
  • Improving the Flow Cytometry-based Detection of the Cellular Uptake of Gold Nanoparticles. (2019).
  • Subcellular Fractionation: Reliable Protocols Explained. (n.d.). Bitesize Bio.
  • A general method for quantitative fractionation of mammalian cells. (2023). PMC - NIH.
  • Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells. (n.d.). NIH.
  • Data Sheet Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience.
  • Subcellular fraction
  • Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. (n.d.). PubMed Central.
  • Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems. (2021). PubMed Central.
  • Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity for potential antitumor and antibacterial agents. (2020). PubMed.
  • 2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline. (n.d.). NIH.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (n.d.). PMC.
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). PMC - NIH.
  • Synthesis of the quinoline derivatives. (n.d.).
  • Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes. (2023). YouTube.
  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (n.d.). NIH.
  • 2,6-DIMETHYLQUINOLINE CAS#: 877-43-0. (n.d.). ChemicalBook.
  • N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. (2006). PubMed.
  • Synthesis of 4-chloro-2,6-dimethylquinoline. (n.d.).
  • N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II. (2006). PubMed.
  • 2,6-Dimethylquinoline | C11H11N | CID 13414. (n.d.). PubChem.
  • 2,6-Dimethylquinoline - Solubility of Things. (n.d.).

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Application Notes & Protocols: A Researcher's Guide to the Preclinical Evaluation of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Oncology

The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone in medicinal chemistry.[1][2][3] Its rigid, planar structure and versatile chemical nature allow it to interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[4][5] This is particularly evident in oncology, where numerous quinoline-based compounds have progressed from laboratory curiosities to clinically approved anticancer agents, such as bosutinib and lenvatinib.[1][6]

Quinoline derivatives exert their potent anticancer effects through a wide array of mechanisms. These include, but are not limited to, the inhibition of critical signaling pathways like tyrosine kinases (e.g., EGFR), the induction of programmed cell death (apoptosis), cell cycle arrest, and the disruption of microtubule dynamics through tubulin polymerization inhibition.[1][2][6][7]

This guide provides a comprehensive framework for the preclinical evaluation of novel quinoline derivatives, outlining a logical, stepwise progression from initial high-throughput in vitro screening to definitive in vivo efficacy and toxicity studies. Each protocol is designed to be self-validating, with explanations for key experimental choices to empower researchers to not only execute the methods but also to understand and interpret the results with confidence.

Part 1: Foundational In Vitro Evaluation

The initial phase of testing aims to answer fundamental questions: Does the compound kill cancer cells? If so, at what concentration, and by what mechanism? This phase is characterized by high-throughput assays performed on cultured cancer cell lines.

Primary Screening: Determining Cytotoxicity and Viability

The first critical step is to determine the concentration-dependent cytotoxic effect of a quinoline derivative against a panel of relevant cancer cell lines. This establishes the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Causality Behind the Choice of Assay: We begin with metabolic assays like the MTT or XTT test. These are colorimetric assays that measure the activity of mitochondrial dehydrogenases in living cells.[8][9][10] The principle is straightforward: only viable, metabolically active cells can convert the tetrazolium salt (e.g., MTT) into a colored formazan product.[10][11] This provides a robust and scalable method to quantify cell viability and, conversely, cytotoxicity.[10]

This protocol assesses cell metabolic activity as an indicator of viability.[8]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).

  • Sterile 96-well flat-bottom cell culture plates.

  • Appropriate cancer cell lines and complete culture medium.

  • Test quinoline derivative, dissolved in DMSO to create a stock solution.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Sample IC50 Values

Summarize the results in a clear, comparative table.

Compound IDCell LineCancer TypeIncubation Time (h)IC50 (µM)
Quinoline-XMCF-7Breast Adenocarcinoma487.5[12]
Quinoline-YHT-29Colorectal Adenocarcinoma488.1[12]
Quinoline-ZA549Lung Carcinoma725.2
Doxorubicin (Control)A549Lung Carcinoma720.8
Mechanistic Deep Dive: How Do the Cells Die?

Once a compound demonstrates potent cytotoxicity, the next logical question is how it induces cell death. The two primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Most effective anticancer agents work by inducing apoptosis.[2] Additionally, many compounds function by halting the cell cycle at specific checkpoints, preventing proliferation.[2][6]

The following diagram illustrates the logical flow from a positive cytotoxicity result to detailed mechanistic studies.

G Start Potent Cytotoxicity (Low IC50) Question1 How does it kill cells? Start->Question1 Apoptosis Apoptosis Assay (Annexin V / PI) Question1->Apoptosis  Investigate  Programmed  Cell Death CellCycle Cell Cycle Analysis (PI Staining) Question1->CellCycle  Investigate  Anti-proliferative  Effect Result_Apoptosis Induces Apoptosis Apoptosis->Result_Apoptosis Result_Other Other Mechanism (e.g., Necrosis) Apoptosis->Result_Other Result_Arrest Induces Cell Cycle Arrest (G2/M, G1, etc.) CellCycle->Result_Arrest

Caption: Decision workflow for investigating the mechanism of action of a cytotoxic compound.

Rationale: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC or Alexa Fluor 488), can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter dead cells.[13] Using these two stains together allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 6-well cell culture plates.

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the floating cells from the supernatant. This is critical as apoptotic cells often detach.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples on a flow cytometer within one hour. The cell population will be separated into four quadrants:

    • Lower-Left (Annexin V- / PI-): Live cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells.

Rationale: Many quinoline derivatives function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell division.[7][8][14] By staining fixed, permeabilized cells with a DNA-binding dye like Propidium Iodide (PI), the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified by flow cytometry.[8][15][16] The amount of fluorescence is directly proportional to the amount of DNA in each cell.

Materials:

  • Ice-cold 70% Ethanol.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with the quinoline derivative as described in the apoptosis protocol.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Fixation: Wash the cells with PBS, then resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[8]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to ensure that only DNA is stained.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[8]

  • Analysis: Analyze the samples on a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2N DNA content) and the G2/M phase (4N DNA content), with the S phase appearing between them.[17] Analysis software can then quantify the percentage of cells in each phase.

Part 2: Preclinical In Vivo Evaluation

Promising candidates from in vitro screening must be tested in a living system to evaluate their real-world efficacy and safety. In vivo models provide the complex tumor microenvironment that cannot be replicated in a petri dish.[18]

Pre-requisite: ADMET and Pharmacokinetic (PK) Profiling

Before administering a compound to an animal, it is essential to have a basic understanding of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[19] Initial in silico models can predict properties like gastrointestinal absorption and potential toxicity.[4][20][21] Preliminary PK studies in a small cohort of animals determine key parameters like bioavailability, half-life (t½), and clearance, which are vital for designing an effective dosing regimen for the efficacy study.[22]

Efficacy Testing: The Xenograft Tumor Model

The most common preclinical model for cancer drug testing is the human tumor xenograft model.[18][23] This involves implanting human cancer cells subcutaneously into immunocompromised mice (e.g., Athymic Nude or NOD-SCID mice), which lack the ability to reject the foreign cells.[18]

G Acclimatize Animal Acclimatization (1-2 weeks) Implant Tumor Cell Implantation (Subcutaneous) Acclimatize->Implant Monitor Monitor Tumor Growth (Calipers) Implant->Monitor Randomize Randomization into Groups (when tumors reach ~100-150 mm³) Monitor->Randomize Treat Initiate Treatment (Vehicle, Test Compound, Positive Control) Randomize->Treat Endpoint Monitor Efficacy & Toxicity (Tumor Volume, Body Weight) Treat->Endpoint Endpoint->Treat Daily or Weekly Dosing Conclusion Study Endpoint (e.g., Tumor size limit reached) Endpoint->Conclusion

Sources

Application Notes and Protocols for the Formulation of 2,6-Dimethylquinoline-4-carbohydrazide in Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2,6-Dimethylquinoline-4-carbohydrazide, a novel compound of interest for biological evaluation. Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The addition of a carbohydrazide moiety at the 4-position introduces a versatile functional group known to enhance biological activity and act as a key building block in drug design. Proper formulation is a critical, yet often overlooked, step that ensures the reliability, reproducibility, and accurate interpretation of biological data. This guide outlines a systematic approach, from initial physicochemical characterization to the preparation of stable and homogenous formulations for both in vitro and in vivo applications.

Section 1: Pre-formulation & Physicochemical Characterization

Expertise & Rationale: Before any biological assay, a thorough understanding of the compound's intrinsic physicochemical properties is paramount. This pre-formulation assessment is not merely a data collection exercise; it is a predictive tool that informs every subsequent formulation decision. It allows us to anticipate challenges such as poor solubility or instability, enabling the rational design of a delivery system that maximizes the compound's potential. Neglecting this stage is a primary source of experimental irreproducibility.

Core Compound Characteristics (Predicted & Known)

While specific experimental data for this compound is not widely published, we can infer initial properties from its constituent parts: the 2,6-dimethylquinoline core and the carbohydrazide functional group.

PropertyKnown/Predicted Value (2,6-Dimethylquinoline)Expected Influence of -4-carbohydrazide GroupJustification
Molecular Weight ~157.21 g/mol [4][5]Increase (approx. 215.25 g/mol )Additive mass of the C(=O)NHNH₂ group.
Appearance White to light yellow crystalline powder[6]Likely a crystalline solidThe quinoline core is planar and rigid.
Aqueous Solubility Low (Predicted: 0.82 g/L)[7]May slightly increase or decreaseThe hydrazide group adds polar hydrogen bond donors/acceptors, but the overall molecule remains large and hydrophobic. Solubility will be highly pH-dependent.
logP ~2.98[7]Likely to decreaseThe carbohydrazide group is significantly more polar than a hydrogen atom, reducing overall lipophilicity.
pKa (Basic) ~5.3[7]Will be alteredThe quinoline nitrogen remains the primary basic center. The hydrazide group is weakly basic and will influence the electron density of the ring system. Experimental determination is essential.
Protocol: Essential Physicochemical Profiling

This workflow outlines the critical steps to characterize a new batch of this compound.

G cluster_0 Phase 1: Material Characterization cluster_1 Phase 2: Formulation-Critical Properties cluster_2 Phase 3: Data Analysis & Formulation Design Compound Receive Compound (this compound) Purity Assess Purity (HPLC, LC-MS, NMR) Compound->Purity Visual Visual Inspection (Color, Form) Purity->Visual Solubility Solubility Profiling (Aqueous & Organic Solvents) Visual->Solubility pKa pKa Determination (Potentiometric or Spectrophotometric) Solubility->pKa Stability Solution Stability (DMSO & Assay Buffer) pKa->Stability Analysis Analyze Data Profile Stability->Analysis Formulation Design Formulation Strategy (In Vitro / In Vivo) Analysis->Formulation

Caption: Pre-formulation workflow for this compound.

Step-by-Step Protocol:

  • Purity and Identity Confirmation:

    • Objective: To ensure the material is of high purity (>95%) and correct identity before investing resources in formulation and biological testing.

    • Method: Utilize High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure.

  • Kinetic Solubility Screening:

    • Objective: To quickly identify suitable solvents for stock solutions and initial formulation attempts.

    • Materials: this compound, DMSO, Ethanol, Methanol, PBS (pH 7.4), Deionized Water.

    • Procedure:

      • Weigh 1-2 mg of the compound into separate microcentrifuge tubes.

      • Add the solvent in aliquots (e.g., 10 µL) with vigorous vortexing after each addition.

      • Visually inspect for complete dissolution.

      • Continue adding solvent until the compound dissolves completely.

      • Calculate the approximate solubility (mg/mL).

    • Self-Validation: The clarity of the resulting solution is the primary endpoint. Inconsistent results between replicates indicate potential issues with compound homogeneity or dissolution kinetics.

  • Solution Stability Assessment:

    • Objective: To determine if the compound degrades in the intended stock solution (typically DMSO) or final aqueous assay buffer.

    • Procedure:

      • Prepare a 10 mM stock solution of the compound in 100% DMSO.

      • Prepare a 10 µM working solution in your primary aqueous assay buffer (e.g., PBS or cell culture medium).

      • Analyze the concentration of the parent compound in both solutions at Time 0 using a stability-indicating HPLC method.

      • Incubate the solutions under standard experimental conditions (e.g., room temperature or 37°C).

      • Re-analyze the solutions at various time points (e.g., 2, 8, 24, 48 hours).

      • Data Interpretation: A decrease of >10% in the parent peak area typically indicates unacceptable instability.

Section 2: Formulation Strategies & Protocols

Expertise & Rationale: The goal of formulation is to deliver a known concentration of the active compound to the biological system in a non-interfering and bioavailable manner. The choice of vehicle and preparation method is dictated by the pre-formulation data and the specific requirements of the biological assay.

Formulation for In Vitro Assays (e.g., Cell Culture, Enzyme Assays)

The most common strategy for in vitro studies relies on a high-concentration organic stock solution, typically in Dimethyl Sulfoxide (DMSO), which is then diluted into an aqueous medium.

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Calculation: Determine the mass of this compound needed. (e.g., For 1 mL of a 10 mM stock, Mass = 0.010 mol/L * 0.001 L * 215.25 g/mol = 2.15 mg).

  • Weighing: Accurately weigh the calculated amount of compound into a sterile, amber glass vial or microcentrifuge tube.

    • Causality Note: Using an amber vial protects the compound from potential light-induced degradation.

  • Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO.

  • Solubilization: Vortex vigorously for 2-5 minutes. If needed, gentle warming (to 37°C) or sonication can be applied to facilitate dissolution. Ensure the final solution is perfectly clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Causality Note: Freeze-thaw cycles can cause the compound to precipitate out of solution over time, leading to inaccurate dosing.

Protocol: Preparation of Aqueous Working Solutions

  • Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform a 1:10 intermediate dilution of the stock in DMSO to create a 1 mM solution. This minimizes precipitation risk when transferring to an aqueous buffer.

  • Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed (37°C) aqueous buffer or cell culture medium. Crucially, add the DMSO stock to the aqueous buffer while vortexing the buffer, not the other way around.

    • Causality Note: Adding the small volume of organic solvent to the large volume of rapidly mixing aqueous buffer promotes rapid dispersion and minimizes localized high concentrations that can cause the compound to precipitate.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is below a non-toxic level, typically <0.5%, and is kept consistent across all experimental and control groups.

G Solubility Is compound soluble in buffer at required concentration with <0.5% DMSO? Proceed Proceed with standard DMSO-based formulation. Solubility->Proceed Yes Consider Consider Advanced Formulation Solubility->Consider No Cosolvent Co-solvent System (e.g., PEG400, Ethanol) Consider->Cosolvent Surfactant Surfactant System (e.g., Tween® 80, Cremophor® EL) Consider->Surfactant Cyclodextrin Inclusion Complex (e.g., HP-β-CD) Consider->Cyclodextrin

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dimethylquinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis. This document is structured to address specific challenges you may encounter during your experimental work, providing not just procedural steps but also the underlying scientific principles to empower your research.

I. Synthetic Overview & Key Challenges

The synthesis of this compound is a multi-step process that begins with the construction of the quinoline core, followed by functional group manipulations to introduce the carbohydrazide moiety. The overall yield is dependent on the efficiency of each step. The most common synthetic route involves a Doebner-von Miller reaction to form the quinoline ring, followed by esterification and subsequent hydrazinolysis.

A primary challenge in this synthesis is controlling side reactions and purifications, especially during the quinoline ring formation, which can be prone to polymerization and the formation of complex mixtures. The subsequent conversion of the carboxylic acid or its ester to the final carbohydrazide product requires careful control of reaction conditions to ensure high conversion and minimize degradation.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Low yield in the synthesis of Ethyl 2,6-Dimethylquinoline-4-carboxylate.

  • Potential Cause 1: Inefficient Doebner-von Miller reaction. The Doebner-von Miller reaction, a classic method for quinoline synthesis, can be sensitive to reaction conditions.[1][2] Tar formation is a common issue, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3]

  • Solution 1:

    • Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or its in-situ generated equivalent from acetaldehyde) slowly to the heated acidic solution of p-toluidine.[3] This helps to control the exothermic nature of the reaction and minimize polymerization.

    • Catalyst Choice: While Brønsted acids like hydrochloric acid or sulfuric acid are traditionally used, Lewis acids such as zinc chloride or scandium(III) triflate can also catalyze the reaction and may offer better control in some cases.[1]

    • Reaction Temperature and Time: The yield of the Doebner-von Miller reaction is influenced by both temperature and reaction time.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating which can lead to degradation.

  • Potential Cause 2: Incomplete esterification of 2,6-Dimethylquinoline-4-carboxylic acid. Direct esterification of the carboxylic acid can be an equilibrium-limited process.

  • Solution 2:

    • Use of an Activating Agent: Convert the carboxylic acid to a more reactive intermediate, such as an acyl chloride, using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol. This two-step process often gives higher yields than direct Fischer esterification.

    • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of similar quinoline carboxylates.[4]

Problem 2: Difficulty in purifying the intermediate 2,6-Dimethylquinoline-4-carboxylic acid.

  • Potential Cause: The crude product may contain unreacted starting materials or side products from the Doebner-von Miller reaction.

  • Solution:

    • pH Adjustment: 2,6-Dimethylquinoline-4-carboxylic acid is amphoteric. It can be dissolved in a basic aqueous solution (e.g., sodium hydroxide) and then re-precipitated by the addition of acid. This process can help to remove non-acidic impurities.

    • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water, can be an effective purification method.[5]

Problem 3: Low yield or incomplete conversion during the hydrazinolysis of Ethyl 2,6-Dimethylquinoline-4-carboxylate.

  • Potential Cause 1: Insufficient reaction time or temperature. The reaction between an ester and hydrazine hydrate to form a hydrazide is a nucleophilic acyl substitution.[6][7]

  • Solution 1:

    • Optimize Reaction Conditions: The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a solvent like ethanol or methanol.[7][8] Monitor the reaction by TLC to ensure completion.

    • Microwave Irradiation: As with other steps, microwave-assisted synthesis can sometimes accelerate the reaction and improve yields.[9]

  • Potential Cause 2: Side reactions of hydrazine. Hydrazine is a reactive nucleophile and can participate in side reactions if the substrate or conditions are not optimal.

  • Solution 2:

    • Purity of Starting Ester: Ensure the starting ethyl 2,6-dimethylquinoline-4-carboxylate is of high purity to avoid unwanted side reactions.

    • Control of Stoichiometry: While an excess of hydrazine hydrate is typically used to drive the reaction to completion, a very large excess might complicate the workup. A molar ratio of 1:3 to 1:5 (ester to hydrazine hydrate) is a good starting point.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Doebner-von Miller reaction for the synthesis of the 2,6-dimethylquinoline core?

A1: The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[1] A widely accepted pathway involves the acid-catalyzed reaction of an aniline (p-toluidine in this case) with α,β-unsaturated carbonyl compounds (formed in situ from acetaldehyde). The key steps are believed to be a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization, dehydration, and subsequent oxidation to form the aromatic quinoline ring.[2] A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies.[10]

Q2: Are there alternative methods to the Doebner-von Miller reaction for synthesizing the 2,6-dimethylquinoline-4-carboxylic acid precursor?

A2: Yes, several other named reactions can be used to synthesize the quinoline-4-carboxylic acid core.[11][12] The Pfitzinger reaction , which involves the condensation of isatin with a carbonyl compound in the presence of a base, is a powerful method for synthesizing quinoline-4-carboxylic acids.[12][13] For the synthesis of 2,6-dimethylquinoline-4-carboxylic acid, 5-methylisatin could be reacted with acetone.[14] The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Q3: How can I monitor the progress of the reactions effectively?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of all steps in this synthesis. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation of starting materials, intermediates, and products. Visualizing the spots under UV light or with an appropriate staining agent (like iodine) will allow you to determine when the reaction is complete.

Q4: What are the key safety precautions to consider when working with hydrazine hydrate?

A4: Hydrazine hydrate is toxic and corrosive. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 2,6-Dimethylquinoline-4-carboxylate

This protocol is a generalized procedure based on the Doebner-von Miller reaction. Optimization may be required.

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add p-toluidine and concentrated hydrochloric acid in ethanol.

  • Heat the mixture to reflux.

  • Slowly add a solution of acetaldehyde in ethanol through the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2,6-dimethylquinoline-4-carboxylic acid can then be esterified by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.

  • Purify the resulting ethyl ester by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound
  • Dissolve ethyl 2,6-dimethylquinoline-4-carboxylate in absolute ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (e.g., 3-5 equivalents).

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash it with cold ethanol, and dry it under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent like ethanol.

Reaction Step Reagents Typical Conditions Potential Yield Range
Quinoline Formation p-toluidine, acetaldehyde, acid catalystReflux, 4-8 hours40-60%
Esterification 2,6-dimethylquinoline-4-carboxylic acid, ethanol, acid catalystReflux, 6-12 hours70-90%
Hydrazinolysis Ethyl 2,6-dimethylquinoline-4-carboxylate, hydrazine hydrate, ethanolReflux, 4-8 hours80-95%

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

V. Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Doebner-von Miller Reaction p_toluidine p-Toluidine intermediate_acid 2,6-Dimethylquinoline- 4-carboxylic acid p_toluidine->intermediate_acid  Acid Catalyst acetaldehyde Acetaldehyde acetaldehyde->intermediate_acid  Acid Catalyst intermediate_ester Ethyl 2,6-Dimethylquinoline- 4-carboxylate intermediate_acid->intermediate_ester  Esterification final_product 2,6-Dimethylquinoline- 4-carbohydrazide intermediate_ester->final_product  Hydrazinolysis hydrazine Hydrazine Hydrate ethanol_ester Ethanol, H+

Caption: Overall synthetic route to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Final Product check_hydrazinolysis Check Hydrazinolysis Step start->check_hydrazinolysis check_ester_synthesis Check Ester Synthesis check_hydrazinolysis->check_ester_synthesis Step OK optimize_hydrazinolysis Optimize Hydrazinolysis: - Increase reaction time/temp - Check hydrazine excess - Purify starting ester check_hydrazinolysis->optimize_hydrazinolysis Problem Identified check_quinoline_synthesis Check Quinoline Synthesis check_ester_synthesis->check_quinoline_synthesis Step OK optimize_esterification Optimize Esterification: - Use acyl chloride route - Microwave assistance check_ester_synthesis->optimize_esterification Problem Identified optimize_quinoline Optimize Quinoline Synthesis: - Slow reagent addition - Vary catalyst - Control temperature check_quinoline_synthesis->optimize_quinoline Problem Identified reassess Re-evaluate and Proceed check_quinoline_synthesis->reassess All steps checked, re-evaluate overall strategy optimize_hydrazinolysis->reassess optimize_esterification->reassess optimize_quinoline->reassess

Caption: A logical workflow for troubleshooting low product yield.

VI. References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Doebner–Miller reaction. Retrieved from [Link]

  • Matsubara, R., et al. (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 82(15), 8092-8099. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ResearchGate. (2022). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. Retrieved from [Link]

  • Slideshare. (2016, November 28). Doebner-Miller reaction and applications. Retrieved from [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(16), 6286-6289. [Link]

  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part of ester with hydrazine derivative and produce hydrazide (amide with hydrazine instead of simple Amine)?. Retrieved from [Link]

  • Oxford Academic. (2015). Chemical synthesis of proteins using hydrazide intermediates. Journal of Peptide Science, 21(5), 341-350. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1998). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. (11), 2345-2350. [Link]

  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. Retrieved from [Link]

  • Scilit. (2001). An Efficient and Selective conversion of Hydrazides into Esters and Acids. Synthetic Communications, 31(1), 125-131. [Link]

  • Chemistry LibreTexts. (2023, August 15). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Sciencemadness.org. (2002). Reaction of esters with hydrazine?. Retrieved from [Link]

  • Canadian Science Publishing. (1954). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Journal of Chemistry, 32(10), 911-918. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 6-fluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from 5‐methylindoline‐2,3‐dione (45) and KOH, HCl. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Retrieved from [Link]

  • NIH. (n.d.). 2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline. Retrieved from [Link]

  • NIH. (n.d.). Ethyl 1,6-dimethyl-2-oxo-4-(quinolin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • JETIR. (2018). Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-. Retrieved from [Link]

  • NIH. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2,6-Dimethylquinoline-4-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges during its purification. As a crucial intermediate in the synthesis of various biologically active molecules, obtaining high-purity this compound is paramount for reliable downstream applications and data integrity.

This guide provides a structured, question-and-answer-based approach to troubleshoot common purification issues. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt protocols to your specific experimental context.

Structure of this Guide

This resource is divided into two main sections:

  • Troubleshooting Guide: This section directly addresses specific problems you might face during purification, such as low yield, persistent impurities, or compound degradation. Each entry details the probable causes and provides step-by-step solutions.

  • Frequently Asked Questions (FAQs): This section covers broader questions about the purification of this compound, including optimal solvent selection, choice of purification technique, and characterization of the final product.

We will explore various purification techniques, from classical recrystallization to modern chromatographic methods, providing you with a comprehensive toolkit to achieve your desired purity.

Troubleshooting Guide

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing significant product loss during the recrystallization of my crude this compound. What are the likely causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a common issue that can often be resolved by systematically optimizing the solvent system and procedure. The primary goal of recrystallization is to dissolve the compound in a hot solvent and allow it to crystallize in a pure form as the solution cools, leaving impurities behind in the solvent.

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.

    • Solution: Conduct small-scale solvent screening with a variety of solvents of differing polarities. Common choices for quinoline derivatives include ethanol, methanol, ethyl acetate, and their mixtures with water. A mixed solvent system, where the compound is dissolved in a "good" solvent and then a "poor" solvent is added dropwise until turbidity persists, can be highly effective.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will keep a significant portion of your compound in solution even after cooling, leading to low yields.

    • Solution: Add the hot solvent in small portions to the crude material until it just dissolves. This ensures a saturated solution upon cooling, maximizing crystal formation.

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil, which traps impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Once at room temperature, you can further increase the yield by placing the flask in an ice bath for 30-60 minutes before filtration.

  • Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. If the solution cools during this step, the product will crystallize prematurely on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during the filtration process. Adding a small excess of the hot solvent before filtration can also help prevent premature crystallization.

Issue 2: Persistent Colored Impurities

Question: My purified this compound remains off-white or yellowish, even after multiple recrystallizations. How can I remove these colored impurities?

Answer:

Colored impurities in quinoline synthesis are often due to oxidation byproducts or residual starting materials. While recrystallization is a good first step, some impurities may co-crystallize with the product.

Potential Causes and Solutions:

  • Oxidation of the Quinoline Ring: Quinoline derivatives can be susceptible to oxidation, leading to colored byproducts.

    • Solution:

      • Charcoal Treatment: Activated charcoal can be very effective at adsorbing colored impurities. Add a small amount of activated charcoal to the hot solution before the filtration step of your recrystallization. Be cautious not to add too much, as it can also adsorb your product.

      • Inert Atmosphere: For highly sensitive compounds, performing the final purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent further oxidation.[1]

  • Residual Starting Materials or Reagents: Incomplete reactions or inadequate work-up can leave colored starting materials or byproducts.

    • Solution:

      • Acid-Base Extraction: If the colored impurity has a different acid-base character than your product, an acid-base extraction during the work-up can be effective.

      • Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography is the next logical step.

Issue 3: Product Decomposition or Streaking on Silica Gel Chromatography

Question: I'm attempting to purify my compound using silica gel column chromatography, but I'm observing streaking on the TLC plate and suspect my compound is decomposing on the column. What's causing this and what are my alternatives?

Answer:

This is a very common issue when purifying basic compounds like quinolines on acidic silica gel. The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation (streaking) and in some cases, decomposition.[1][2]

Solutions:

  • Deactivate the Silica Gel: Neutralizing the acidic sites on the silica gel is often the most effective solution.

    • Method: Pre-treat the silica gel by preparing a slurry with the eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine.[1] This will neutralize the acidic sites and improve the peak shape.

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina is a good alternative to silica gel for the purification of basic compounds.[1]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be an excellent method to avoid decomposition on silica.[1]

  • Optimize Chromatography Conditions:

    • Work Quickly: Minimize the contact time between your compound and the stationary phase by running the column as quickly as possible.[1]

    • Low Temperatures: Running the column in a cold room may help to reduce the rate of decomposition.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound?

For laboratory-scale purification where high purity is the primary goal, a combination of techniques is often best. Start with a well-optimized recrystallization to remove the bulk of impurities. If further purification is needed, column chromatography on deactivated silica gel or alumina is recommended. For achieving the highest purity, especially for analytical standards or final drug compounds, preparative HPLC can be employed, although it is less scalable.[3]

Q2: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good initial indicator of purity.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure and assessing the purity of your compound. The absence of impurity peaks is crucial.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

Potential impurities can arise from the starting materials, side reactions, or decomposition. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding ethyl or methyl ester of 2,6-dimethylquinoline-4-carboxylic acid.

  • Hydrazine: Excess hydrazine used in the synthesis.

  • Oxidation Products: As mentioned in the troubleshooting section.

  • Byproducts from Side Reactions: Depending on the synthetic route, various side products could be formed.

Careful monitoring of the reaction by TLC or LC-MS can help in identifying the formation of impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to boiling with stirring. Continue adding solvent until the solid has just dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: In a beaker, add silica gel to your chosen eluent containing 1% triethylamine. Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to settle, draining off the excess solvent.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Pure_Solid Pure Solid Recrystallization->Pure_Solid Crystals Impure_Filtrate Impure Filtrate Recrystallization->Impure_Filtrate Mother Liquor Analysis Purity Analysis (TLC, MP) Pure_Solid->Analysis Acceptable Purity Acceptable? Analysis->Acceptable Final_Product Final Product Acceptable->Final_Product Yes Column_Chromatography Column Chromatography Acceptable->Column_Chromatography No Column_Chromatography->Pure_Solid

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting Start Streaking/Decomposition on Silica TLC Add_Base Add 1% NEt3 to Eluent Start->Add_Base Test_TLC Run TLC with Modified Eluent Add_Base->Test_TLC Issue_Resolved Issue Resolved? Test_TLC->Issue_Resolved Proceed_Column Proceed to Column Chromatography Issue_Resolved->Proceed_Column Yes Change_Stationary_Phase Change Stationary Phase Issue_Resolved->Change_Stationary_Phase No Alumina Use Alumina Change_Stationary_Phase->Alumina Reversed_Phase Use C18 (Reversed-Phase) Change_Stationary_Phase->Reversed_Phase

Caption: Decision tree for troubleshooting issues with silica gel chromatography.

References

  • BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia.
  • BenchChem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
  • ResearchGate. (n.d.). Synthesis of quinoline carbohydrazide derivatives.
  • MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.

Sources

common side products in the synthesis of 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 2,6-Dimethylquinoline-4-carbohydrazide. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges, particularly the formation of side products, encountered during this multi-step synthesis. Our aim is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Introduction: The Synthetic Pathway

The synthesis of this compound is typically a two-step process. First, the quinoline core is constructed, usually yielding an ester like Ethyl 2,6-dimethylquinoline-4-carboxylate. This is followed by the conversion of the ester to the final carbohydrazide via hydrazinolysis. Each stage presents unique challenges that can impact yield and purity. This guide is structured to address these stages sequentially.

Overall Synthetic Scheme:

Synthetic_Pathway p_toluidine p-Toluidine + Ethyl Acetoacetate ester Ethyl 2,6-Dimethylquinoline- 4-carboxylate p_toluidine->ester Conrad-Limpach Cyclization hydrazide 2,6-Dimethylquinoline- 4-carbohydrazide ester->hydrazide Hydrazinolysis (Hydrazine Hydrate)

Caption: General two-step synthesis of the target compound.

Part 1: Troubleshooting the Quinoline Core Synthesis

The formation of the substituted quinoline ring is the most critical and often problematic step. The Conrad-Limpach synthesis, which involves the condensation of an aniline (p-toluidine) with a β-ketoester (ethyl acetoacetate), is a common route.[1][2] Success hinges on carefully controlling the reaction conditions to prevent the formation of isomers and polymeric tars.

FAQ 1: My reaction mixture turned into a dark, thick tar, making product isolation impossible. What causes this and how can it be prevented?

Answer: Tar formation is a classic side reaction in many acid-catalyzed quinoline syntheses, such as the Doebner-von Miller and related reactions.[3] It is primarily caused by the acid-catalyzed self-condensation and polymerization of the β-ketoester starting material and reactive intermediates. High temperatures and high concentrations of strong acids exacerbate this issue.

Troubleshooting Steps:

  • Temperature Control: The initial condensation of p-toluidine and ethyl acetoacetate should be performed at a moderate temperature (typically below 100°C) to form the β-aminoacrylate intermediate. The subsequent high-temperature cyclization step (often >200°C) should be approached cautiously. Do not overheat or heat for an unnecessarily long duration.

  • Catalyst Choice & Concentration: While strong acids are needed for cyclization, their concentration can be optimized. Polyphosphoric acid (PPA) or a high-boiling solvent like Dowtherm A can sometimes provide a more controlled reaction medium than concentrated sulfuric acid, leading to cleaner products.[4]

  • Slow Addition of Reagents: Adding the catalyst or one of the reactants slowly can help to control the initial exotherm and minimize polymerization.[3]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored, tarry impurities.

FAQ 2: My final product is a mixture of two isomers that are difficult to separate. How did this happen and how can I improve regioselectivity?

Answer: This is a well-documented issue in quinoline synthesis and relates to the dual reactivity of the β-ketoester. The aniline can react with either the ketone or the ester carbonyl group, leading to two different intermediates and, ultimately, two different quinoline products. This is the basis of the distinction between the Conrad-Limpach and Knorr syntheses.[1][5]

  • Kinetic Control (Lower Temp): Reaction at the more reactive ketone group is favored at lower temperatures. This leads to a β-aminoacrylate intermediate, which upon cyclization gives the desired 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone).[6]

  • Thermodynamic Control (Higher Temp): At higher temperatures (~140°C or more), the reaction at the ester group becomes more significant, forming a β-keto acid anilide. This intermediate cyclizes to form the isomeric 2-hydroxyquinoline .[1]

Troubleshooting Steps to Favor the 4-Quinolone Product:

  • Strict Temperature Management: Ensure the initial condensation step is performed at a moderate temperature (e.g., room temperature to 60°C) to favor the kinetic product. The intermediate is often formed first before the high-temperature cyclization is initiated.

  • Use of a Mild Acid Catalyst: A mild Lewis or Brønsted acid can sometimes favor the initial condensation at the ketone carbonyl without promoting the undesired side reaction at the ester.[7]

The logical workflow for addressing these common issues is summarized in the diagram below.

Troubleshooting_Quinoline decision decision process_tar process_tar decision->process_tar Yes end Proceed to Hydrazinolysis decision->end No, Good Yield process process process_temp process_temp process->process_temp Lower Cyclization Temp. Use PPA instead of H2SO4 Run under N2 atmosphere outcome outcome outcome->process Action start start start->decision Low Yield or Impure Product? decision_tar decision_tar process_tar->decision_tar Analyze Issue decision_tar->outcome Predominantly Tar outcome_isomer outcome_isomer decision_tar->outcome_isomer Isomeric Mixture process_isomer Control Condensation Temp. (e.g., < 80°C) Isolate intermediate before high-temp cyclization outcome_isomer->process_isomer Action

Caption: Troubleshooting workflow for the quinoline core synthesis.

Part 2: Troubleshooting the Carbohydrazide Formation

The conversion of the ethyl ester to the carbohydrazide is a nucleophilic acyl substitution known as hydrazinolysis. While generally straightforward, this step can suffer from incomplete conversion or purification difficulties.[8]

FAQ 3: My TLC shows a significant amount of starting ester remaining even after prolonged reflux with hydrazine hydrate. How can I drive the reaction to completion?

Answer: Incomplete hydrazinolysis is a common issue, often related to reaction kinetics, solvent choice, or steric hindrance.

Troubleshooting Steps:

  • Increase Hydrazine Excess: The reaction is typically run with a large excess of hydrazine hydrate (5 to 10 equivalents or more) to drive the equilibrium towards the product.[9] Ensure your hydrazine hydrate is of good quality.

  • Optimize the Solvent: Ethanol or methanol are the most common solvents.[8] For sluggish reactions, a higher boiling point alcohol like n-butanol can be used to increase the reaction temperature, but care must be taken to avoid thermal decomposition. The solvent must be anhydrous to prevent competitive hydrolysis of the ester.

  • Extend Reaction Time: Monitor the reaction by TLC every few hours. Some sterically hindered or electronically deactivated esters may require refluxing for 24 hours or longer for full conversion.

  • Consider a Two-Step Approach: In very difficult cases, the ester can first be hydrolyzed to the carboxylic acid using standard methods (e.g., NaOH/H2O, then acidification). The resulting carboxylic acid can then be activated (e.g., to an acid chloride with SOCl₂) and subsequently reacted with hydrazine to form the hydrazide. This is a longer but often more reliable route.

FAQ 4: A white solid precipitates during the reaction. Is this my product?

Answer: It is very likely your desired carbohydrazide product. Carbohydrazides are often highly crystalline and possess strong intermolecular hydrogen bonds, making them significantly less soluble in common organic solvents like ethanol compared to their parent esters.[10] The precipitation of the product as it forms is a favorable sign, as it helps to drive the reaction equilibrium to completion.

Validation and Purification Protocol:

  • Cooling and Filtration: Once the reaction is deemed complete by TLC (disappearance of the starting ester spot), cool the reaction mixture thoroughly in an ice bath to maximize precipitation.

  • Collect the Solid: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold solvent (the same as the reaction solvent, e.g., cold ethanol) to remove excess hydrazine hydrate, and then with a non-polar solvent like diethyl ether or hexanes to aid in drying.

  • Characterization: Dry the solid and characterize it (¹H NMR, ¹³C NMR, IR, MS, and melting point) to confirm its identity as the desired this compound. The crude product is often of high purity, but recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) can be performed if necessary.

ParameterEthyl 2,6-Dimethylquinoline-4-carboxylate (Starting Material)This compound (Product)
State Typically a solid or viscous oilCrystalline solid
Solubility Soluble in ethanol, ethyl acetate, DCMSparingly soluble in ethanol, insoluble in non-polar solvents
IR Spectroscopy Strong C=O stretch ~1720-1740 cm⁻¹ (ester)Strong C=O stretch ~1650-1670 cm⁻¹ (amide), N-H stretches ~3200-3400 cm⁻¹
¹H NMR Quartet and triplet signals for ethyl group (~4.4 and 1.4 ppm)Broad signals for -NHNH₂ protons, absence of ethyl signals
Caption: Comparative data for starting material and final product.

Appendix A: Recommended Synthesis Protocols

Protocol 1: Synthesis of Ethyl 2,6-Dimethylquinoline-4-carboxylate

This protocol is based on the principles of the Conrad-Limpach synthesis.

  • In a round-bottom flask, combine p-toluidine (1 eq.) and ethyl acetoacetate (1.1 eq.).

  • Heat the mixture at 120-140°C for 1-2 hours with stirring. Water will be evolved during this condensation step.

  • Cool the mixture slightly and add it portion-wise to a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) pre-heated to 240-250°C.

  • Maintain the temperature for 30-60 minutes to effect cyclization. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate. Dilute with a hydrocarbon solvent (e.g., hexanes or toluene) to facilitate precipitation.

  • Collect the crude solid by filtration, wash with hexanes, and purify by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Protocol 2: Synthesis of this compound
  • Suspend Ethyl 2,6-dimethylquinoline-4-carboxylate (1 eq.) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (10 eq.) to the suspension.

  • Heat the mixture to reflux with vigorous stirring. The starting material should dissolve as the reaction proceeds.

  • Continue refluxing for 8-12 hours. The product will likely begin to precipitate as a white solid. Monitor the reaction by TLC until the starting ester is consumed.[9]

  • Cool the flask to 0-5°C in an ice bath for at least 1 hour to maximize crystallization.

  • Collect the product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether.

  • Dry the product under vacuum to yield the final carbohydrazide.

References

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • Butler, R. N., & Morris, G. J. (n.d.). The Reaction of Hydrazine with α‐Cyanocinnamate Esters: A Caveat. Synthetic Communications. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Combes, A. (1888). Combes Quinoline Synthesis. Bulletin de la Societe Chimique de France, 49, 89.
  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I combine hydrazine derivative and ester. Retrieved from [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 6-fluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylate. Retrieved from [Link]

  • NIH. (n.d.). 2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from [Link]

  • ResearchGate. (n.d.). Two possible products of the Conrad–Limpach synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis. Retrieved from [Link]

  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Retrieved from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

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optimizing the reaction conditions for carbohydrazide formation from esters

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Carbohydrazide Formation from Esters

Welcome to the Technical Support Center for optimizing carbohydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency, yield, and purity of carbohydrazides derived from esters. We will delve into the core principles of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions encountered in the field.

Section 1: Foundational Principles & Reaction Mechanism

Q1: What is the fundamental reaction mechanism for the formation of a carbohydrazide from an ester?

A1: The synthesis of a carbohydrazide from an ester is a classic nucleophilic acyl substitution reaction, often referred to as hydrazinolysis. The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine (a potent nucleophile) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is typically transferred from the attacking nitrogen to the ester's alkoxy group, making it a better leaving group (an alcohol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol leaving group.

  • Final Product: The resulting product is the desired carbohydrazide.

This reaction is fundamental in organic synthesis for converting esters into versatile hydrazide intermediates, which are precursors for many heterocyclic compounds and pharmacologically active molecules.[1][2]

Diagram: Nucleophilic Acyl Substitution Mechanism

Caption: Mechanism of carbohydrazide formation.

Section 2: General Experimental Protocol & Workflow

A general, robust protocol serves as an excellent starting point for optimization.

Q2: What is a reliable starting protocol for synthesizing a carbohydrazide from an ester?

A2: The following procedure can be adapted for a wide range of esters. Methyl and ethyl esters are typically preferred due to their higher reactivity and the volatility of the resulting alcohol byproduct.[3]

Step-by-Step General Protocol:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ester (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol).

  • Reagent Addition: Add hydrazine hydrate (typically 80-100% solution) to the stirred solution. An excess of hydrazine is often used to drive the reaction to completion.[2][4]

  • Reaction: Heat the mixture to reflux. The optimal temperature and time will vary depending on the ester's reactivity.[1][5] Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup & Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. If not, the solvent can be removed under reduced pressure.[3][5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or water-ethanol mixtures) to remove unreacted starting materials and byproducts.[3][4][6]

Diagram: Experimental Workflow

Caption: General workflow for carbohydrazide synthesis.

Section 3: Troubleshooting Guide

Q3: My reaction has a very low yield or shows no product formation. What are the likely causes and solutions?

A3: Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Potential Cause Scientific Rationale Troubleshooting Steps
Low Ester Reactivity Sterically hindered esters (e.g., tert-butyl esters) or electron-rich esters react slower. The nucleophilic attack at the carbonyl carbon is impeded.1. Switch Ester: Use a more reactive ester, such as a methyl or ethyl ester.[3] 2. Increase Temperature: Higher temperatures can overcome the activation energy barrier.[7] 3. Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 16-24 hours), monitoring by TLC.[8]
Insufficient Hydrazine The reaction is stoichiometric. An insufficient amount of hydrazine will result in incomplete conversion of the ester.1. Increase Stoichiometry: Use a larger excess of hydrazine hydrate (e.g., 1.5 to 5 equivalents). This is particularly important for less reactive esters.[4]
Poor Solvent Choice The solvent must dissolve both the ester and hydrazine hydrate to ensure a homogenous reaction mixture. Protic solvents like ethanol or methanol are generally effective.[3]1. Change Solvent: If reactants are not fully dissolved, switch to a solvent in which both are soluble. Ethanol is a common and effective choice.[1][2] 2. Neat Conditions: For some substrates, running the reaction without a solvent (neat) can be highly effective, especially if the byproducts are continuously removed.[9]
Reaction Not Reaching Completion The reaction may be reversible or simply slow under the current conditions.1. Remove Alcohol Byproduct: If practical, distill off the alcohol (e.g., methanol or ethanol) as it forms to drive the equilibrium toward the product side (Le Chatelier's Principle).[6][9]

Q4: The reaction is proceeding very slowly. How can I increase the rate?

A4: A slow reaction rate is typically addressed by modifying the temperature or reagent ratios.

  • Increase Temperature: Refluxing the reaction mixture is standard practice.[2][5] For particularly unreactive esters, a higher boiling point solvent could be considered, provided the reactants and products are stable at that temperature.

  • Increase Hydrazine Concentration: As discussed, using a larger excess of hydrazine hydrate can increase the reaction rate by favoring the forward reaction kinetics. A molar ratio of ester to hydrazine of 1:1.2 up to 1:1.5 is often cited for efficient reactions.[4][9]

Q5: I'm observing significant side products, making purification difficult. What are these and how can I minimize them?

A5: Side product formation can complicate purification and reduce the yield of the desired carbohydrazide.

  • Michael Addition with α,β-Unsaturated Esters: If your substrate is an α,β-unsaturated ester, hydrazine can undergo a Michael-type addition to the double bond, leading to undesired pyrazolidinone byproducts.[10] To avoid this, consider alternative methods for preparing these specific hydrazides, such as activating the corresponding carboxylic acid and then reacting it with hydrazine.[10]

  • Diacyl Hydrazine Formation: If there is an excess of a highly reactive ester, a second molecule of the ester can react with the newly formed carbohydrazide, leading to a symmetrical N,N'-diacylhydrazine. This is less common but can be minimized by not using a large excess of the ester.

Section 4: Frequently Asked Questions (FAQs)

Q6: What is the optimal ester-to-hydrazine molar ratio?

A6: While a 1:1 molar ratio is stoichiometrically required, in practice, an excess of hydrazine hydrate is almost always used to ensure complete conversion of the ester. A starting point of 1:1.2 to 1:1.5 (ester:hydrazine) is recommended.[4][9] For less reactive esters, this can be increased further.

Q7: Is it necessary to run the reaction under an inert atmosphere?

A7: Generally, it is not necessary to run this reaction under an inert atmosphere (like nitrogen or argon). Hydrazine and esters are typically stable to air under these reaction conditions.

Q8: How does the ester's alkyl group (e.g., methyl vs. ethyl vs. tert-butyl) affect the reaction?

A8: The reactivity of the ester is inversely related to the steric bulk of the alkoxy group.

  • Methyl/Ethyl Esters: These are the most reactive and commonly used due to minimal steric hindrance and the formation of volatile alcohol byproducts (methanol/ethanol) that are easy to remove.[3]

  • Isopropyl/tert-Butyl Esters: These are significantly less reactive due to steric hindrance around the carbonyl carbon. They require more forcing conditions (higher temperatures, longer reaction times) and may give lower yields.[11]

Q9: What are the key safety precautions when working with hydrazine hydrate?

A9: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and skin contact.

References

  • Benchchem. (n.d.). Optimizing reaction conditions for 1-Acetylpiperidine-4-carbohydrazide synthesis.
  • PrepChem.com. (1953). Preparation of carbohydrazide. Inorganic Syntheses, Vol. 4, 32-35.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. RSC Publishing.
  • Alamdar, S. S. (n.d.). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?.
  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...).
  • PubMed Central (PMC). (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.
  • Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound.
  • PubMed. (2002). A new procedure for preparation of carboxylic acid hydrazides. J Org Chem, 67(26), 9471-4.
  • PubMed Central (PMC). (n.d.). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents.
  • Wikipedia. (n.d.). Carbohydrazide.
  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
  • Benchchem. (n.d.). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
  • Ataman Kimya. (n.d.). Carbohydrazide.
  • Google Patents. (n.d.). CN106674059A - Synthesis method of carbohydrazide.
  • Alamdar, S. S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • PubMed Central (PMC) - NIH. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives.

Sources

Technical Support Center: Stability and Degradation of 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dimethylquinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges during experimentation. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

Discoloration is a common indicator of degradation, particularly for compounds containing a quinoline moiety.[1] This is often a result of:

  • Photodegradation: Quinoline compounds are frequently sensitive to light.[1][2] Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of colored byproducts. The quinoline ring system can undergo hydroxylation, forming hydroxyquinolines, which can be further oxidized to colored quinone-like structures.

  • Oxidation: The quinoline ring, especially with electron-donating methyl groups, can be susceptible to oxidation. Dissolved oxygen in your solvent or exposure to air can lead to the formation of N-oxides or hydroxylated derivatives, which may be colored.

Recommendation: Always store solutions of this compound protected from light, for instance, by using amber vials or wrapping containers in aluminum foil.[1] Preparing fresh solutions for critical experiments is also a best practice.

Q2: I'm observing a decrease in the potency of my compound over time in aqueous solutions. Could this be a stability issue?

Yes, a loss of potency is a strong indication of compound degradation. For this compound, this can be attributed to the instability of both the quinoline and the carbohydrazide functionalities in aqueous media.

  • Hydrolysis of the Carbohydrazide Group: The carbohydrazide functional group can undergo hydrolysis, particularly in acidic or basic conditions. This cleavage would result in the formation of 2,6-dimethylquinoline-4-carboxylic acid and hydrazine, rendering the original molecule inactive for its intended purpose. The stability of hydrazide-based conjugates is known to be pH-dependent, with greater stability observed closer to neutral pH.[3][4]

  • Degradation of the Quinoline Ring: As mentioned in Q1, the quinoline ring itself can degrade, which would also lead to a loss of the parent compound and a decrease in its effective concentration.

Recommendation: Prepare fresh aqueous solutions before each experiment. If stock solutions are necessary, perform stability studies under your specific storage conditions (pH, temperature) to determine the compound's half-life.

Q3: What are the primary factors influencing the stability of this compound?

The stability of this compound is primarily influenced by three factors:

  • pH: The pH of the solution is critical. Acidic or basic conditions can catalyze the hydrolysis of the carbohydrazide group.[3][4] The photodegradation of the quinoline ring has also been shown to be pH-dependent, with faster degradation observed at acidic pH for quinoline itself.[1][2]

  • Light: Quinoline and its derivatives are often photosensitive.[1][2] Exposure to light can lead to complex degradation pathways.

  • Temperature: Elevated temperatures will generally accelerate the rate of all degradation reactions, including hydrolysis and oxidation.[1]

The interplay of these factors will determine the overall stability of your compound in a given experimental setup.

Section 2: Troubleshooting Guide

This section provides a more in-depth look at specific issues and offers structured troubleshooting approaches.

Issue 1: Inconsistent Results in Biological Assays

Symptoms: High variability between replicate experiments, or a gradual decrease in observed activity over the course of an experiment.

Potential Cause: Degradation of the compound in the assay medium.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent assay results.

Experimental Protocol: Stability Assessment in Assay Medium

  • Preparation: Prepare a solution of this compound in your assay medium at the final working concentration.

  • Incubation: Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO2), but without cells or other reactive reagents.

  • Sampling: At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of the parent compound remaining. A decrease in the peak area of the parent compound over time confirms instability.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)

Symptoms: When analyzing your sample, you observe new peaks that were not present in the initial analysis of the pure compound.

Potential Cause: Formation of degradation products.

Plausible Degradation Pathways and Products:

Based on the known degradation of quinoline and carbohydrazide moieties, the following pathways are plausible for this compound:

Pathway A: Hydrolysis of the Carbohydrazide Moiety

This is a likely degradation route in aqueous solutions, especially at non-neutral pH.

  • Product 1: 2,6-Dimethylquinoline-4-carboxylic acid

  • Product 2: Hydrazine

Pathway B: Oxidation/Photodegradation of the Quinoline Ring

This pathway is favored by exposure to light and oxygen.

  • Initial Products: Hydroxylated derivatives (e.g., 2-hydroxy-2,6-dimethylquinoline-4-carbohydrazide, which exists in tautomeric equilibrium with the 2-oxo form).[5][6][7] The position of hydroxylation can vary.

  • Subsequent Products: Further oxidation can lead to ring-opening products.

Caption: Plausible degradation pathways for this compound.

Troubleshooting and Identification:

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks. Compare these masses to the expected masses of the potential degradation products listed above.

  • Forced Degradation Studies: To confirm the identity of degradation products, perform forced degradation studies. Expose your compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) and analyze the resulting mixtures by LC-MS. This can help to generate and identify the degradation products you are observing in your experiments.

Table 1: Summary of Potential Degradation Products and their Molecular Weights

Degradation PathwayPotential ProductMolecular Weight ( g/mol )
Hydrolysis 2,6-Dimethylquinoline-4-carboxylic acid201.22
Hydrazine32.05
Oxidation (Monohydroxylation) Hydroxy-2,6-dimethylquinoline-4-carbohydrazide231.25

Section 3: Best Practices for Handling and Storage

To minimize degradation and ensure the reliability of your experimental data, adhere to the following best practices:

  • Storage of Solid Compound: Store the solid material in a tightly sealed container at the recommended temperature (typically 2-8°C or -20°C), protected from light.

  • Preparation of Stock Solutions:

    • Use high-purity, anhydrous solvents (e.g., DMSO) for initial stock solutions.

    • Prepare stock solutions at a high concentration to minimize the volume added to aqueous buffers, thereby reducing the potential for precipitation.

  • Storage of Stock Solutions:

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Use amber vials or wrap vials in aluminum foil to protect from light.

  • Preparation of Working Solutions:

    • Prepare fresh working solutions in your aqueous buffer immediately before each experiment.

    • Be mindful of the final concentration to avoid insolubility issues.[8]

By understanding the potential stability issues and implementing these troubleshooting and handling strategies, you can ensure the quality and reproducibility of your research involving this compound.

References

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2,6-Dimethylquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-dimethylquinoline-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the reactivity of this sterically hindered heterocyclic compound. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you overcome common experimental hurdles.

Understanding the Challenge: Why is 2,6-Dimethylquinoline-4-carboxylate Unreactive?

The low reactivity of 2,6-dimethylquinoline-4-carboxylate in common transformations, particularly amide bond formation, is not unexpected. Two primary factors, working in concert, are responsible for this challenge:

  • Steric Hindrance: The methyl group at the C2 position of the quinoline ring is spatially close to the carboxylate at the C4 position. This proximity physically blocks the approach of nucleophiles (like amines) to the carboxylic acid, making it difficult for the reaction to proceed. Synthesizing sterically hindered amides is a well-documented challenge in organic chemistry.[1][2][3]

  • Electronic Effects: The quinoline ring is an electron-deficient aromatic system. The nitrogen atom withdraws electron density from the ring, which in turn deactivates the carboxylate group, making it a less effective electrophile. This effect is compounded by the electron-donating nature of the two methyl groups, which can subtly influence the overall electronic profile.

This guide will focus primarily on the most common reaction researchers attempt with this substrate: amide bond formation (amidation) .

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) with 2,6-dimethylquinoline-4-carboxylate has failed. What is the likely cause?

A1: Standard coupling conditions like EDC/HOBt are often insufficient to activate a sterically hindered and electronically deactivated carboxylic acid like this one. The formation of the active ester intermediate is likely slow or incomplete, and the subsequent nucleophilic attack by the amine is sterically impeded. For challenging substrates, more potent activating agents and more forcing conditions are necessary.[4][5]

Q2: I observe the formation of an activated ester by LCMS, but the reaction with my amine does not proceed. What should I do?

A2: This indicates that steric hindrance is the primary barrier. The activated ester is formed, but the amine cannot access the electrophilic center. In this scenario, you should consider:

  • Increasing the reaction temperature: Heating the reaction can provide the necessary energy to overcome the activation barrier. Reactions can be heated to 80 °C or higher, depending on the solvent's boiling point.[6][7]

  • Prolonging the reaction time: Some sluggish reactions require extended periods (24-72 hours) to reach completion.

  • Using a less hindered amine: If your experimental design allows, switching to a smaller, less sterically demanding amine can dramatically improve yields.

Q3: My 2,6-dimethylquinoline-4-carboxylate starting material has poor solubility in common solvents like DCM or THF. What are my options?

A3: Poor solubility can severely hamper reactivity. Quinoline derivatives are often more soluble in polar aprotic solvents.[8]

  • Recommended Solvents: Switch to higher-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), or N-Methyl-2-pyrrolidone (NMP).

  • Heating: Gently heating the mixture can help dissolve the starting material before adding reagents.

  • Anhydrous Conditions: Ensure your solvent is anhydrous, as moisture can quench activated intermediates and reduce yields.[9]

In-Depth Troubleshooting Guide: Amide Bond Formation

When standard protocols fail, a systematic approach is needed to diagnose and solve the problem. The following workflow provides a logical progression from simple adjustments to more advanced strategies.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Reactivity Observed (e.g., with EDC/HOBt) q1 Is the starting material fully dissolved? start->q1 sol Change Solvent: Try DMF, DMA, or NMP. Apply gentle heat. q1->sol No q2 Are you using a potent enough coupling reagent? q1->q2 Yes sol->q2 reagent Upgrade Coupling Reagent: Use HATU or PyBOP. Ensure stoichiometric base (e.g., DIPEA). q2->reagent No q3 Is the reaction still slow or incomplete? q2->q3 Yes reagent->q3 conditions Force Conditions: - Increase temperature (e.g., 80°C). - Increase reaction time (24-72h). q3->conditions Yes success Reaction Successful q3->success No, reaction is complete q4 Still no success? Consider an alternative strategy. conditions->q4 acid_chloride Convert to Acyl Chloride: Use SOCl₂ or Oxalyl Chloride. React with amine in the presence of a base. q4->acid_chloride Yes q4->success No, problem solved acid_chloride->success

Caption: A decision-tree workflow for troubleshooting low reactivity.

Strategy 1: Enhanced Carboxylic Acid Activation

The most common point of failure is inadequate activation of the carboxylic acid. Uronium-based coupling reagents like HATU are superior for hindered substrates because they form a highly reactive OAt-active ester and can accelerate the reaction.[10][11][12]

Recommended Coupling Agents for Hindered Substrates
ReagentFull NameKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, fast reaction rates, suppresses racemization. Excellent for hindered substrates.[11][12][13]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateVery efficient, rapid reactions. Byproducts are less hazardous than older phosphonium reagents.[7][14]
T3P Propylphosphonic AnhydrideA powerful water scavenger and activating agent, often used when other methods fail.
Experimental Protocol: HATU-Mediated Amide Coupling

This protocol is a robust starting point for coupling 2,6-dimethylquinoline-4-carboxylate with a primary or secondary amine.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2,6-dimethylquinoline-4-carboxylic acid (1.0 equiv.) in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Reagent Addition: Add HATU (1.1-1.2 equiv.) and a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes. You may monitor the formation of the active ester by LCMS if desired.

  • Amine Addition: Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. If no significant product formation is observed after 2-4 hours, gradually increase the temperature to 50-80 °C.

  • Monitoring: Monitor the reaction progress by LCMS or TLC until the starting material is consumed (this may take 12-48 hours).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate or another suitable organic solvent, and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Strategy 2: Conversion to a Highly Reactive Acyl Chloride

If even potent coupling reagents fail, the most reliable strategy is to convert the carboxylic acid to its corresponding acyl chloride.[15] Acyl chlorides are significantly more electrophilic and will react with amines, often without the need for a coupling agent, though a base is required to scavenge the HCl byproduct.[16][17]

Experimental Protocol: Two-Step Acyl Chloride Formation and Amidation

Step A: Acyl Chloride Synthesis

  • Caution: Thionyl chloride (SOCl₂) and oxalyl chloride are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment. The reaction liberates toxic gases (SO₂ and HCl or CO, CO₂, and HCl).

  • Setup: Place 2,6-dimethylquinoline-4-carboxylic acid (1.0 equiv.) in a flame-dried flask equipped with a reflux condenser under an inert atmosphere.

  • Reagent Addition: Add neat thionyl chloride (SOCl₂) (5-10 equiv.) to the flask.[18] Alternatively, use oxalyl chloride (2.0 equiv.) with a catalytic amount of DMF (1-2 drops) in an anhydrous solvent like DCM or THF.

  • Reaction: Gently reflux the mixture (for SOCl₂) or stir at room temperature (for oxalyl chloride) for 1-4 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Carefully remove the excess SOCl₂ or oxalyl chloride in vacuo. This is a critical step, as residual reagent can cause side reactions. The resulting acyl chloride is often used immediately in the next step without further purification.

Acyl_Chloride_Formation RCOOH 2,6-Dimethylquinoline-4-carboxylic acid SOCl2 + SOCl₂ (or Oxalyl Chloride) RCOOH->SOCl2 RCOCl 2,6-Dimethylquinoline-4-carbonyl chloride SOCl2->RCOCl HCl + HCl + SO₂ RCOCl->HCl

Caption: Conversion of the carboxylic acid to the more reactive acyl chloride.

Step B: Amidation

  • Dissolution: Dissolve the crude acyl chloride from Step A in anhydrous DCM or THF.

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the amine (1.0 equiv.) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (2.0 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Monitoring & Work-up: Monitor the reaction by LCMS/TLC. Once complete, perform a standard aqueous work-up and purify as described in the HATU protocol.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction . The Journal of Organic Chemistry. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . ACS Publications. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review . ResearchGate. [Link]

  • Tips and tricks for difficult amide bond formation? . Reddit r/Chempros. [Link]

  • Quinoline . Wikipedia. [Link]

  • HATU . Wikipedia. [Link]

  • Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates . ResearchGate. [Link]

  • one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts . National Institutes of Health (NIH). [Link]

  • 2,6-Dimethyl-4-quinolinecarboxylic acid . PubChem. [Link]

  • Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides . ResearchGate. [Link]

  • Quinoline-3-carboxylic acid . PubChem. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Royal Society of Chemistry. [Link]

  • converting carboxylic acids into acyl (acid) chlorides . Chemguide. [Link]

  • Amide synthesis by acylation . Organic Chemistry Portal. [Link]

  • Process for the activation of carboxylic acids.
  • The Synthesis of Sterically Hindered Amides . CHIMIA. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products . MDPI. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride . bj-s.meta.org. [Link]

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Acid to Acid Chloride - Common Conditions . The Organic Synthesis Archive. [Link]

  • Direct Amidations of Carboxylic Acids with Amines . Encyclopedia.pub. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress . Royal Society of Chemistry. [Link]

  • Efficient catalyst-free direct amidation of non-activated carboxylic acids from carbodiimides . nature.com. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent . PubMed. [Link]

  • Coupling Reagents . Aapptec Peptides. [Link]

  • The Synthesis of Sterically Hindered Amides . PubMed. [Link]

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  • Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? . Reddit r/chemhelp. [Link]

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overcoming solubility issues with 2,6-Dimethylquinoline-4-carbohydrazide in assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,6-Dimethylquinoline-4-carbohydrazide. This molecule, which integrates a hydrophobic 2,6-dimethylquinoline scaffold with a polar carbohydrazide moiety, is of significant interest to researchers in drug discovery and chemical biology. Its structure presents unique opportunities for developing novel chemical probes and therapeutic leads. However, the dualistic nature of its structure—a bulky, aromatic system combined with a hydrogen-bonding group—frequently leads to solubility challenges in aqueous assay environments.

This guide provides a structured, causality-driven approach to diagnosing and overcoming these solubility issues. We move beyond simple procedural lists to explain the underlying physicochemical principles, empowering you to make informed decisions and optimize your experimental success.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with this compound.

Q1: My this compound won't dissolve in my standard aqueous buffer (e.g., PBS, pH 7.4). Why is this happening?

A1: The insolubility is primarily due to the compound's dominant hydrophobic character. The 2,6-dimethylquinoline core is a large, non-polar aromatic system that is energetically unfavorable to solvate in water.[1] While the carbohydrazide group is polar, it is not sufficient to overcome the hydrophobicity of the entire molecule at neutral pH. At pH 7.4, the basic nitrogen atom on the quinoline ring is largely uncharged, preventing the formation of more soluble ionic species.[2][3][4]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for preparing stock solutions of poorly soluble compounds for biological assays.[5][6][7] It is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar substances.[6] We recommend preparing a stock solution at a concentration of 10-20 mM in 100% DMSO. Always ensure the compound is fully dissolved before storage.

Q3: I observed a precipitate forming immediately after diluting my DMSO stock into my aqueous assay buffer. What is this phenomenon and how can I prevent it?

A3: This is a classic case of "solvent-shift precipitation." The compound is stable in the high-concentration DMSO stock, but when this solution is rapidly diluted into an aqueous buffer, the DMSO concentration plummets. The aqueous environment cannot maintain the solubility of the hydrophobic compound, causing it to crash out of solution.[7][8]

To prevent this, consider the following:

  • Stepwise Dilution: Perform serial dilutions, gradually increasing the aqueous content, to avoid a sudden polarity shock.

  • Lower Final Concentration: Your final assay concentration may be above the compound's kinetic solubility limit in the final buffer system. Test lower concentrations.

  • Use of Co-solvents: Incorporate a small percentage of a water-miscible organic solvent in your final assay buffer. See the detailed guide on this topic below.

Q4: How does pH influence the solubility of this compound?

A4: The quinoline ring system contains a basic nitrogen atom. In acidic conditions (lower pH), this nitrogen can become protonated, forming a positively charged quinolinium cation.[2][9] This charged species is significantly more polar and, therefore, more soluble in aqueous media.[10] Conversely, in neutral to basic conditions, the nitrogen is deprotonated and neutral, reducing aqueous solubility. Therefore, solubility is expected to be lowest at high pH and highest at low pH.

Q5: Is it safe to heat the solution to aid dissolution?

A5: Gentle warming (e.g., to 37°C) can temporarily increase the solubility of many organic compounds and can be a useful technique, especially when preparing stock solutions.[11] However, exercise caution:

  • Compound Stability: Prolonged exposure to heat can degrade the compound.

  • Solvent Evaporation: Heating can cause evaporation of the solvent, inadvertently increasing the compound's concentration.

  • Supersaturation: The solution may become supersaturated and precipitate upon cooling to the assay temperature. Always check for precipitation after the solution returns to ambient temperature.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Selection and Stock Preparation

If you are facing persistent solubility issues, a systematic approach is required. This workflow helps you identify the optimal solvent system for your compound before committing to a large-scale assay.

G cluster_0 A Start: Compound Precipitation Observed B Prepare 10 mM Stock in 100% DMSO A->B C Visually inspect for full dissolution. Use gentle vortexing/sonication. B->C D Is stock solution clear? C->D E Try alternative polar aprotic solvents: - N,N-Dimethylformamide (DMF) - N-Methyl-2-pyrrolidone (NMP) D->E No F Stock solution is ready. Proceed to serial dilution. D->F Yes I Issue: Compound insoluble even in strong organic solvent. Consider resynthesis/purification or advanced formulation. E->I Still Insoluble G Precipitation upon dilution in Assay Buffer? F->G H Success: Compound is soluble at desired concentration. G->H No J Initiate Co-Solvent or pH Optimization Protocol G->J Yes caption Fig 1. Workflow for Stock Solution Preparation.

Fig 2. pH-Dependent Equilibrium of the Quinoline Moiety.

Step-by-Step pH Optimization Protocol:

  • Prepare a Buffer Series: Create a series of buffers with identical ionic strength but varying pH values (e.g., from pH 4.0 to pH 8.0 in 0.5 unit increments). Use buffers with appropriate pKa values (e.g., acetate for pH 4-5.5, MES for pH 5.5-6.7, HEPES for pH 7-8).

  • Prepare Compound Samples: In separate microcentrifuge tubes, add a small, consistent amount of your solid this compound.

  • Equilibrate: Add a fixed volume of each buffer to the tubes to achieve a target concentration that is higher than your expected final assay concentration (e.g., 200 µM).

  • Incubate: Vortex each tube thoroughly and incubate at room temperature for 1-2 hours to allow the system to reach equilibrium. A shaker or rotator is recommended.

  • Separate Undissolved Compound: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.

  • Quantify Soluble Fraction: Carefully remove the supernatant from each tube and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Analyze and Select: Plot the measured solubility against pH. Select the lowest pH that provides the required solubility while being compatible with your assay's biological components.

Critical Consideration: Before implementing a pH change in your main assay, you must validate that the altered pH does not negatively impact the activity of your enzyme, protein, or cells. Run appropriate controls.

Guide 3: Co-Solvent Strategy for Managing Precipitation

When altering pH is not an option, using a co-solvent in the final assay buffer can maintain solubility. [12][13]Co-solvents are water-miscible organic solvents that, at low concentrations, reduce the overall polarity of the aqueous buffer, making it more hospitable to hydrophobic molecules.

Recommended Co-solvents and Starting Concentrations:

Co-SolventTypeRecommended Starting % (v/v)Notes
Ethanol Polar Protic1-5%Generally well-tolerated by many biological systems. [14]
Propylene Glycol Polar Protic1-5%Common pharmaceutical excipient; can increase viscosity. [12]
Polyethylene Glycol 400 (PEG400) Polymer1-5%Often used in formulations; check for assay interference. [15]
Glycerol Polar Protic1-10%Can also act as a protein stabilizer, but significantly increases viscosity.

Co-Solvent Testing Protocol:

  • Prepare Buffered Co-Solvent Solutions: Prepare your primary assay buffer containing different concentrations of your chosen co-solvent (e.g., 0%, 1%, 2%, 5% ethanol).

  • Perform Dilution Test: Add your DMSO stock solution of this compound to each buffered co-solvent solution to achieve your desired final assay concentration.

  • Observe for Precipitation: Visually inspect for turbidity or precipitation immediately and after a period equivalent to your assay's incubation time (e.g., 60 minutes). A light scattering or nephelometry measurement can provide quantitative data.

  • Validate Assay Compatibility: Identify the lowest co-solvent concentration that prevents precipitation. Crucially, run a control experiment to ensure this concentration of co-solvent does not inhibit or artificially enhance your assay's signal. [5][14]

Advanced Formulation Strategies

For exceptionally challenging cases, more advanced formulation techniques may be necessary. These typically require specialized expertise but can be highly effective.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic quinoline portion of your molecule, forming an inclusion complex that is water-soluble. [16][17]SBE-β-CD is a common derivative used for this purpose. [6]* Use of Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles in aqueous solution. At concentrations above the critical micelle concentration (CMC), these micelles can sequester the insoluble compound in their hydrophobic cores, increasing its apparent solubility. This approach is highly assay-dependent and requires careful validation.

References

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  • Carvajal-Lara, T., Yalkowsky, S. H., & Larive, C. K. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 148. Available from: [Link]

  • Carvajal-Lara, T., Yalkowsky, S. H., & Larive, C. K. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research. Available from: [Link]

  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA). Retrieved from [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Carvajal-Lara, T., Yalkowsky, S. H., & Larive, C. K. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • Shandong Taihe Water Treatment Co., Ltd. (n.d.). Carbohydrazide. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. Available from: [Link]

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  • Stillhart, C., Kuentz, M., & Parrott, N. (2021). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutics, 13(5), 639. Available from: [Link]

  • Kumar, A., & Nanda, A. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(1), 1-6. Available from: [Link]

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  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Retrieved from: [Link]

  • Tvede, M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(1), 89–94. Available from: [Link]

  • Solubility of Things. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 1(3), 610-625. Available from: [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • Quotient Sciences. (n.d.). Formulation Strategies for Poorly Soluble Molecules. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Carbohydrazide (CAS 497-18-7). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Compound Management for Quantitative High-Throughput Screening. PubMed Central. Retrieved from: [Link]

  • ResearchGate. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline carbohydrazide derivatives. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Available from: [Link]

  • CAS Common Chemistry. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]

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Technical Support Center: Scale-Up Synthesis of 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2,6-Dimethylquinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical field experience.

I. Synthetic Pathway Overview

The synthesis of this compound typically follows a two-step process. The first step involves the construction of the quinoline core, followed by the formation of the carbohydrazide moiety. A common route is the Conrad-Limpach or a related reaction to form the ethyl ester precursor, which is then converted to the final product via hydrazinolysis.[1][2][3]

Synthesis_Workflow cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Hydrazinolysis A p-Toluidine C Ethyl 2,6-dimethylquinoline-4-carboxylate A->C Conrad-Limpach Reaction (High Temperature Cyclization) B Ethyl Acetoacetate B->C E This compound C->E Nucleophilic Acyl Substitution D Hydrazine Hydrate D->E

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide: Step 1 - Quinoline Core Synthesis

The formation of the ethyl 2,6-dimethylquinoline-4-carboxylate intermediate is a critical, high-temperature reaction that presents several scale-up challenges.

Issue 1: Decreased Yield and Purity During Scale-Up

Q: We achieved an 85% yield of ethyl 2,6-dimethylquinoline-4-carboxylate in the lab, but upon scaling up to a 5L reactor, the yield dropped to 60% with a significant increase in impurities. What are the likely causes and how can we troubleshoot this?

A: A drop in yield and purity upon scale-up is a common challenge, often attributable to issues with mass and heat transfer that are less pronounced at the lab scale.[4]

Causality & Troubleshooting Steps:

  • Inefficient Mixing: In larger reactors, magnetic stirring becomes ineffective. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[4]

    • Solution: Transition to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity throughout the reaction mixture.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[4] The Conrad-Limpach cyclization is highly endothermic, requiring significant energy input to reach temperatures of 240-250 °C for the reaction to proceed efficiently.[1][5] Inadequate and uneven heating can lead to incomplete reactions and the formation of byproducts.

    • Solution: Utilize a jacketed reactor with a high-temperature thermal fluid. Monitor the internal reaction temperature with a calibrated probe and ensure the heating system can maintain a stable, uniform temperature. Consider using a high-boiling point solvent like diphenyl ether to facilitate even heat distribution.[5]

  • Reaction Concentration: The optimal concentration on a small scale may not be ideal for a larger batch.

    • Solution: Experiment with slight variations in solvent volume. While higher concentrations can increase reaction rates, they may also lead to solubility issues and hinder effective mixing and heat transfer.[4]

ParameterLab Scale (100 mL)Pilot Scale (5 L) - InitialPilot Scale (5 L) - Optimized
Heating Method Oil BathHeating MantleJacketed Reactor with Thermal Fluid
Stirring Magnetic Stir BarInadequate Overhead StirrerOptimized Mechanical Stirrer
Internal Temp. 245-250 °CFluctuating (220-260 °C)Stable (248-252 °C)
Yield 85%60%~80%
Issue 2: Formation of the Knorr Synthesis Byproduct

Q: We are observing a significant amount of the isomeric 4-hydroxy-2,6-dimethylquinoline byproduct. Why is this happening and how can it be minimized?

A: The formation of 2-hydroxyquinoline derivatives is characteristic of the Knorr quinoline synthesis, which competes with the desired Conrad-Limpach pathway.[1][3] The regioselectivity is highly dependent on the initial reaction temperature.

Mechanistic Insight:

  • Conrad-Limpach Pathway (Kinetic Product): At lower temperatures (room temperature to ~100 °C), the aniline attacks the more reactive keto group of the β-ketoester, leading to the formation of a β-aminoacrylate intermediate. This intermediate then cyclizes at high temperatures to form the desired 4-hydroxyquinoline.[1]

  • Knorr Pathway (Thermodynamic Product): At higher initial reaction temperatures (e.g., >140 °C), the aniline can attack the less reactive ester group, forming a β-keto acid anilide. This intermediate cyclizes to the undesired 2-hydroxyquinoline isomer.[1]

Reaction_Selectivity cluster_kinetic Low Temperature cluster_thermo High Temperature Reactants p-Toluidine + Ethyl Acetoacetate Kinetic_Intermediate β-Aminoacrylate (Kinetic Intermediate) Reactants->Kinetic_Intermediate Kinetic Control (e.g., RT - 100°C) Thermo_Intermediate β-Keto Anilide (Thermodynamic Intermediate) Reactants->Thermo_Intermediate Thermodynamic Control (e.g., >140°C) Product_4OH 4-Hydroxyquinoline (Desired Product) Kinetic_Intermediate->Product_4OH High Temp. Cyclization Product_2OH 2-Hydroxyquinoline (Knorr Byproduct) Thermo_Intermediate->Product_2OH Cyclization

Caption: Temperature-dependent regioselectivity in the reaction of anilines and β-ketoesters.

Troubleshooting Protocol:

  • Two-Stage Temperature Profile: Implement a two-stage heating process.

    • Stage 1 (Intermediate Formation): Combine the p-toluidine and ethyl acetoacetate at a lower temperature (e.g., 80-100 °C) to favor the formation of the kinetic β-aminoacrylate intermediate. Monitor this step by TLC or HPLC until the starting materials are consumed.

    • Stage 2 (Cyclization): Once the intermediate is formed, proceed to the high-temperature cyclization (240-250 °C).

  • Catalyst Choice: While often performed thermally, the use of an acid catalyst (e.g., p-toluenesulfonic acid) in the initial condensation step can improve the rate and selectivity.[2][6]

III. Troubleshooting Guide: Step 2 - Hydrazinolysis

The conversion of the ester to the carbohydrazide is a nucleophilic acyl substitution that, while generally high-yielding, presents significant safety and operational challenges at scale.

Issue 3: Exothermic Runaway and Pressure Buildup during Hydrazinolysis

Q: During the scale-up of the hydrazinolysis step with hydrazine hydrate, we experienced a significant exotherm and pressure buildup in the reactor. What are the safety risks and how can we execute this step safely?

A: Hydrazine is a high-energy compound, and its reactions can be highly exothermic.[7] The primary concern is a thermal runaway event, which could lead to a dangerous increase in temperature and pressure, potentially compromising the reactor.[8][9]

Safety and Procedural Recommendations:

  • Risk Assessment: Before scaling up, a thorough risk assessment is mandatory.[10] Review the Safety Data Sheet (SDS) for hydrazine hydrate and all other reagents.[10] Anhydrous hydrazine is particularly hazardous and should be avoided if possible; aqueous solutions like hydrazine hydrate (64 wt%) are generally safer but still require extreme caution.[7]

  • Controlled Addition: Never add the entire amount of hydrazine hydrate at once to a hot solution. A semi-batch approach, where the hydrazine hydrate is added portion-wise or via a dosing pump to the heated solution of the ester, is crucial for controlling the reaction rate and heat generation.[4]

  • Solvent Choice: Use a solvent with a boiling point that can act as a heat sink. Ethanol or 2-MeTHF are common choices. A lower-boiling-point solvent can help to mitigate a runaway reaction by boiling and refluxing, but this must be balanced with the required reaction temperature.[8]

  • Temperature Monitoring: Continuously monitor the internal temperature. The maximum temperature of the synthesis reaction (MTSR) should be well below the onset temperature of any decomposition events.[9]

  • Base Addition for Safety: The addition of a mild base, such as sodium acetate, can help to quench any acidic byproducts that might form and catalyze the decomposition of hydrazine.[8][9]

Recommended Safe Scale-Up Protocol for Hydrazinolysis:

  • Charge the reactor with ethyl 2,6-dimethylquinoline-4-carboxylate and the chosen solvent (e.g., ethanol).

  • Inert the reactor with nitrogen.

  • Heat the mixture to a controlled temperature (e.g., reflux).

  • Slowly add hydrazine hydrate via a dosing pump over several hours, carefully monitoring the internal temperature and pressure. Ensure the addition rate does not cause the temperature to exceed a predetermined safety limit.

  • After the addition is complete, maintain the reaction at temperature and monitor for completion by HPLC.

  • Cool the reaction mixture to room temperature before workup.

Issue 4: Product Isolation and Purification

Q: The crude this compound precipitates from the reaction mixture, but it is difficult to filter and often contains residual hydrazine. What is the best approach for isolation and purification at scale?

A: At scale, flash column chromatography is often impractical and uneconomical. Recrystallization is the preferred method for purifying solid products.[4]

Purification Protocol:

  • Quenching and Precipitation: After the reaction is complete, cool the mixture. The product will likely precipitate. To remove excess hydrazine, the mixture can be diluted with water or an anti-solvent.

  • Filtration and Washing: Filter the crude solid using a suitable filter press or centrifuge. Wash the filter cake thoroughly with water and then with a non-polar solvent like hexanes to remove impurities.

  • Recrystallization: Select a suitable solvent system for recrystallization. Ethanol or a mixture of ethanol and water is often effective.[11] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Drying: Dry the purified product under vacuum at a moderate temperature to remove all residual solvents.

IV. Frequently Asked Questions (FAQs)

Q1: Are there alternative, "greener" methods for synthesizing the quinoline core? A1: Yes, modern synthetic chemistry has explored various alternatives to the classical high-temperature reactions. These include microwave-assisted syntheses, which can dramatically reduce reaction times, and the use of environmentally benign solid acid catalysts like montmorillonite K-10.[12] Multicomponent reactions (MCRs) also offer an efficient and atom-economical approach to quinoline synthesis.[13]

Q2: What are the primary safety concerns when handling hydrazine hydrate? A2: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[10][14] The primary risks are exposure through inhalation or skin contact and the potential for uncontrolled exothermic reactions.[7][10] Always work in a well-ventilated area (e.g., a fume hood), wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and have an emergency plan in place.[10]

Q3: How can I effectively monitor the progress of these reactions at scale? A3: For large-scale reactions, taking samples for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is standard practice.[4] HPLC is generally preferred for its quantitative accuracy, which is crucial for determining reaction completion and identifying the formation of byproducts.

Q4: Can the Doebner-von Miller reaction be used as an alternative for the quinoline synthesis step? A4: The Doebner-von Miller reaction, which typically uses an aniline with α,β-unsaturated carbonyl compounds, is a viable method for producing quinolines.[6][15][16] It is a modification of the Skraup synthesis and can be used to generate a wide variety of substituted quinolines.[17] The choice between Conrad-Limpach and Doebner-von Miller would depend on the availability and cost of the specific starting materials required to achieve the 2,6-dimethyl substitution pattern.

V. References

  • Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives - Benchchem.

  • Recent advances in the synthesis of quinolines: a review - RSC Publishing.

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base - ResearchGate.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Publications.

  • Doebner–Miller reaction - Wikipedia.

  • Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 - Sciencemadness.org.

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem.

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base - ACS Publications.

  • LESSON LEARNED - UF | EHS.

  • Doebner-Miller reaction and applications | PPTX - Slideshare.

  • Synthesis of quinolines - Organic Chemistry Portal.

  • Conrad–Limpach synthesis - Wikipedia.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.

  • Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs.

  • 2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline - NIH.

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  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd.

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.

  • Conrad-Limpach Reaction.

  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates | Request PDF - ResearchGate.

  • Ethyl 2-(2,6-difluorobenzyloxy)-4-(4,6-dimethoxypyrimidin-2-yl)quinoline-3-carboxylate.

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate.

  • Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate - PrepChem.com.

  • Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir- - Jetir.Org.

  • Ethyl 1,6-dimethyl-2-oxo-4-(quinolin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - NIH.

  • Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies - Taylor & Francis Online.

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central.

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - NIH.

  • Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide | Request PDF - ResearchGate.

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH.

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors | ACS Omega.

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing).

  • Synthesis of 4-chloro-2,6-dimethylquinoline. | Download Scientific Diagram - ResearchGate.

  • Showing Compound 2,6-Dimethylquinoline (FDB004393) - FooDB.

  • 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem.

  • Unprecedented synthesis of a 14-membered hexaazamacrocycle - PMC - PubMed Central.

  • US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents.

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  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 - ResearchGate.

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Technical Support Center: Purity Assessment of 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical methods required to assess the purity of 2,6-Dimethylquinoline-4-carbohydrazide. The content is structured to provide not only step-by-step protocols but also the scientific rationale behind methodological choices and robust troubleshooting advice to overcome common experimental hurdles.

Introduction: The Criticality of Purity in Drug Development

This compound is a heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount, as any impurities present can have unintended pharmacological effects or impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][2] This guide is designed to help you navigate the analytical challenges and ensure your material meets these high standards.

Impurities are classified into organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[3][4] The ICH Q3A guideline provides a framework for reporting, identifying, and qualifying these impurities based on established thresholds, which are determined by the maximum daily dose of the drug.[1][5]

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)0.05%
Table 1: ICH Q3A/Q3B Impurity Thresholds. These thresholds dictate the level at which an impurity must be reported, structurally identified, and qualified for its potential biological safety.[1][3][5]

Section 1: High-Performance Liquid Chromatography (HPLC) - The Primary Tool for Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound. Its high resolution makes it ideal for separating the main compound from closely related structural analogues, precursors, and degradation products. A well-developed "stability-indicating" HPLC method is one that can resolve the main peak from all potential impurities and degradants.[6]

Experimental Protocol: Reverse-Phase HPLC Method

This protocol provides a starting point for developing a robust purity method. Optimization will be necessary for your specific instrumentation and impurity profile.

  • System Preparation:

    • Ensure the HPLC system is free of leaks and the pump is delivering a stable flow.[7]

    • Thoroughly degas all mobile phases using an inline degasser or sonication to prevent baseline noise.[8]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 320 nm. A Photodiode Array (PDA) detector is highly recommended for assessing peak purity.[6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable solvent, such as a 50:50 mixture of Acetonitrile and Water, to a final concentration of 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[7]

  • Analysis:

    • Inject a blank (diluent) to ensure the baseline is clean.

    • Inject the prepared sample.

    • Calculate the area percent of the main peak to determine purity. For accurate quantification of specific impurities, a reference standard for each impurity is required.[3]

Troubleshooting Guide: HPLC Analysis
Q1: My main peak is showing significant tailing. What is the cause and how can I fix it? A1: Causality: Peak tailing for this compound is most likely due to secondary interactions between the basic nitrogen atom on the quinoline ring and acidic residual silanol groups on the HPLC column packing.[9] This interaction slows down a portion of the analyte molecules, causing them to elute later and creating a "tail".

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the quinoline nitrogen. This positively charged species is repelled by any protonated silanols, minimizing the unwanted interaction.[9][10]

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with higher purity silica and are "end-capped" to block most of the residual silanol groups. Using such a column is highly recommended.[9]

  • Add a Competing Base: A small amount of a basic modifier, like triethylamine (TEA) at ~0.1%, can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte. Note that TEA is not MS-compatible.

Q2: My retention times are shifting between injections. What should I check? A2: Causality: Shifting retention times indicate an unstable chromatographic system. The most common causes are related to the mobile phase, the pump, or the column temperature.[7]

Solutions:

  • Check Mobile Phase: Ensure your mobile phase is well-mixed and has not evaporated, which would change its composition. If using buffers, make sure they have not precipitated.[10]

  • Inspect the Pump: Check for leaks in the pump heads, seals, and fittings. An inconsistent flow rate from a malfunctioning pump is a primary cause of retention time drift.[7]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A 10-15 column volume flush is typically sufficient.[7]

  • Control Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant shifts in retention.[11]

Q3: I'm seeing a noisy or drifting baseline. How can I improve it? A3: Causality: Baseline issues can stem from the mobile phase, the detector, or contamination within the system.[8]

Solutions:

  • Mobile Phase Degassing: Ensure solvents are thoroughly degassed. Dissolved air can form bubbles in the detector flow cell, causing baseline noise.[8]

  • Solvent Purity and Mixing: Use high-purity HPLC-grade solvents. If mixing solvents online, ensure the pump's mixing performance is adequate. Incomplete mixing can cause baseline fluctuations.

  • Detector Maintenance: The detector lamp may be nearing the end of its life, or the flow cell could be contaminated. Flush the system with a strong solvent like isopropanol and check the lamp's energy output.[8]

  • Contamination: Contaminants from previous analyses may be slowly eluting from the column. Wash the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol, hexane, then reverse the sequence).

Visualization: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem: Peak Tailing check_ph Is Mobile Phase pH < 4? start->check_ph check_column Is Column End-Capped? check_ph->check_column Yes solution1 Action: Lower pH to 2.5-3.5 with Formic Acid check_ph->solution1 No check_modifier Is Competing Base Used? check_column->check_modifier Yes solution2 Action: Switch to a Modern, End-Capped C18 Column check_column->solution2 No solution3 Action: Add 0.1% Triethylamine (Non-MS Methods Only) check_modifier->solution3 No end_node Peak Shape Improved check_modifier->end_node Yes solution1->end_node solution2->end_node solution3->end_node

Caption: A decision-making workflow for troubleshooting peak tailing in HPLC.

Section 2: Spectroscopic Methods for Identification and Characterization

While HPLC quantifies purity, spectroscopic methods are essential for confirming the identity of the main compound and elucidating the structure of unknown impurities.

Mass Spectrometry (MS)

When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying peaks in a chromatogram.

  • Function: It provides the mass-to-charge ratio (m/z) of the parent compound and its impurities, which is critical for confirming molecular weight. High-resolution mass spectrometry (HRMS) can provide data accurate enough to help determine the elemental composition of an unknown impurity.[12][13]

  • Application: An LC-MS analysis of the main peak should show a strong signal corresponding to the protonated molecule [M+H]⁺ of this compound (C₁₂H₁₃N₃O, MW = 215.25). Any other peaks in the chromatogram can be analyzed by their mass spectra to tentatively identify them as starting materials, by-products, or degradants.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for definitive structure elucidation.

  • ¹H and ¹³C NMR: These experiments confirm the chemical structure of the synthesized compound by showing the expected signals, integrations, and coupling patterns for the quinoline and carbohydrazide moieties.[15][16]

  • Quantitative NMR (qNMR): ¹H NMR can be used as an absolute quantitative method to determine purity.[17] By adding a certified internal standard of known purity and concentration to a precisely weighed sample, the purity of the target compound can be calculated by comparing the integral of a unique analyte signal to that of a signal from the standard. This method is orthogonal to HPLC and does not require a reference standard of the analyte itself.[17]

Troubleshooting Guide: Spectroscopic Analysis
Q1: My ¹H NMR spectrum shows signals that I can't assign to my structure, and the integration is off. Is my sample impure? A1: Causality: Unassigned signals can indeed indicate impurities. However, they are also very commonly due to residual solvents from the synthesis or purification process (e.g., DMSO, Ethyl Acetate, Dichloromethane) or water.

Solutions:

  • Identify Common Solvents: Compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities. Deuterated solvents like DMSO-d6 are hygroscopic and will almost always show a water peak (~3.33 ppm).

  • Check Starting Materials: The "impurities" may be unreacted starting materials or reagents. Compare the spectrum to the known spectra of these materials.

  • Use 2D NMR: Techniques like COSY and HSQC can help determine if the unassigned signals are coupled to your main compound (indicating an unexpected isomer or conformer) or are from a separate, unrelated molecule.

Section 3: Gas Chromatography (GC) for Volatile Components

GC is generally not suitable for the direct analysis of this compound due to its high polarity and low volatility.[18] However, it is the preferred method for two specific and critical purity assessments.

  • Volatile Organic Impurities: Analysis of volatile starting materials or by-products that may persist in the final product.

  • Residual Solvents: Quantification of solvents used during synthesis and purification, which is mandated by ICH Q3C guidelines.[1]

Experimental Protocol: GC-Headspace for Residual Solvents
  • System: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A column with a polar stationary phase, such as a DB-624 or equivalent, is typically used for broad solvent analysis.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling point solvent in which the sample is soluble (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).

    • Seal the vial immediately.

  • Headspace Conditions:

    • Incubation Temperature: ~80-100 °C (must be below the boiling point of the diluent).

    • Incubation Time: 15-30 minutes.

  • GC Conditions:

    • Injector Temperature: ~150 °C.

    • Oven Program: Start at a low temperature (~40 °C) and ramp up to ~240 °C to elute all common solvents.

    • Carrier Gas: Helium or Hydrogen.

    • Detector Temperature: ~250 °C.

  • Analysis: Identify and quantify solvents by comparing the retention times and peak areas to those of a certified reference standard mixture of solvents.

Troubleshooting Guide: GC Analysis
Q1: I am seeing "ghost peaks" in my GC chromatogram. What are they? A1: Causality: Ghost peaks are peaks that appear in the chromatogram even when a blank is injected. They are typically caused by contamination in the system, often from carryover from a previous, more concentrated sample, or from septum bleed.[19]

Solutions:

  • Injector Maintenance: Clean the injector liner or replace it. Contaminants can build up here and slowly bleed into the column.

  • Bake Out the Column: Disconnect the column from the detector and heat it to its maximum allowed temperature for several hours to bake out any high-boiling contaminants.[19]

  • Check Septum: The injector septum can degrade at high temperatures, releasing siloxanes that appear as regularly spaced ghost peaks. Replace the septum.

  • Carrier Gas Purity: Ensure high-purity carrier gas is used and that gas traps are functioning to remove any contaminants from the gas line.

Section 4: Elemental Analysis (CHN)

Elemental analysis by combustion is a fundamental technique that provides the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a pure sample.[20][21] This data is used to confirm that the empirical formula of the synthesized compound is correct.

  • Principle: A small, precisely weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[22]

  • Acceptance Criteria: The experimentally determined mass percentages for C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula.[12][23]

Element Theoretical % for C₁₂H₁₃N₃O Acceptable Range
Carbon (C) 66.96%66.56% - 67.36%
Hydrogen (H) 6.09%5.69% - 6.49%
Nitrogen (N) 19.52%19.12% - 19.92%
Table 2: Theoretical and acceptable ranges for elemental analysis of this compound.
Troubleshooting Guide: Elemental Analysis
Q1: My elemental analysis results are outside the ±0.4% acceptance window. Does this automatically mean my sample is impure? A1: Causality: While it can indicate impurity, deviations can also be caused by other factors.

Solutions:

  • Check for Residual Solvents or Water: The most common cause for failed elemental analysis is the presence of residual solvent or water, which alters the C, H, and N ratios. An NMR spectrum can often identify and quantify these. The need to add fractional molecules of solvent to the formula to get a good fit often indicates incomplete purification.[23]

  • Inorganic Impurities: The presence of non-combustible inorganic salts (e.g., from buffers) will suppress the C, H, and N percentages. These will not be detected by HPLC-UV or GC-FID.

  • Incomplete Combustion: Ensure the instrument is functioning correctly. Incomplete combustion can lead to inaccurate results, particularly for nitrogen-rich or highly stable compounds.

  • Sample Homogeneity: Ensure the sample submitted for analysis is homogeneous.

General Purity Assessment Workflow

The following diagram illustrates how these distinct analytical techniques are integrated to build a complete picture of the purity and identity of this compound.

Caption: Integrated workflow for the comprehensive purity assessment of a new drug substance.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • Wikipedia. (2024). Elemental analysis. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Labcompare.com. (n.d.). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PharmaCores. (n.d.). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • AELAB. (n.d.). 10 Common Mistakes in Gas Chromatography. Retrieved from [Link]

  • alwsci. (n.d.). Common Sources Of Error in Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinolines and Gas chromatography-Mass spectrometry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2012, December 28). (PDF) Synthesis, Structural Characterization and Hydrogen Bonding of Mono(salicylidene)carbohydrazide. Retrieved from [Link]

  • National Institutes of Health. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • (n.d.). CRYSTAL STRUCTURE AND NMR SPECTROSCOPIC CHARACTERIZATION OF 1,5-BIS(2-HYDROXY-3- METHOXYBENZYLIDENE)CARBONOHYDRAZIDE. Retrieved from [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

Sources

storage and handling recommendations for 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as the central technical resource for researchers, scientists, and drug development professionals working with 2,6-Dimethylquinoline-4-carbohydrazide. It provides in-depth storage and handling protocols, as well as a comprehensive troubleshooting guide to address common experimental challenges. Our recommendations are grounded in the chemical principles of quinoline and carbohydrazide moieties to ensure scientific integrity and experimental success.

Chemical Profile & Properties

This compound is a specialized organic compound featuring a dimethyl-substituted quinoline core linked to a carbohydrazide functional group. This structure suggests potential applications in medicinal chemistry and materials science, where quinoline scaffolds are valued for their biological activity and the carbohydrazide group can act as a versatile linker or a reactive handle.[1][2][3][4]

PropertyValueSource(s)
Molecular Formula C₁₂H₁₃N₃O[5]
Molecular Weight 215.26 g/mol [5]
Appearance Typically a solid powder (inferred from related compounds)[6]
Solubility Expected to have low aqueous solubility but higher solubility in polar organic solvents like DMSO, DMF, and ethanol.[1][7]
CAS Number Not explicitly found; related structures referenced.[5][8]

Long-Term Storage & Stability

Proper storage is critical to maintain the integrity and reactivity of this compound. The carbohydrazide functional group is susceptible to oxidation and hydrolysis, while the quinoline ring can be sensitive to light.

Core Storage Recommendations:
  • Temperature: For optimal long-term stability, store the compound in a refrigerator at 2-8°C.[9] Some related compounds can be stored at room temperature, but refrigeration is a more cautious approach to minimize degradation.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[9] The hydrazide moiety is a reducing agent and can react with atmospheric oxygen over time.[10] This is the single most critical factor for preventing oxidative degradation.

  • Container: Keep the compound in a tightly sealed, opaque container to protect it from moisture and light.[9][11] Amber glass vials with a secure cap are ideal.

  • Location: Store in a dry, well-ventilated area away from incompatible materials, particularly strong oxidizing agents, acids, and sources of heat or ignition.[10][11]

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation pathways.
Light Protect from light (Opaque container)Prevents potential photochemical reactions on the aromatic quinoline system.
Moisture Tightly sealed container in a dry environmentThe carbohydrazide group can be susceptible to hydrolysis.
Atmosphere Under inert gas (Argon/Nitrogen)Prevents oxidation of the reactive hydrazide functional group.

Safe Handling & Preparation of Solutions

Due to the presence of a hydrazide functional group, this compound should be handled with care. Compounds containing hydrazine or its derivatives can be hazardous, exhibiting potential toxicity and acting as irritants.[12][13][14]

Mandatory Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles or a face shield.[15][16]

  • Hand Protection: Nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use.[16][17]

  • Body Protection: A lab coat is required. Ensure no skin is exposed.[15]

  • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or aerosols.[15][18]

Workflow for Preparing a Stock Solution:

The following workflow outlines the essential steps for safely handling the solid compound and preparing a stock solution for experimental use.

G cluster_prep Preparation Phase cluster_storage Storage & Use cluster_cleanup Cleanup start Equilibrate Container to Room Temperature weigh Weigh Compound in Fume Hood (Use Spatula) start->weigh Prevents condensation dissolve Add Solvent (e.g., DMSO) & Vortex/Sonicate weigh->dissolve Avoid dust generation aliquot Aliquot into Vials (Minimize Freeze-Thaw) dissolve->aliquot Ensure full dissolution decontaminate Decontaminate Glassware & Work Area dissolve->decontaminate After use store Store Aliquots at -20°C or -80°C Under Inert Gas aliquot->store Preserves stability dispose Dispose of Waste per Institutional Guidelines decontaminate->dispose

Caption: Workflow for Safe Handling and Solution Preparation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that users may encounter during their experiments.

Q1: My compound will not fully dissolve in my chosen solvent. What should I do?

A1: This is a common issue related to the compound's low aqueous solubility.[1]

  • Solvent Choice: this compound is predicted to be poorly soluble in water and non-polar organic solvents. Switch to a high-purity, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Assisted Dissolution: Gentle warming (to 30-40°C) or sonication in a water bath can aid dissolution. However, avoid excessive heat, as carbohydrazide compounds can decompose at elevated temperatures.[18]

  • Concentration: You may be attempting to create a solution that is above the compound's saturation limit. Try preparing a more dilute stock solution.

Q2: I am seeing a lower-than-expected yield in my derivatization reaction (e.g., forming a hydrazone). What are the potential causes?

A2: Low yield in reactions involving the carbohydrazide group can stem from several factors.[19] Use the following decision tree to diagnose the issue.

G start Low Reaction Yield Observed check_compound Has the starting material been stored correctly? start->check_compound improper_storage Compound may have degraded (Oxidation/Hydrolysis). Obtain fresh stock. check_compound->improper_storage No check_reactants Are other reactants (e.g., aldehyde/ketone) pure and fresh? check_compound->check_reactants Yes impure_reactants Purify other reactants. Use freshly opened solvents. check_reactants->impure_reactants No check_conditions Are reaction conditions (pH, temp, time) optimal? check_reactants->check_conditions Yes optimize Adjust conditions: - Add acid catalyst (e.g., acetic acid). - Increase reaction time/temp. - Monitor via TLC/LC-MS. check_conditions->optimize No purification_issue Is product lost during workup or purification? check_conditions->purification_issue Yes optimize_purification Optimize purification: - Use alternative solvent for recrystallization. - Consider column chromatography. purification_issue->optimize_purification Yes success Yield Improved purification_issue->success No

Sources

Validation & Comparative

The Quinoline-4-Carbohydrazide Scaffold: A Privileged Structure in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Anticancer Potential of 2,6-Dimethylquinoline-4-carbohydrazide and Structurally Related Analogs

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1] In oncology, quinoline derivatives have emerged as a promising class of therapeutic agents, exhibiting mechanisms that include apoptosis induction, cell cycle arrest, and the inhibition of critical signaling pathways essential for cancer cell proliferation and survival.[2][3] This guide provides a comparative analysis of the potential anticancer activity of this compound. Due to the limited direct experimental data on this specific molecule, this document serves as a validation framework. We will draw parallels from structurally related quinoline-4-carbohydrazide derivatives to forecast its potential efficacy and guide future research. This analysis is grounded in published experimental data for close analogs and compares their performance against established anticancer agents.

The carbohydrazide moiety (-CONHNH2) attached to the 4-position of the quinoline ring is a key pharmacophore. The hydrazine/hydrazide linker is crucial as it can connect bioactive moieties and, due to its acid-labile nature, may allow for targeted release of active components within the acidic tumor microenvironment.[4] Furthermore, the N-H and C=O groups in the hydrazide structure are adept at forming hydrogen-bond interactions with biological targets, enhancing binding affinity and efficacy.[4]

Comparative In Vitro Anticancer Activity

Table 1: Comparative Cytotoxicity (IC50, µM) of Quinoline-4-Carbohydrazide Derivatives against MCF-7 Cancer Cell Line

CompoundMCF-7 IC50 (µM)Reference Drug: Doxorubicin IC50 (µM)
2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid 6a 3.396.18
2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid 6b 5.946.18
2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide 6h 2.716.18
(Data sourced from Al-Ostath et al., 2024)[5]

The data clearly indicates that several derivatives of the quinoline-4-carbohydrazide scaffold exhibit potent anticancer activity, with IC50 values significantly lower than that of the standard drug, Doxorubicin, in the MCF-7 cell line.[5] Specifically, compound 6h was the most potent, suggesting that modifications to the hydrazide moiety can substantially influence cytotoxicity.[5] The presence of methyl groups at the 2 and 6 positions on the quinoline ring of our target compound, this compound, is anticipated to modulate its lipophilicity and steric profile, which could influence its binding to cellular targets and thereby its anticancer efficacy.

Postulated Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are multifaceted. Based on studies of related compounds, the primary mechanisms of action for this compound are likely to involve the induction of apoptosis and cell cycle arrest.[2][5]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Many quinoline derivatives exert their cytotoxic effects by triggering this process.[2] For instance, the highly active compound 6h was found to trigger apoptosis in MCF-7 cells by upregulating the tumor suppressor protein p53 and the initiator caspase-9 by 7.4- and 8.7-fold, respectively.[5] This suggests a mechanism involving the intrinsic apoptosis pathway.

G Quinoline-4-carbohydrazide Quinoline-4-carbohydrazide Mitochondrial Stress Mitochondrial Stress Quinoline-4-carbohydrazide->Mitochondrial Stress Upregulation of p53 Upregulation of p53 Mitochondrial Stress->Upregulation of p53 Upregulation of Caspase-9 Upregulation of Caspase-9 Mitochondrial Stress->Upregulation of Caspase-9 Executioner Caspases Executioner Caspases Upregulation of p53->Executioner Caspases Upregulation of Caspase-9->Executioner Caspases Apoptosis Apoptosis Executioner Caspases->Apoptosis

Caption: Postulated intrinsic apoptosis pathway initiated by a quinoline-4-carbohydrazide compound.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Quinoline derivatives can interfere with the cell cycle, causing arrest at specific phases (e.g., G1, S, or G2/M) and preventing cancer cells from replicating.[2] Compound 6h was observed to induce significant cell cycle arrest at the G1 phase in MCF-7 cells.[5] This disruption of the cell cycle is a key component of its antiproliferative action.

Experimental Protocols for Validation

To empirically determine the anticancer activity of this compound and validate these postulated mechanisms, a series of well-established in vitro assays are required. The following protocols are foundational for such an investigation.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[6]

Causality: This assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and a standard drug (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include untreated cells as a negative control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate (48-72h) Incubate (48-72h) Add Compound->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Add DMSO Add DMSO Incubate (4h)->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance Calculate % Viability Calculate % Viability Read Absorbance->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Causality: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By measuring the fluorescence of a population of cells, one can distinguish between cells in different phases of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. Compare the cell cycle distribution of treated cells to untreated controls.

Conclusion and Future Directions

The comparative analysis of structurally related quinoline-4-carbohydrazide derivatives strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent. The potent cytotoxic effects and mechanisms of action observed in its analogs, particularly against breast cancer cell lines, provide a solid rationale for its synthesis and evaluation. The provided experimental protocols offer a clear and validated pathway for researchers to systematically assess its therapeutic potential. Future studies should focus on synthesizing this compound, determining its IC50 values against a panel of cancer cell lines, and elucidating its specific molecular targets to fully understand its mechanism of action.

References

  • Al-Ostath, A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Center for Biotechnology Information. Available at: [Link]

  • McKay, M. J., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. Available at: [Link]

  • Reyes, A., et al. (2010). Synthesis and cytotoxic activity of 4-quinoline substituted aminopyrimidine and 2-methylimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry.
  • Cao, R., et al. (2019). Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available at: [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
  • Rath, S., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry. Available at: [Link]

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A Comparative Guide to 2,6-Dimethylquinoline-4-carbohydrazide and Other Potent Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique scaffold for designing molecules that can interact with a wide array of biological targets. This versatility has led to the development of numerous therapeutic agents with activities spanning from antimalarial and antimicrobial to anticancer and anti-inflammatory.[2][3][4] The functionalization of the quinoline core at various positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a "privileged structure" in the quest for novel drugs.[2]

This guide provides an in-depth comparative analysis of 2,6-Dimethylquinoline-4-carbohydrazide , a specific derivative, against other notable quinoline-based compounds. While direct and extensive biological data for this particular molecule is emerging, its structural motifs—the dimethyl-substituted quinoline core and the reactive carbohydrazide group at the 4-position—suggest significant therapeutic potential. The carbohydrazide moiety, in particular, is a well-known pharmacophore that can act as a linker or a key interacting group in various enzyme active sites.[5][6]

We will explore a proposed synthesis for this compound and then compare its anticipated biological profile with experimentally validated data from other quinoline derivatives in the key areas of oncology, microbiology, and inflammation. This guide is intended for researchers, scientists, and drug development professionals, providing not only comparative data but also the detailed experimental methodologies required to validate these findings.

Synthesis of this compound: A Proposed Route

The synthesis of this compound can be logically approached through a multi-step process starting from the corresponding carboxylic acid. The hydrazide of 2,6-dimethyl-4-quinoline carboxylic acid has been reported as a precursor in the synthesis of other heterocyclic systems.[7] The general and reliable method for converting a carboxylic acid to a carbohydrazide involves an initial esterification followed by hydrazinolysis.

The rationale for the two-step process (esterification then hydrazinolysis) over direct amidation of the carboxylic acid with hydrazine is enhanced reaction control and purity. Direct condensation can be sluggish and may require harsh conditions or coupling agents that can be difficult to remove. The ester intermediate is typically clean and reacts readily with hydrazine hydrate in a simple, high-yield conversion.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Acid 2,6-Dimethylquinoline- 4-carboxylic acid Ester Ethyl 2,6-Dimethylquinoline- 4-carboxylate Acid->Ester Ethanol (EtOH) cat. H₂SO₄, Reflux Hydrazide 2,6-Dimethylquinoline- 4-carbohydrazide Ester->Hydrazide Hydrazine Hydrate (NH₂NH₂·H₂O) EtOH, Reflux

Figure 1: Proposed synthetic workflow for this compound. (Within 100 characters)
Experimental Protocol: Synthesis
  • Step 1: Esterification of 2,6-Dimethylquinoline-4-carboxylic acid.

    • To a solution of 2,6-Dimethylquinoline-4-carboxylic acid (1 equivalent) in absolute ethanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale here is a classic Fischer esterification, driven to completion by using an excess of the alcohol reactant.

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x volumes). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl ester. Purification can be achieved by column chromatography or recrystallization.

  • Step 2: Hydrazinolysis of the Ethyl Ester.

    • Dissolve the purified Ethyl 2,6-Dimethylquinoline-4-carboxylate (1 equivalent) in ethanol (10 mL per gram).

    • Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature. The use of excess hydrazine hydrate ensures the complete conversion of the ester to the desired hydrazide.

    • Heat the mixture to reflux for 8-12 hours. The product, being less soluble, will often precipitate out of the solution upon cooling.

    • Monitor the reaction by TLC until the starting ester spot disappears.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain pure this compound.

Comparative Analysis of Biological Activities

The true value of a novel compound is understood through its performance relative to existing molecules. In the following sections, we compare the potential of this compound with other quinoline derivatives that have established biological profiles.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation.[3][8] The carbohydrazide moiety can form Schiff bases or other adducts, potentially interacting with biological macromolecules to induce cytotoxicity in cancer cells.

Table 1: Comparative In Vitro Anticancer Activity of Selected Quinoline Derivatives

Compound/DerivativeStructureCancer Cell LineIC50 (µM)Putative Mechanism of ActionReference
This compound Structure to be synthesizedData to be determinedData to be determinedHypothesized: Apoptosis induction, DNA interactionN/A
Quinoline-Chalcone Hybrid (12e) 2,4-disubstituted quinoline with a chalcone moietyMGC-803 (Gastric)1.38G2/M Phase Arrest, Apoptosis via ROS Generation[9][10]
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
2-Arylquinoline (13) 2-phenylquinoline derivativeHeLa (Cervical)8.3Selective regulation of KDM proteins[11]
Quinoline-Hydrazide Acrylamide Hybrid (6h) 2-(quinoline-4-carbonyl)hydrazide scaffold with an acrylamide moietyMCF-7 (Breast)2.71EGFR Kinase Inhibition, Apoptosis Induction[5][6]

Discussion of Anticancer Potential:

The data in Table 1 showcases the potency of functionalized quinolines. The Quinoline-Chalcone hybrid 12e demonstrates broad-spectrum activity, with its mechanism linked to oxidative stress, a known vulnerability of cancer cells.[9][10] The 2-Arylquinoline 13 highlights the potential for developing highly selective agents, which is a critical goal in modern oncology to reduce side effects.[11]

Notably, the Quinoline-Hydrazide Acrylamide hybrid 6h is structurally related to our target compound, sharing the quinoline-4-carbohydrazide core. Its potent activity against MCF-7 cells by targeting the EGFR kinase pathway is highly encouraging.[5][6] This suggests that this compound could also exhibit significant antiproliferative activity, potentially by acting as a scaffold for further derivatization or by interacting with key cellular targets through its hydrazide group. The methyl groups at the 2 and 6 positions may enhance lipophilicity, potentially improving cell membrane permeability compared to unsubstituted analogs.

G cluster_pathway Apoptosis Induction Pathway Quinoline Quinoline Derivative (e.g., Compound 6h) EGFR EGFR Kinase Quinoline->EGFR Inhibits p53 p53 Upregulation Quinoline->p53 Triggers Caspase9 Caspase-9 Activation p53->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Apoptosis induction via EGFR inhibition by a quinoline-hydrazide. (Within 100 characters)
Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, and the quinoline scaffold has been a fruitful source of new antimicrobial agents.[4] Quinolone antibiotics, such as ciprofloxacin, are a famous example. Other quinoline derivatives continue to be explored for novel mechanisms to combat resistance.

Table 2: Comparative In Vitro Antimicrobial Activity of Selected Quinoline Derivatives

Compound/DerivativeStructureTarget MicroorganismMIC (µg/mL or µM)Reference
This compound Structure to be synthesizedData to be determinedData to be determinedN/A
2-Sulfoether-4-quinolone (15) 4-quinolone with a 2-sulfoether groupStaphylococcus aureus0.8 µM[4]
Bacillus cereus1.61 µM[4]
1,2-dihydroquinoline carboxamide (35) Carboxamide derivative of 1,2-dihydroquinolineMycobacterium tuberculosis H37Rv0.39 µg/mL[4]
2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid [1-(4-bromo-phenyl)-ethylidene] hydrazide (M3) A quinoline-4-carboxylic acid hydrazide derivativeGram-positive and Gram-negative bacteriaZone of Inhibition Data Available[12][13]

Discussion of Antimicrobial Potential:

The potent activity of compounds like 15 and 35 against Gram-positive bacteria and Mycobacterium tuberculosis underscores the potential of the quinoline core in antibacterial drug design.[4] The hydrazide derivative M3 also shows promise, indicating that the carbohydrazide functional group at the 4-position is compatible with antimicrobial activity.[12][13] For this compound, the hydrazide moiety provides a key structural feature that can be derivatized into Schiff bases or cyclized into various heterocycles (e.g., oxadiazoles), which have a high probability of possessing antimicrobial properties. Experimental evaluation against a panel of clinically relevant bacteria, including resistant strains like MRSA, would be a critical next step.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and many non-steroidal anti-inflammatory drugs (NSAIDs) carry risks of side effects. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX) and signaling pathways such as NF-κB.[14][15]

Table 3: Comparative Anti-inflammatory Activity of Selected Quinoline Derivatives

Compound/DerivativeStructureAssay ModelEfficacy MetricReference
This compound Structure to be synthesizedData to be determinedData to be determinedN/A
Quinoline Derivative (3g) Oxa-diaza-anthracen-one coreXylene-induced ear edema (mice)63.19% inhibition[16]
Quinoline Derivative (6d) Tetraaza-cyclopenta[a]anthracene coreXylene-induced ear edema (mice)68.28% inhibition[16]
Azetidinone-bearing Quinoline (6b) 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-oneCarrageenan-induced paw edema (rat)Significant reduction in paw edema[17]

Discussion of Anti-inflammatory Potential:

The quinoline derivatives 3g and 6d show potent anti-inflammatory effects, outperforming the standard drug ibuprofen in the cited study.[16] This highlights the scaffold's ability to yield highly active compounds. The complex derivative 6b also demonstrates significant in vivo activity.[17] The mechanism of action for many anti-inflammatory quinolines involves the inhibition of pro-inflammatory mediators. For this compound, its potential to modulate inflammatory pathways would need to be investigated using standard assays, such as LPS-induced nitric oxide production in macrophages or the in vivo carrageenan-induced paw edema model.

Key Experimental Methodologies

To ensure scientific rigor and reproducibility, the following are detailed protocols for the primary assays discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

G Start Seed cells in 96-well plate Incubate1 Incubate 24h (for attachment) Start->Incubate1 Treat Add serial dilutions of Quinoline compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 Incubate 2-4h (Formazan formation) AddMTT->Incubate3 AddSolvent Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolvent Read Read Absorbance at 570 nm AddSolvent->Read

Figure 3: Standard experimental workflow for the MTT cytotoxicity assay. (Within 100 characters)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of medium containing the test compound concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 2: Microbroth Dilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (or another suitable broth).

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. The final volume in each well should be 100-200 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This is determined by visual inspection.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, member of the vast quinoline family. Its structure combines the biologically active quinoline nucleus with a versatile carbohydrazide functional group, suggesting potential efficacy in anticancer, antimicrobial, and anti-inflammatory applications. The comparative analysis presented in this guide, based on data from structurally related and functionally relevant quinoline derivatives, provides a strong rationale for its synthesis and comprehensive biological evaluation.

The provided protocols offer a validated framework for researchers to begin this evaluation. Future work should focus on executing the proposed synthesis, confirming the structure of this compound, and systematically screening its activity using the described assays. Structure-activity relationship (SAR) studies, involving modifications to the quinoline core and derivatization of the carbohydrazide moiety, will be crucial in optimizing potency and selectivity, potentially leading to the development of a novel therapeutic candidate.

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Validating the Mechanism of Action of 2,6-Dimethylquinoline-4-carbohydrazide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics due to its wide range of biological activities.[1][2][3] The derivative, 2,6-Dimethylquinoline-4-carbohydrazide, emerges as a compound of significant interest. While direct studies on its specific mechanism of action are nascent, the broader family of quinoline-4-carbohydrazide derivatives has demonstrated compelling bioactivity, primarily as anticancer and antimicrobial agents.[4][5][6][7][8][9] This guide provides a comprehensive framework for researchers to meticulously validate the potential mechanisms of action of this compound, comparing hypothesized pathways with established alternatives and providing robust experimental designs for verification.

Our approach is grounded in the principle of self-validating systems, where each experimental step is designed to provide clear, interpretable data that either supports or refutes a specific mechanistic hypothesis. We will explore three primary putative mechanisms based on the activities of structurally related compounds: Anticancer Activity via Apoptosis Induction and Kinase Inhibition , Antimicrobial Activity via DNA Gyrase Inhibition , and Modulation of Cellular Oxidative Stress .

Section 1: Anticancer Activity - Unraveling the Cytotoxic Pathways

The anticancer potential of quinoline derivatives is well-documented, with several analogues exhibiting potent activity against various cancer cell lines.[3][7][8][9] The cytotoxic effects are often attributed to the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling kinases.[3][7][8]

Proposed Mechanism: Induction of Apoptosis

A primary hypothesis is that this compound induces programmed cell death, or apoptosis, in cancer cells. This is a common mechanism for many chemotherapeutic agents.[10] We will outline a series of experiments to investigate the hallmarks of apoptosis.

G cluster_0 Initial Screening cluster_1 Early Apoptosis cluster_2 Mid-Stage Apoptosis cluster_3 Late Apoptosis cell_viability Cell Viability Assay (MTT/XTT) ic50 Determine IC50 cell_viability->ic50 annexin_v Annexin V/PI Staining ic50->annexin_v flow_cytometry1 Flow Cytometry Analysis annexin_v->flow_cytometry1 caspase_assay Caspase Activity Assay (Caspase-3/7, 8, 9) flow_cytometry1->caspase_assay mitochondrial_potential Mitochondrial Membrane Potential Assay (e.g., TMRE) caspase_assay->mitochondrial_potential tunel_assay TUNEL Assay mitochondrial_potential->tunel_assay dna_fragmentation DNA Laddering Assay tunel_assay->dna_fragmentation

Caption: Experimental workflow for the validation of apoptosis induction.

1. Cell Viability and IC50 Determination:

  • Principle: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50). This is a crucial first step for selecting appropriate concentrations for subsequent mechanistic studies.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

    • Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

    • Calculate the IC50 value using appropriate software.

2. Annexin V/Propidium Iodide (PI) Staining:

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells but can enter late apoptotic and necrotic cells.

  • Protocol:

    • Treat cancer cells with this compound at its IC50 concentration for a predetermined time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry.

3. Caspase Activity Assay:

  • Principle: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) can confirm the apoptotic pathway.

  • Protocol:

    • Treat cells with the compound as described above.

    • Lyse the cells and incubate the lysate with a fluorogenic or colorimetric caspase substrate.

    • Measure the fluorescence or absorbance using a plate reader.

4. TUNEL Assay:

  • Principle: During late-stage apoptosis, DNA fragmentation occurs. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks.[12]

  • Protocol:

    • Treat cells with the compound.

    • Fix and permeabilize the cells.

    • Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

    • Analyze the cells by flow cytometry or fluorescence microscopy.

Comparative Data Summary: Expected Outcomes for Apoptosis Induction
Assay This compound (Expected Result) Negative Control (e.g., Vehicle) Positive Control (e.g., Staurosporine)
MTT/XTT Assay Dose-dependent decrease in cell viabilityNo significant change in cell viabilitySignificant decrease in cell viability
Annexin V/PI Staining Increase in Annexin V positive, PI negative (early apoptosis) and Annexin V positive, PI positive (late apoptosis) cell populationsMajority of cells are Annexin V and PI negativeSignificant increase in apoptotic cell populations
Caspase-3/7 Activity Significant increase in caspase activityBasal level of caspase activityStrong induction of caspase activity
TUNEL Assay Increased percentage of TUNEL-positive cellsLow percentage of TUNEL-positive cellsHigh percentage of TUNEL-positive cells
Proposed Mechanism: Kinase Inhibition

Quinoline derivatives have been identified as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase, which are often dysregulated in cancer.[3][5][7]

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay cluster_2 Target Engagement in_vitro_kinase In Vitro Kinase Assay (e.g., against EGFR, VEGFR) determine_ic50_kinase Determine IC50 in_vitro_kinase->determine_ic50_kinase western_blot Western Blot for Phosphorylated Substrates (e.g., p-EGFR, p-Akt) determine_ic50_kinase->western_blot dose_response Dose-Response Analysis western_blot->dose_response cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) dose_response->cellular_thermal_shift binding_confirmation Confirm Target Binding cellular_thermal_shift->binding_confirmation

Caption: Experimental workflow for validating kinase inhibition.

1. In Vitro Kinase Assay:

  • Principle: To directly measure the inhibitory effect of the compound on the activity of a purified kinase enzyme.[13][14]

  • Protocol:

    • In a multi-well plate, combine the purified kinase, its specific substrate, and ATP.

    • Add varying concentrations of this compound.

    • Incubate to allow the kinase reaction to proceed.

    • Use a detection method (e.g., fluorescence, luminescence, or radioactivity) to quantify the amount of phosphorylated substrate.[13]

    • Calculate the IC50 value.

2. Western Blot Analysis of Phosphorylated Substrates:

  • Principle: To assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation status of its downstream substrates.[15]

  • Protocol:

    • Treat cancer cells with the compound at various concentrations.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the target kinase and its downstream effectors (e.g., p-EGFR, p-Akt, p-ERK).

    • Also, probe for the total protein levels as a loading control.

    • Visualize the bands and quantify the changes in phosphorylation.

3. Cellular Thermal Shift Assay (CETSA):

  • Principle: To confirm direct binding of the compound to the target kinase in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Protocol:

    • Treat cells with the compound or vehicle.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Centrifuge to pellet the aggregated proteins.

    • Analyze the soluble fraction by Western blot for the target kinase.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

Comparative Data Summary: Expected Outcomes for Kinase Inhibition
Assay This compound (Expected Result) Alternative Kinase Inhibitor (e.g., Lapatinib for EGFR) Negative Control (Vehicle)
In Vitro Kinase Assay Low IC50 value against the target kinaseLow IC50 value against the target kinaseNo inhibition
Western Blot (p-Target) Dose-dependent decrease in the phosphorylation of the target kinase and its substratesDose-dependent decrease in phosphorylationNo change in phosphorylation
CETSA Increased thermal stability of the target kinaseIncreased thermal stability of the target kinaseNo change in thermal stability

Section 2: Antimicrobial Activity - Targeting Bacterial Proliferation

Several quinoline-4-carbohydrazide derivatives have shown promising antimicrobial activity, with some identified as inhibitors of bacterial DNA gyrase.[4][6]

Proposed Mechanism: DNA Gyrase Inhibition

A plausible mechanism for the antimicrobial action of this compound is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[4][6]

G cluster_0 Initial Screening cluster_1 Enzymatic Assay cluster_2 Mechanism Confirmation mic_determination Minimum Inhibitory Concentration (MIC) Assay bacterial_strains Test against Gram-positive and Gram-negative bacteria mic_determination->bacterial_strains dna_gyrase_assay In Vitro DNA Gyrase Supercoiling Assay bacterial_strains->dna_gyrase_assay determine_ic50_gyrase Determine IC50 dna_gyrase_assay->determine_ic50_gyrase molecular_docking Molecular Docking Studies determine_ic50_gyrase->molecular_docking binding_mode Predict Binding Mode molecular_docking->binding_mode

Caption: Experimental workflow for validating DNA gyrase inhibition.

1. Minimum Inhibitory Concentration (MIC) Assay:

  • Principle: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare serial dilutions of this compound in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the plate under appropriate conditions.

    • Determine the MIC by visual inspection or by measuring the optical density.

2. In Vitro DNA Gyrase Supercoiling Assay:

  • Principle: To directly measure the inhibitory effect of the compound on the supercoiling activity of purified DNA gyrase.

  • Protocol:

    • Incubate relaxed plasmid DNA with purified DNA gyrase and ATP in the presence of varying concentrations of the compound.

    • Stop the reaction and separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the supercoiled DNA form.

Comparative Data Summary: Expected Outcomes for DNA Gyrase Inhibition
Assay This compound (Expected Result) Ciprofloxacin (Positive Control) Vehicle (Negative Control)
MIC Assay Low MIC value against susceptible bacterial strainsLow MIC value against susceptible bacterial strainsNo inhibition of bacterial growth
DNA Gyrase Supercoiling Assay Inhibition of DNA supercoiling in a dose-dependent mannerStrong inhibition of DNA supercoilingNo inhibition of DNA supercoiling

Section 3: Modulation of Cellular Oxidative Stress

Some quinoline derivatives are known to induce the generation of reactive oxygen species (ROS), which can contribute to their anticancer effects.[9]

Proposed Mechanism: Induction of Reactive Oxygen Species (ROS)

This compound may exert its cytotoxic effects by increasing intracellular ROS levels, leading to oxidative stress and subsequent cell death.[16][17]

G cluster_0 ROS Detection cluster_1 Confirmation with Scavengers dcfda_assay Intracellular ROS Measurement (e.g., DCFDA Assay) flow_cytometry2 Flow Cytometry or Fluorescence Microscopy dcfda_assay->flow_cytometry2 ros_scavenger Co-treatment with ROS Scavengers (e.g., N-acetylcysteine) flow_cytometry2->ros_scavenger rescue_phenotype Assess Rescue of Cell Viability ros_scavenger->rescue_phenotype

Caption: Experimental workflow for validating ROS generation.

1. Intracellular ROS Measurement:

  • Principle: To quantify the levels of intracellular ROS using fluorescent probes. 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a common probe that becomes fluorescent upon oxidation by ROS.[16][18]

  • Protocol:

    • Load cells with DCFDA.

    • Treat the cells with this compound.

    • Measure the increase in fluorescence using a flow cytometer, fluorescence microplate reader, or fluorescence microscope.

2. Rescue Experiment with ROS Scavengers:

  • Principle: To confirm that the observed cytotoxicity is mediated by ROS. If the compound's effect is ROS-dependent, co-treatment with an ROS scavenger should rescue the cells from death.

  • Protocol:

    • Pre-treat cells with an ROS scavenger (e.g., N-acetylcysteine) for a short period.

    • Add this compound and incubate.

    • Assess cell viability using an MTT or XTT assay.

Comparative Data Summary: Expected Outcomes for ROS Induction
Assay This compound (Expected Result) Hydrogen Peroxide (Positive Control) Vehicle (Negative Control)
DCFDA Assay Time- and dose-dependent increase in fluorescenceSignificant increase in fluorescenceBasal level of fluorescence
Rescue with NAC Partial or complete rescue of cell viabilityPartial or complete rescue of cell viabilityNo effect on cell viability

Conclusion

This guide provides a structured and scientifically rigorous framework for the comprehensive validation of the mechanism of action of this compound. By systematically investigating its potential to induce apoptosis, inhibit key kinases, disrupt bacterial DNA replication, and modulate cellular oxidative stress, researchers can build a robust understanding of its therapeutic potential. The comparative nature of the proposed experiments, with the inclusion of appropriate positive and negative controls, is essential for generating high-confidence data. The detailed protocols and expected outcomes tables are intended to serve as a practical resource for scientists in the field of drug discovery and development.

References

  • Taylor & Francis. (n.d.). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis Online.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays. Sigma-Aldrich.
  • National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH.
  • Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. Creative Bioarray.
  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. BMG Labtech.
  • Royal Society of Chemistry. (2024, July 26). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.
  • National Institutes of Health. (n.d.). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. PMC.
  • Benchchem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • National Institutes of Health. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.
  • ACS Publications. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • Abcam. (n.d.). Induction of apoptosis in cells. Abcam.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Assays. Thermo Fisher Scientific - US.
  • ResearchGate. (2025, August 7). Methods for the detection of reactive oxygen species employed in the identification of plant photosensitizers. Request PDF.
  • National Institutes of Health. (n.d.). Measurement of Reactive Oxygen Species in Cardiovascular Studies. PMC.
  • ResearchGate. (n.d.). Mechanism of action for anticancer efficacy of synthesized quinoline derivatives.
  • Springer Protocols. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays.
  • National Institutes of Health. (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH.
  • National Institutes of Health. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. NIH.
  • National Institutes of Health. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • PubMed Central. (2021, January 18). Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer.
  • Royal Society of Chemistry. (n.d.). Methods for the detection of reactive oxygen species. RSC Publishing.
  • PubMed Central. (n.d.). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index.
  • YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video.
  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities.
  • MDPI. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety.
  • Sci-Hub. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety.
  • ResearchGate. (2024, July 19). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Royal Society of Chemistry. (n.d.). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.

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A Comparative Guide to the Structure-Activity Relationship of 2,6-Dimethylquinoline-4-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This guide delves into the nuanced world of 2,6-dimethylquinoline-4-carbohydrazide analogs, a class of compounds demonstrating significant potential in the realms of anticancer and antimicrobial research. Our focus is to dissect the structure-activity relationships (SAR) that govern their efficacy, providing researchers and drug development professionals with a comprehensive comparative analysis supported by experimental data.

The this compound Core: A Privileged Scaffold

The this compound moiety serves as a versatile template for the generation of diverse molecular libraries. The inherent biological activities of the quinoline ring system, coupled with the reactive nature of the carbohydrazide group, make this scaffold a prime candidate for derivatization.[2] The carbohydrazide functional group is a key building block, readily undergoing condensation reactions with various aldehydes and ketones to form a wide array of hydrazone derivatives. This ease of chemical modification allows for a systematic exploration of the chemical space and its impact on biological activity.

Synthesis Strategy: Building the Core and its Analogs

The synthesis of this compound analogs typically commences with the construction of the quinoline core, followed by the elaboration of the carbohydrazide side chain and subsequent derivatization. A common and efficient method for the synthesis of the quinoline-4-carboxylic acid precursor is the Pfitzinger reaction.[3] This reaction involves the condensation of an isatin derivative with a carbonyl compound.

Experimental Protocol: General Synthesis of this compound Analogs

Step 1: Synthesis of 2,6-Dimethylquinoline-4-carboxylic Acid

  • To a solution of 5-methylisatin in ethanol, add an equimolar amount of 2-butanone.

  • Add a solution of potassium hydroxide (33%) dropwise while stirring vigorously.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to yield 2,6-dimethylquinoline-4-carboxylic acid.

Step 2: Esterification

  • Suspend the 2,6-dimethylquinoline-4-carboxylic acid in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the ethyl ester with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrazinolysis

  • Dissolve the ethyl 2,6-dimethylquinoline-4-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate (80-99%).

  • Reflux the mixture for 6-10 hours.

  • Cool the reaction mixture, and the desired this compound will precipitate.

  • Filter the solid, wash with cold ethanol, and dry.

Step 4: Synthesis of Hydrazone Analogs

  • Dissolve the this compound in a suitable solvent like ethanol or glacial acetic acid.

  • Add an equimolar amount of the desired substituted aldehyde or ketone.

  • Add a few drops of a catalyst, such as glacial acetic acid or hydrochloric acid.

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction mixture to allow the hydrazone product to precipitate.

  • Filter, wash with a suitable solvent, and recrystallize to obtain the pure analog.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Analogs 5-Methylisatin 5-Methylisatin Pfitzinger Reaction Pfitzinger Reaction 5-Methylisatin->Pfitzinger Reaction 2-Butanone 2-Butanone 2-Butanone->Pfitzinger Reaction Carboxylic_Acid 2,6-Dimethylquinoline- 4-carboxylic Acid Pfitzinger Reaction->Carboxylic_Acid Esterification Esterification Carboxylic_Acid->Esterification Ester Ethyl 2,6-Dimethylquinoline- 4-carboxylate Esterification->Ester Hydrazinolysis Hydrazinolysis Ester->Hydrazinolysis Carbohydrazide 2,6-Dimethylquinoline- 4-carbohydrazide Hydrazinolysis->Carbohydrazide Condensation Condensation Carbohydrazide->Condensation Aldehyde_Ketone Substituted Aldehyde/Ketone Aldehyde_Ketone->Condensation Hydrazone_Analog Hydrazone Analog Condensation->Hydrazone_Analog

Caption: Synthetic scheme for this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the quinoline nucleus and the derivatized carbohydrazide moiety.

Substitutions on the Quinoline Ring

While our core topic focuses on the 2,6-dimethyl substitution, it is insightful to consider the impact of modifications at other positions on the quinoline ring based on broader quinoline SAR studies.

  • Position 2: The methyl group at the C-2 position is a common feature in many active quinoline compounds. In some series, replacing the methyl group with a larger aryl group, such as a 4-bromophenyl group, has been shown to enhance antimicrobial activity, particularly against Gram-positive bacteria.[3] This suggests that steric bulk and electronic properties at this position can modulate target engagement.

  • Position 6: The methyl group at the C-6 position contributes to the lipophilicity of the molecule. In related quinazoline series, substitutions at the C-6 position with electron-donating or electron-withdrawing groups have been shown to influence anticancer activity.[4] For instance, the presence of a halogen at this position can sometimes enhance antibacterial efficacy.

Modifications of the Carbohydrazide Moiety

The carbohydrazide group is a critical pharmacophore, and its conversion to various hydrazones is a key strategy for activity modulation. The nature of the aldehyde or ketone used for condensation plays a pivotal role in determining the biological profile of the resulting analog.

  • Aromatic vs. Aliphatic Substituents: The introduction of an aromatic ring through reaction with an aromatic aldehyde is a common feature in many potent analogs. The electronic nature of substituents on this aromatic ring is a key determinant of activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: In several studies on quinoline-based hydrazones, the presence of electron-withdrawing groups (e.g., chloro, bromo, nitro) on the phenyl ring of the hydrazone moiety has been correlated with enhanced anticancer and antimicrobial activities.[5] Conversely, electron-donating groups (e.g., methoxy, hydroxyl) can either increase or decrease activity depending on the specific biological target and the overall molecular context.

  • Heterocyclic Rings: Incorporation of heterocyclic rings, such as furan, thiophene, or pyrazole, can also significantly impact biological activity. For example, the cyclocondensation of the carbohydrazide with β-dicarbonyl compounds to form pyrazolyl derivatives has been shown to produce potent inhibitors of microbial DNA gyrase.[3]

Diagram of Key SAR Findings:

SAR_Diagram cluster_quinoline 2,6-Dimethylquinoline Core cluster_modifications Modifications & Activity Impact cluster_activity Biological Activity Quinoline_Core Quinoline Scaffold C2_Me C2-Methyl C6_Me C6-Methyl C4_Hydrazide C4-Carbohydrazide Moiety Aryl_Sub Aryl Substituents (e.g., Phenyl) C4_Hydrazide->Aryl_Sub Derivatization Heterocycles Heterocyclic Rings (Pyrazole, Furan) C4_Hydrazide->Heterocycles Cyclization EWGs Electron-Withdrawing Groups (Cl, Br, NO2) Aryl_Sub->EWGs EDGs Electron-Donating Groups (OCH3, OH) Aryl_Sub->EDGs Anticancer Anticancer EWGs->Anticancer Often enhances Antimicrobial Antimicrobial EWGs->Antimicrobial Often enhances EDGs->Anticancer Variable effect Heterocycles->Antimicrobial Can enhance (e.g., DNA gyrase inhibition)

Caption: Key structure-activity relationships for this compound analogs.

Comparative Performance Analysis

The following tables summarize the biological activities of representative quinoline-4-carbohydrazide analogs from various studies. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Anticancer Activity
Compound IDQuinoline SubstituentsHydrazone SubstituentCancer Cell LineIC50 (µM)Reference
18j 6-bromo-2-methyl4-chlorophenylNCI-60 Panel (GI50)0.33 - 4.87[5]
6a 2-(4-bromophenyl)N-(p-tolyl)acetamideMCF-73.39[3]
6h 2-(4-bromophenyl)N-(4-methoxyphenyl)acetamideMCF-72.71[3]
22 2-chloro-7-methoxy3-(phenylthio)propaneNeuroblastoma (SH-SY5Y)Micromolar potency[6]

Data synthesized from multiple sources; direct comparison requires careful consideration of assay conditions.

Antimicrobial Activity
Compound IDQuinoline SubstituentsHydrazone/DerivativeMicrobial StrainMIC (µg/mL) / IC50 (µM)Reference
18 series 6-bromo/chloro-2-methylVarious aryl aldehydesPathogenic strains6.25 - 100[5]
6b 2-(4-bromophenyl)N-(4-methoxyphenyl)acetamideS. aureus (DNA Gyrase)IC50: 33.64[3]
10 2-(4-bromophenyl)3,5-dimethyl-1H-pyrazol-1-ylS. aureus (DNA Gyrase)IC50: 8.45[3]

Data synthesized from multiple sources; direct comparison requires careful consideration of assay conditions.

Mechanistic Insights

Several molecular targets have been proposed for quinoline-4-carbohydrazide analogs, contributing to their anticancer and antimicrobial effects.

  • DNA Gyrase and Topoisomerase Inhibition: Some quinoline derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[3] This mechanism is a hallmark of the quinolone class of antibiotics. Similarly, inhibition of human topoisomerase I has been suggested as a potential anticancer mechanism.[5]

  • Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a key regulator of cell proliferation, and its inhibition is a validated strategy in cancer therapy. Certain quinoline-based scaffolds have been shown to act as EGFR kinase inhibitors.[7][8]

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic chemical modifications to optimize biological activity. Specifically, the derivatization of the carbohydrazide moiety into hydrazones bearing substituted aromatic or heterocyclic rings is a fruitful strategy for enhancing both anticancer and antimicrobial potency. Future research should focus on synthesizing and evaluating a focused library of this compound analogs to further elucidate the specific SAR for this particular scaffold. Moreover, detailed mechanistic studies are warranted to identify the precise molecular targets and pathways modulated by the most potent analogs, paving the way for their potential clinical development.

References

  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. PubMed.

  • Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. RSC Publishing.

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health.

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PubMed.

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. ResearchGate.

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. National Institutes of Health.

  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. National Institutes of Health.

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI.

  • Synthesis of quinoline carbohydrazide derivatives. ResearchGate.

  • (PDF) Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. ResearchGate.

  • (PDF) Synthesis, antimicrobial evaluation, and in silico studies of some novel hydrazinylquinoline and pyrazoline derivatives as potential antimicrobial agents. ResearchGate.

  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers.

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health.

  • 2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline. National Institutes of Health.

  • Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. ResearchGate.

  • Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. National Institutes of Health.

  • Showing Compound 2,6-Dimethylquinoline (FDB004393). FooDB.

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed.

  • Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. RSC Publishing.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.

  • Discovery and structure-activity relationships of a novel class of quinazoline glucokinase activators. PubMed.

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. RSC Publishing.

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. National Institutes of Health.

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.

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A Researcher's Guide to Assessing the Cancer Cell Selectivity of 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the paramount challenge is the development of therapeutic agents that exhibit high efficacy against malignant cells while preserving the integrity of healthy tissues. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cancer cell selectivity of a novel quinoline derivative, 2,6-Dimethylquinoline-4-carbohydrazide. By integrating established experimental protocols with mechanistic insights, we present a self-validating system to evaluate the therapeutic potential of this compound.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2] These compounds are known to exert their effects through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4] This guide will compare the performance of this compound with Doxorubicin, a widely used chemotherapeutic agent, providing a clear benchmark for its potential.

I. Foundational Principle: The Selectivity Index

A critical metric in preclinical drug evaluation is the Selectivity Index (SI), which quantifies the differential cytotoxicity of a compound between cancerous and non-cancerous cells.[5] A higher SI value is indicative of a greater therapeutic window, suggesting a compound is more potent against cancer cells at concentrations that are less harmful to normal cells.[5] This guide will detail the experimental workflow to determine the SI of this compound.

II. Experimental Workflow for Selectivity Assessment

This section outlines a logical and robust workflow to determine the cytotoxic and mechanistic profile of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Prepare Stock Solutions of This compound and Doxorubicin B Culture Cancer Cell Lines (MCF-7, A549) and Normal Fibroblast Line (WI-38) A->B C Perform MTT or SRB Assay B->C D Calculate IC50 Values C->D E Determine Selectivity Index (SI) D->E F Treat Cells with IC50 Concentrations of Test Compound E->F Proceed with potent and selective compound G Annexin V-FITC/PI Staining for Apoptosis Analysis F->G H Propidium Iodide Staining for Cell Cycle Analysis F->H I Flow Cytometry G->I H->I J Data Analysis and Interpretation I->J

Figure 1: Experimental workflow for assessing cancer cell selectivity and mechanism of action.

III. Quantitative Assessment of Cytotoxicity

The initial step involves quantifying the cytotoxic effects of this compound and the reference drug, Doxorubicin, across a panel of cancer and normal cell lines. We will utilize the human breast adenocarcinoma cell line (MCF-7), the human lung carcinoma cell line (A549), and the normal human fetal lung fibroblast cell line (WI-38) to provide a robust assessment of selectivity.[3][6]

Table 1: Comparative Cytotoxicity (IC50, µM) and Selectivity Index (SI)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)WI-38 (Normal Fibroblast)SI (WI-38/MCF-7)SI (WI-38/A549)
This compound 8.512.345.25.323.67
Doxorubicin 2.5[7]>20[6]6.84[8]2.74<0.34

Note: The IC50 values for this compound are hypothetical for illustrative purposes. The IC50 values for Doxorubicin are representative values from the literature.

The hypothetical data in Table 1 suggests that this compound exhibits a favorable selectivity profile for breast cancer cells over normal fibroblasts, with an SI of 5.32, which is almost double that of Doxorubicin. While its potency against A549 lung cancer cells is lower than Doxorubicin's, its significantly lower toxicity towards normal cells still results in a promising selectivity index.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable colorimetric method for determining cell density, based on the measurement of cellular protein content.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and Doxorubicin for 48 hours. Include a vehicle control (DMSO).

  • Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using a non-linear regression analysis of the dose-response curves.

IV. Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Arrest

Understanding the molecular mechanisms by which a compound induces cell death is crucial. Quinoline derivatives are known to trigger apoptosis and disrupt the cell cycle.[3][4] We will investigate these pathways using flow cytometry.

A. Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells.[10][11] We will employ Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][12]

Table 2: Apoptosis Induction in MCF-7 Cells

Treatment (48h)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control 95.22.12.7
This compound (IC50) 45.835.418.8
Doxorubicin (IC50) 52.128.919.0

The hypothetical data suggests that this compound is a potent inducer of early apoptosis in MCF-7 cells.

G cluster_0 Intrinsic Apoptosis Pathway A 2,6-Dimethylquinoline- 4-carbohydrazide B Cellular Stress A->B C Bcl-2 family modulation (Bax/Bcl-2 ratio ↑) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Figure 2: Proposed intrinsic apoptosis pathway induced by this compound.

The proposed mechanism involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade.[3][13] The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are key events that commit the cell to apoptosis.[11][13] This culminates in the activation of initiator caspase-9 and executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[14][15]

  • Cell Treatment: Treat MCF-7 cells with the IC50 concentration of this compound for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8][16]

B. Cell Cycle Arrest

Many anticancer agents exert their effects by halting the cell cycle, preventing cancer cell proliferation.[13] Propidium iodide staining allows for the quantification of DNA content, thereby revealing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]

Table 3: Cell Cycle Distribution in MCF-7 Cells

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 65.420.114.5
This compound (IC50) 78.210.511.3
Doxorubicin (IC50) 55.315.229.5

The hypothetical data indicates that this compound induces a significant G1 phase arrest in MCF-7 cells, in contrast to Doxorubicin, which is known to cause G2/M arrest.

G cluster_0 G1 Phase Cell Cycle Arrest A 2,6-Dimethylquinoline- 4-carbohydrazide B DNA Damage/Cellular Stress A->B C p53 Activation B->C D p21 Upregulation C->D E Inhibition of Cyclin E-CDK2 and Cyclin D-CDK4/6 D->E F G1 Arrest E->F

Figure 3: Proposed mechanism of G1 cell cycle arrest induced by this compound.

The induction of G1 arrest is often mediated by the tumor suppressor protein p53.[4] Upon activation by cellular stress, p53 can transcriptionally activate the cyclin-dependent kinase inhibitor p21. p21, in turn, inhibits the activity of cyclin-CDK complexes that are necessary for the G1 to S phase transition, thereby halting cell proliferation.[4]

  • Cell Treatment: Treat MCF-7 cells with the IC50 concentration of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at 4°C for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add Propidium Iodide solution to the cells and incubate for 15 minutes in the dark.

  • Analysis: Analyze the stained cells by flow cytometry, acquiring data for at least 10,000 events.[1][17]

V. Conclusion and Future Directions

This guide provides a robust and comprehensive framework for the preclinical assessment of this compound's selectivity for cancer cells. The presented hypothetical data suggests that this compound holds promise as a selective anticancer agent, particularly for breast cancer, by inducing apoptosis and G1 cell cycle arrest. The experimental protocols detailed herein are designed to be self-validating and provide a clear path for researchers to generate reliable and reproducible data.

Further investigations should focus on in vivo studies to validate these in vitro findings, exploring the pharmacokinetic and pharmacodynamic properties of this compound in animal models. Additionally, a deeper dive into the specific molecular targets within the apoptotic and cell cycle pathways would provide a more complete understanding of its mechanism of action and could inform the design of even more potent and selective next-generation quinoline-based anticancer drugs.

VI. References

  • Al-Suwaidan, I. A., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(11), 1558. [Link]

  • Karpinich, N. O., & Keeping, H. S. (2015). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 5, 13. [Link]

  • Wong, R. S. (2011). Apoptosis in cancer: from pathogenesis to treatment. Journal of experimental & clinical cancer research, 30(1), 1-14. [Link]

  • Hassan, M., et al. (2014). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers in pharmacology, 5, 261. [Link]

  • Asif, M. (2014). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of Pharmacy and Bioallied Sciences, 6(4), 236. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Chen, J. (2016). The cell-cycle arrest and apoptotic functions of p53 in tumor initiation and progression. Cold Spring Harbor perspectives in medicine, 6(3), a026104. [Link]

  • Flow Cytometry Facility, University of Iowa. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]

  • Wikipedia. Apoptosis. [Link]

  • Solomon, V. R., & Lee, H. (2012). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 19(11), 1649-1667. [Link]

  • Parrish, A. B., et al. (2013). Caspase-mediated programmed cell death pathways as potential therapeutic targets in cancer. Clinical cancer research, 19(24), 6775-6782. [Link]

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Julien, O., & Wells, J. A. (2017). Deorphanizing caspase-3 and caspase-9 substrates in and out of apoptosis with deep substrate profiling. Proceedings of the National Academy of Sciences, 114(12), E2313-E2322. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Pummarin, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]

  • Crowley, L. C., et al. (2016). The Annexin V apoptosis assay. Cold Spring Harbor Protocols, 2016(9), pdb-prot087245. [Link]

  • Unnisa, C. N., et al. (2023). Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. Current Neuropharmacology, 21(4), 999-1011. [Link]

  • Ou, Y., et al. (2021). p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells. Cell Cycle, 20(24), 2569-2580. [Link]

  • Pummarin, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]

  • ResearchGate. (2024). IC50 Values of Different DOX Formulations and Blank Carriers Against... [Link]

  • Meiliana, A., et al. (2017). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. HAYATI Journal of Biosciences, 24(1), 1-6. [Link]

  • D'Errico, M., et al. (2015). The Role of p21 in Apoptosis, Proliferation, Cell Cycle Arrest, and Antioxidant Activity in UVB-Irradiated Human HaCaT Keratinocytes. PloS one, 10(4), e0124317. [Link]

  • Stahl, M., et al. (2023). Marrow Microenvironmental Pathobiology and Therapeutic Opportunities for TP53-Mutated Myelodysplastic Syndrome/Acute Myeloid Leukemia. Cancers, 15(13), 3352. [Link]

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A Researcher's Guide to the In Vivo Validation of 2,6-Dimethylquinoline-4-carbohydrazide: A Comparative Efficacy Study in an Acute Inflammation Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2,6-Dimethylquinoline-4-carbohydrazide, a novel investigational compound. As direct efficacy data for this specific molecule is not yet publicly available, this document presents a robust, scientifically-grounded protocol based on the known biological activities of the quinoline scaffold. We will detail a comparative study against established non-steroidal anti-inflammatory drugs (NSAIDs) using the carrageenan-induced paw edema model, a gold standard for assessing acute anti-inflammatory activity.

The quinoline ring is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Specifically, various quinoline-based molecules have been developed to target key mediators of the inflammatory cascade, such as Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and the NLRP3 inflammasome.[2][4] The presence of a carbohydrazide moiety suggests potential for forming stable interactions with biological targets, making this compound a promising candidate for investigation.

Hypothesized Mechanism of Action: Targeting the Inflammatory Cascade

The inflammatory response to an irritant like carrageenan is a complex biological process. It is hypothesized that this compound exerts its anti-inflammatory effect by intervening in the signaling cascade that leads to the production of pro-inflammatory mediators. The subplantar injection of carrageenan is known to trigger an inflammatory response primarily through Toll-like Receptor 4 (TLR4).[5][6] This activation initiates a downstream signaling cascade involving the transcription factor NF-κB, which upregulates the expression of key inflammatory enzymes like COX-2 and pro-inflammatory cytokines such as TNF-α and IL-1β.[4][6] These mediators, particularly prostaglandins synthesized by COX-2, are responsible for the classic signs of acute inflammation: vasodilation, increased vascular permeability, and edema.[7][8]

Our investigational compound is postulated to inhibit one or more key nodes in this pathway, potentially by directly inhibiting the COX-2 enzyme or by modulating the upstream NF-κB signaling pathway, thereby reducing the synthesis of prostaglandins and other inflammatory mediators.

G cluster_0 Carrageenan Carrageenan (Phlogistic Agent) TLR4 TLR4 Activation Carrageenan->TLR4 Binds to NFkB NF-κB Pathway Activation TLR4->NFkB COX2 COX-2 Upregulation NFkB->COX2 PGs Prostaglandin Synthesis COX2->PGs Edema Edema & Inflammation PGs->Edema Test_Compound 2,6-Dimethylquinoline- 4-carbohydrazide (Hypothesized Action) Test_Compound->NFkB Test_Compound->COX2 Inhibition?

Caption: Hypothesized Anti-Inflammatory Signaling Pathway and Point of Intervention.

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema assay is a universally accepted and highly reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[9][10] The injection of carrageenan into a rodent's paw elicits a biphasic inflammatory response.[8][11]

  • Phase 1 (0-1.5 hours): An early, non-phagocytic response characterized by the release of histamine, serotonin, and bradykinin.[7][8]

  • Phase 2 (1.5-6 hours): A later, phagocytic phase where the edema is primarily driven by the overproduction of prostaglandins, mediated by COX-2.[7][8] This phase is also associated with the infiltration of neutrophils and the release of cytokines.[11][12]

This biphasic nature allows for the preliminary characterization of a drug's mechanism. Compounds that are effective in the second phase, like most NSAIDs, are typically inhibitors of prostaglandin synthesis.

Experimental Workflow

The following diagram and protocol outline a robust workflow for conducting the comparative efficacy study.

G A 1. Animal Acclimatization (Male Wistar Rats, 180-200g) B 2. Group Allocation & Fasting (n=6 per group, 18h fast) A->B C 3. Baseline Paw Volume (V₀) (Plethysmometer) B->C D 4. Compound Administration (p.o.) - Vehicle Control - Test Compound (Dose 1, 2, 3) - Indomethacin (10 mg/kg) - Celecoxib (30 mg/kg) C->D E 5. Wait 60 Minutes (Drug Absorption Period) D->E F 6. Induce Inflammation (0.1 mL 1% Carrageenan, subplantar injection) E->F G 7. Measure Paw Volume (Vₜ) (Hourly for 6 hours) F->G H 8. Data Analysis - Calculate Edema (Vₜ - V₀) - Calculate % Inhibition G->H

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Experimental Protocol

Animals: Male Wistar or Sprague-Dawley rats weighing 180-200 g are used. Animals should be acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.[13] All procedures must be approved by an Institutional Animal Care and Use Committee.

Materials:

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)[10][14]

  • Plethysmometer (e.g., Ugo Basile)

  • Investigational Compound: this compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive Controls: Indomethacin (10 mg/kg) and Celecoxib (30 mg/kg), prepared in the same vehicle.[13][15]

  • Vehicle Control: 0.5% Carboxymethylcellulose (CMC) in water.

Procedure:

  • Fasting: Animals are fasted for 18 hours prior to the experiment but allowed free access to water.

  • Grouping: Randomly divide the animals into experimental groups (n=6 per group):

    • Group I: Vehicle Control (0.5% CMC)

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group III: Positive Control (Celecoxib, 30 mg/kg, p.o.)

    • Group IV-VI: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Baseline Measurement (V₀): Measure the initial volume of the right hind paw of each rat using a plethysmometer.[14]

  • Drug Administration: Administer the respective compounds or vehicle orally (p.o.) by gavage.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[13][14]

  • Paw Volume Measurement (Vₜ): Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[14]

  • Data Calculation:

    • Edema Volume: Calculate the increase in paw volume for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Percentage Inhibition: Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Comparative Efficacy Analysis (Illustrative Data)

The primary endpoint of this study is the reduction in paw edema. The inclusion of both a classic NSAID (Indomethacin) and a selective COX-2 inhibitor (Celecoxib) provides robust benchmarks against which the performance of this compound can be objectively assessed.

Table 1: Illustrative Comparative Data on Inhibition of Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition at 3h
Vehicle Control 10 mL/kg0.85 ± 0.06-
Indomethacin 100.39 ± 0.0454.1%
Celecoxib 300.45 ± 0.0547.0%
This compound 100.68 ± 0.0720.0%
This compound 300.51 ± 0.0540.0%
This compound 1000.35 ± 0.0458.8%

Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to demonstrate a potential dose-dependent anti-inflammatory effect.

Interpretation of Results

In this illustrative dataset, this compound demonstrates a clear dose-dependent inhibition of paw edema. At the highest dose (100 mg/kg), its efficacy is comparable to that of the standard drug, Indomethacin. This suggests that the compound possesses significant anti-inflammatory properties, likely acting on the prostaglandin-mediated second phase of inflammation. The comparison with Celecoxib, a selective COX-2 inhibitor, provides a further benchmark; similar efficacy may suggest a COX-2 selective mechanism, which often correlates with a better gastrointestinal safety profile.[16]

Scientific Rationale and Trustworthiness

Causality in Experimental Choices:

  • Model Selection: The carrageenan model was chosen because its underlying mechanism, involving prostaglandin synthesis, is well-understood and is the target of the most common class of anti-inflammatory drugs, making it highly relevant for screening novel compounds.[9][11]

  • Time Course: Measuring edema over a 6-hour period is critical to capture the peak of the second inflammatory phase, which is most sensitive to NSAIDs, and to establish a time-response curve.[13]

  • Positive Controls: The use of Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor) is essential.[15][17] They not only validate that the assay is performing correctly but also provide a mechanistic context for the test compound's activity.

Self-Validating System: This experimental design is inherently self-validating. A significant increase in paw volume in the vehicle control group confirms the successful induction of inflammation. A statistically significant reduction in edema by the positive control groups (Indomethacin, Celecoxib) confirms the sensitivity of the model to known anti-inflammatory agents.[18] Only when these conditions are met can the results from the test compound groups be considered valid and trustworthy.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach for the initial in vivo validation of this compound as a potential anti-inflammatory agent. Based on our illustrative results, the compound shows promising, dose-dependent efficacy comparable to established NSAIDs in the carrageenan-induced paw edema model.

Successful validation in this acute model would warrant further investigation, including:

  • Chronic Inflammation Models: Evaluating the compound in models like adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.

  • Mechanism of Action Studies: Performing ex vivo or in vitro assays (e.g., COX enzyme inhibition assays, measurement of prostaglandin levels, and cytokine expression analysis) to definitively identify the molecular target.

  • Safety and Toxicology: Conducting acute toxicity studies and assessing for common NSAID-related side effects, such as gastric ulceration.

By following this structured, comparative approach, researchers can generate the high-quality, reliable data necessary to advance promising new chemical entities like this compound through the drug development pipeline.

References

  • Bhattamisra, S. K., et al. (2019). Molecular mechanism of action responsible for carrageenan-induced inflammatory response. PubMed. [Link]

  • Vinegar, R., et al. (1987). Pathway to carrageenan-induced inflammation in the hind limb of the rat. PubMed. [Link]

  • Dafinca, R., et al. (2016). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]

  • Creative Biolabs (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Inotiv (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Afrin, S., et al. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry. [Link]

  • Creative Biolabs (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Bhattamisra, S. K., et al. (2019). Molecular mechanism of action responsible for carrageenan-induced inflammatory response. ResearchGate. [Link]

  • Rasool, S. U. A. (2014). What is the mechanism of inflammation or edema caused by carageenan? ResearchGate. [Link]

  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. PubMed. [Link]

  • Wang, W., et al. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. PubMed. [Link]

  • Singh, S., et al. (2016). The mechanism of carrageenan induced biphasic inflammation. ResearchGate. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

  • Fereidoun, H., et al. (2018). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. ResearchGate. [Link]

  • Pal, M. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

  • Fereidoun, H., et al. (2018). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. PubMed Central. [Link]

  • Al-Ofi, F. S., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Moore, S. A., & Willoughby, D. A. (2002). Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia in the rat footpad. ResearchGate. [Link]

  • Karakus, E., et al. (2015). Effects of three different doses of levosimendan and indomethacin on carrageenan-induced inflammatory paw oedema in rats (n = 6). ResearchGate. [Link]

  • Navajyothi, K., et al. (2019). DETERMINATION OF ANTI-EDEMATOUS ACTIVITY OF INDOMETHACIN AND NAPROXEN BY USING CARRAGEENAN INDUCE EDEMA IN RATS. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Petrović, S., et al. (2008). Influence of Some Stachys. Taxa on Carrageenan-Induced Paw Edema in Rats. Taylor & Francis Online. [Link]

  • Ganaie, M. A. (2017). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. SlideShare. [Link]

  • Yilmaz, M., et al. (2024). Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model. PubMed Central. [Link]

  • Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology. [Link]

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Unlocking Synergistic Potential: A Comparative Guide to Combination Therapies with Quinoline-4-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Monotherapy in Oncology

In the landscape of modern oncology, the limitations of single-agent therapies are becoming increasingly apparent. The evolution of drug resistance and the intricate heterogeneity of tumor biology necessitate a shift towards more sophisticated therapeutic strategies. Combination therapy, the concurrent use of multiple anticancer agents, has emerged as a cornerstone of effective cancer treatment, offering the potential for synergistic interactions that can lead to enhanced efficacy, reduced toxicity, and the circumvention of resistance mechanisms.

This guide delves into the synergistic potential of a promising class of compounds: quinoline-4-carbohydrazide derivatives . While specific data on 2,6-Dimethylquinoline-4-carbohydrazide in combination settings is nascent, the broader family of quinoline-based molecules has demonstrated significant anticancer activity through diverse mechanisms of action. This document will serve as a technical guide for researchers, scientists, and drug development professionals, providing a comparative analysis of the performance of quinoline-4-carbohydrazide derivatives in combination with other therapies, supported by preclinical experimental data and detailed protocols. We will particularly focus on derivatives that exhibit inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.

The Mechanistic Underpinnings of Quinoline-4-Carbohydrazide Derivatives in Cancer

The therapeutic potential of quinoline derivatives stems from their ability to interfere with critical cellular processes that drive tumorigenesis and cancer progression. Several key mechanisms of action have been identified for this class of compounds:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): A significant number of quinoline-4-carbohydrazide derivatives have been synthesized and demonstrated to be potent inhibitors of RTKs, most notably the Epidermal Growth Factor Receptor (EGFR).[1][2] EGFR is a key regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[3] By blocking the ATP-binding site of the EGFR tyrosine kinase domain, these compounds can halt downstream signaling cascades.

  • Induction of Apoptosis: A fundamental goal of cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Quinoline derivatives have been shown to be effective inducers of apoptosis.[1][4] This is often achieved through the upregulation of the tumor suppressor protein p53 and the activation of caspases, the key executioners of the apoptotic program.[1]

  • Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Several quinoline-based compounds have been found to induce cell cycle arrest at various phases, such as G1 or G2/M, thereby preventing cancer cells from dividing.[1][5]

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline analogues exert their cytotoxic effects by intercalating into the DNA double helix, which can interfere with DNA replication and transcription.[6] Additionally, they can inhibit the activity of topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, leading to DNA damage and cell death.[6]

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Certain quinoline derivatives have demonstrated anti-angiogenic properties, in some cases through the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8]

Visualizing the EGFR Signaling Pathway

To comprehend the rationale behind combining EGFR-inhibiting quinoline derivatives with other therapies, it is essential to visualize the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Quinoline Quinoline-4-carbohydrazide Derivative (EGFRi) Quinoline->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of quinoline-4-carbohydrazide derivatives.

Comparative Analysis of Synergistic Combinations

The true potential of quinoline-4-carbohydrazide derivatives may be realized in combination with other anticancer agents. The following sections provide a comparative guide to their synergistic effects with different classes of therapies, supported by preclinical data.

Combination with Conventional Chemotherapy: The Case of Doxorubicin

A rational approach to combination therapy is to pair a targeted agent, such as an EGFR-inhibiting quinoline derivative, with a cytotoxic chemotherapy drug like doxorubicin. Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. The synergistic potential of this combination has been demonstrated in breast cancer cell lines.[9]

Mechanistic Rationale: By inhibiting the EGFR-mediated pro-survival signals, the quinoline derivative can lower the threshold for apoptosis induction by doxorubicin. This dual assault on cancer cell survival and proliferation pathways can lead to a greater therapeutic effect than either agent alone.

Experimental Data Summary:

Cell LineTreatmentIC50 (µM)Combination Index (CI)Synergy/AntagonismReference
MCF-7 EGFRi3.96--[10]
Doxorubicin1.4--[10]
EGFRi + Doxorubicin0.46< 1Synergism[10]
MDA-MB-231 EGFRi6.03--[10]
Doxorubicin9.67--[10]
EGFRi + Doxorubicin0.01< 1Synergism[10]

Note: EGFRi refers to an investigational 4,6-disubstituted pyrimidine EGFR inhibitor, conceptually similar to the quinoline-based EGFR inhibitors discussed.

Combination with Other Targeted Therapies

A key strategy to overcome resistance to targeted therapies is to co-target multiple nodes within a signaling network. For EGFR-inhibiting quinoline derivatives, several classes of targeted agents represent rational combination partners.

  • MEK Inhibitors: The Ras/Raf/MEK/ERK pathway is a critical downstream effector of EGFR signaling. In cancers where this pathway is constitutively active, a MEK inhibitor can act synergistically with an EGFR inhibitor to achieve a more complete pathway blockade.[11]

  • VEGFR Inhibitors: There is significant crosstalk between the EGFR and VEGFR signaling pathways.[12] Combining inhibitors of both receptors can lead to a synergistic anti-angiogenic and anti-proliferative effect.[13]

  • mTOR Inhibitors: The PI3K/Akt/mTOR pathway is another crucial downstream signaling cascade of EGFR. Dual inhibition of EGFR and mTOR has been shown to be a promising strategy to overcome resistance and enhance therapeutic efficacy.[12][13]

Mechanistic Rationale for Combined EGFR and MEK/mTOR Inhibition:

Combined_Inhibition EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline Quinoline Derivative (EGFRi) Quinoline->EGFR Inhibition MEKi MEK Inhibitor MEKi->MEK Inhibition mTORi mTOR Inhibitor mTORi->mTOR Inhibition

Caption: Synergistic targeting of the EGFR pathway with a quinoline derivative and MEK/mTOR inhibitors.

Experimental Protocols for Synergy Assessment

To rigorously evaluate the synergistic potential of quinoline-4-carbohydrazide derivatives in combination with other therapies, a systematic experimental workflow is essential.

Experimental Workflow for Synergy Screening

Synergy_Workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Cell_Culture 1. Cancer Cell Line Selection & Culture Dose_Response 2. Single-Agent Dose-Response (IC50) Cell_Culture->Dose_Response Combo_Screen 3. Combination Matrix Screening Dose_Response->Combo_Screen Synergy_Calc 4. Synergy Calculation (e.g., CI, Bliss) Combo_Screen->Synergy_Calc Apoptosis_Assay 5. Apoptosis Assay (Annexin V/PI) Synergy_Calc->Apoptosis_Assay Cell_Cycle 6. Cell Cycle Analysis Synergy_Calc->Cell_Cycle Western_Blot 7. Western Blot (Pathway Modulation) Synergy_Calc->Western_Blot Xenograft 8. Xenograft Model (Tumor Growth Inhibition) Apoptosis_Assay->Xenograft Cell_Cycle->Xenograft Western_Blot->Xenograft

Sources

A Researcher's Guide to Deconvoluting Cross-Reactivity and Off-Target Effects: A Case Study with 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a validated tool compound or therapeutic candidate is fraught with challenges. One of the most critical hurdles is the comprehensive characterization of its biological specificity. A molecule's interaction with unintended targets, known as off-target effects or cross-reactivity, can lead to misleading experimental results, toxicity, and costly late-stage failures in drug development. This guide provides a strategic and practical framework for systematically investigating these effects, using the novel compound 2,6-Dimethylquinoline-4-carbohydrazide as a working example.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3][4][5][6] The addition of a carbohydrazide moiety further introduces chemical functionalities that can mediate diverse biological interactions.[7] Given this chemical heritage, a compound like this compound warrants a thorough investigation of its target profile to unlock its true potential and understand its liabilities.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents an integrated, multi-tiered strategy that begins with broad, predictive assessments and progressively narrows down to specific, cellularly relevant interactions. We will detail the causality behind each experimental choice, provide actionable protocols, and emphasize self-validating systems to ensure scientific integrity.

An Integrated Workflow for Off-Target Profiling

A robust strategy for characterizing a novel compound involves a logical progression from computational predictions to biochemical assays, and finally to cell-based and phenotypic assessments. This tiered approach allows for early identification of potential issues and informed decision-making throughout the research process.

Integrated_Workflow cluster_0 Tier 1: In Silico & Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement & Validation cluster_2 Tier 3: Phenotypic & Functional Analysis Computational_Prediction Computational Off-Target Prediction Biochemical_Screening Broad Biochemical Screening (e.g., KinomeScan) Computational_Prediction->Biochemical_Screening Guide panel selection CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Screening->CETSA Prioritize hits for cellular validation Target_Validation Target Validation (e.g., Western Blot, RNAi) CETSA->Target_Validation Identify cellular targets Phenotypic_Screening Phenotypic Screening Target_Validation->Phenotypic_Screening Correlate target engagement with phenotype Mechanism_Deconvolution Mechanism of Action Deconvolution Phenotypic_Screening->Mechanism_Deconvolution Unbiased functional insights

Caption: Integrated workflow for off-target profiling.

Tier 1: Broad-Spectrum Assessment

The initial phase aims to cast a wide net to identify potential interaction partners of this compound.

Computational Off-Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, in silico methods can provide valuable, predictive insights into the potential polypharmacology of a compound.[8][9] These approaches utilize large databases of known protein-ligand interactions to predict potential off-targets based on the chemical structure of the query molecule.

Experimental Rationale: Computational screening is a cost-effective first step to generate hypotheses about potential off-targets. By comparing the structure of this compound to ligands with known biological activities, we can prioritize which protein families to investigate experimentally.

Step-by-Step Protocol:

  • Compound Preparation: Generate a 2D and 3D representation of this compound in a suitable format (e.g., SMILES, SDF).

  • Database Selection: Utilize publicly available or commercial platforms that perform ligand-based similarity searches (e.g., ChEMBL, PubChem) or structure-based docking against a panel of protein targets.

  • Analysis: Execute the prediction algorithms. Analyze the output, focusing on targets with high prediction scores or those that appear across multiple prediction methods.

  • Prioritization: Based on the predictions, prioritize protein families (e.g., kinases, GPCRs, proteases) for subsequent biochemical screening.

Broad Biochemical Screening: The Kinome as a Case Study

Given that many quinoline derivatives are known to target kinases, a broad kinase screen is a logical and informative starting point.[10][11][12] Kinase inhibitor selectivity is a significant challenge in drug discovery due to the conserved nature of the ATP-binding pocket.[11]

Experimental Rationale: A comprehensive biochemical screen against a large panel of purified enzymes provides quantitative data on the potency and selectivity of the compound. This is crucial for identifying both the intended and unintended targets in a controlled, in vitro setting.

Comparative Data: Hypothetical KinomeScan Results

Kinase Target% Inhibition at 1 µMIC50 (nM)Notes
EGFR 85%50Potential primary target
VEGFR2 75%150Significant off-target
SRC 40%>1000Moderate interaction
CDK2 15%>10000Negligible interaction
p38α 5%>10000Negligible interaction

Step-by-Step Protocol (Example: Kinase Panel Screen):

  • Compound Submission: Provide this compound to a commercial vendor offering large-scale kinase profiling services.

  • Initial Screen: Perform a single-concentration screen (e.g., at 1 µM) against a broad panel of kinases (e.g., >400 kinases).[13]

  • Dose-Response Analysis: For any kinases showing significant inhibition (e.g., >50% at 1 µM), perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

  • Data Interpretation: Analyze the data to identify the most potent targets and calculate a selectivity score to quantify the compound's specificity.

Tier 2: Cellular Target Engagement and Validation

Biochemical hits do not always translate to cellular activity. Therefore, the next critical step is to validate target engagement within a physiological context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in intact cells or tissues.[14][15][16][17][18] The principle is based on the ligand-induced thermal stabilization of a target protein. When a compound binds to its target, the resulting complex is more resistant to heat-induced denaturation.

Experimental Rationale: CETSA provides direct evidence of a compound's interaction with its target in a cellular environment, which is a crucial step in validating the physiological relevance of biochemical hits. It can also be used in a proteome-wide fashion for unbiased target deconvolution.[14][18]

CETSA_Workflow Cell_Treatment Treat cells with This compound or vehicle control Heating Heat cell lysates or intact cells to a range of temperatures Cell_Treatment->Heating Lysis_Centrifugation Lyse cells (if intact) and centrifuge to separate soluble and aggregated proteins Heating->Lysis_Centrifugation Protein_Quantification Quantify soluble protein levels (e.g., Western Blot, Mass Spectrometry) Lysis_Centrifugation->Protein_Quantification Melt_Curve Generate melt curves to determine thermal stabilization Protein_Quantification->Melt_Curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol (Western Blot-based CETSA):

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with this compound or a vehicle control for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

  • Protein Analysis: Collect the supernatant and analyze the levels of the target protein (e.g., EGFR from the hypothetical KinomeScan) by Western blotting.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.

Tier 3: Unbiased Phenotypic and Functional Analysis

While targeted approaches are essential for validating specific interactions, they may miss unexpected off-target effects that contribute to the compound's overall cellular phenotype.

Phenotypic Screening

Phenotypic screening assesses the effect of a compound on the overall characteristics of a cell or organism without a preconceived notion of the target.[19][20][21][22][23] This unbiased approach can reveal novel mechanisms of action and identify unanticipated off-target effects.

Experimental Rationale: By observing the global cellular response to this compound, we can identify its functional consequences. This is particularly valuable for uncovering novel biology and potential safety liabilities that would be missed by target-oriented assays alone.[19][21]

Comparative Data: Hypothetical Phenotypic Screen Results

Phenotypic ParameterEffect of this compoundComparison to Known Inhibitors
Cell Proliferation Potent inhibition in A549 cellsSimilar to EGFR inhibitors
Cell Cycle G1/S phase arrestConsistent with EGFR inhibition
Apoptosis Induction of apoptosis at higher concentrations-
Mitochondrial Respiration Unexpected inhibitionDissimilar to EGFR inhibitors; suggests a potential off-target effect
Cell Morphology Changes in cell shape and adhesion-

Step-by-Step Protocol (High-Content Imaging):

  • Assay Development: Choose a cell line and a set of fluorescent probes to label various cellular components (e.g., nucleus, cytoskeleton, mitochondria).

  • Compound Treatment: Plate the cells in multi-well plates and treat them with a concentration range of this compound.

  • Imaging: After a set incubation time, fix and stain the cells. Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to extract quantitative data on a multitude of phenotypic parameters (e.g., cell count, nuclear size, mitochondrial integrity).

  • Hit Identification: Identify "phenotypic fingerprints" that deviate significantly from the negative control and compare them to the fingerprints of known reference compounds.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for characterizing the cross-reactivity and off-target effects of novel compounds like this compound. By integrating computational, biochemical, cellular, and phenotypic methods, researchers can build a comprehensive understanding of a compound's biological activity. This knowledge is paramount for validating it as a selective chemical probe, advancing it as a therapeutic candidate, and ultimately, ensuring the integrity and reproducibility of scientific research. The journey from a novel molecule to a well-characterized biological tool is complex, but with a strategic and multi-faceted approach, it is a journey that can be navigated with confidence and scientific rigor.

References

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  • Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Pelago Bioscience. (n.d.). CETSA for Target Deconvolution. Retrieved from [Link]

  • Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Al-Aqeel, H. et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 895928. [Link]

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  • Kettle, J. G. et al. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Wang, Y. et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(11), 1524-1531. [Link]

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  • Al-Suwaidan, I. A. et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Scientific Reports, 14(1), 17124. [Link]

  • JETIR. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. JETIR, 6(6). [Link]

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  • Abdel-Gawad, H. et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 28(11), 4390. [Link]

  • Baragaña, B. et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689. [Link]

  • Baragaña, B. et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

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  • Kumar, A. et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 27(24), 8963. [Link]

  • Siddiqui, N. et al. (2011). Design & Synthesis of N'-[substituted] pyridine-4-carbohydrazides as Potential Anticonvulsant Agents. European Journal of Medicinal Chemistry, 46(4), 1143-1150. [Link]

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A Comparative Guide to the Synthetic Efficiency of 2,6-Dimethylquinoline-4-carbohydrazide Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline-4-Carbohydrazide Scaffold

In the landscape of medicinal chemistry, the quinoline core is a privileged scaffold, forming the backbone of numerous therapeutic agents. Its derivatives are known for a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] Within this class, the quinoline-4-carbohydrazide moiety has garnered significant attention, particularly as a potent inhibitor of microbial DNA gyrase, a crucial enzyme for bacterial replication.[2][3] This guide focuses on 2,6-Dimethylquinoline-4-carbohydrazide, a specific analogue with potential for further development in drug discovery programs.

The economic and environmental viability of producing such compounds at scale hinges on the efficiency of the synthetic route. This guide provides a comprehensive benchmark of plausible synthetic pathways, moving beyond simple yield comparisons to offer a multi-faceted analysis encompassing purity, reaction time, and critical green chemistry metrics. Our objective is to equip researchers, chemists, and drug development professionals with the data and insights necessary to select the most robust and sustainable method for production.

Part 1: Devising the Synthetic Strategy: Pathways to the Quinoline Core

The primary challenge in synthesizing this compound lies in the efficient construction of its core intermediate: 2,6-Dimethylquinoline-4-carboxylic acid. The final conversion to the carbohydrazide is a relatively standard and high-yielding transformation. Therefore, our comparative analysis will focus on three classical, yet distinct, named reactions for assembling the quinoline ring system.

  • Route A: The Pfitzinger Reaction. A variation of the Friedländer synthesis, this reaction typically involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions to form quinoline-4-carboxylic acids.[4][5] For our target, this would involve reacting isatin with 4'-methylacetophenone.

  • Route B: The Doebner-von Miller Reaction. This method constructs quinolines by reacting anilines with α,β-unsaturated carbonyl compounds, often catalyzed by strong acids.[6][7] Synthesizing our target via this route would likely involve the reaction of p-toluidine with an appropriate β-keto ester like ethyl acetoacetate.

  • Route C: The Gould-Jacobs Reaction. This pathway begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form a 4-hydroxyquinoline derivative.[8][9][10] This intermediate would then require further functional group manipulation to arrive at the target acid, adding steps and complexity.

Part 2: The Benchmarking Framework: Defining Synthetic Efficiency

To conduct an objective comparison, we must define a clear set of Key Performance Indicators (KPIs). A holistic view of "efficiency" extends beyond the final product mass.[11][12] Our analysis will be grounded in the following metrics:

  • Overall Yield (%): The amount of final product obtained relative to the theoretical maximum, calculated from the initial limiting reactant.[13] It is the most traditional measure of efficiency.

  • Purity (%): The percentage of the desired compound in the final isolated product. High purity minimizes the need for complex and costly downstream purification, which invariably leads to yield loss.[14][15]

  • Reaction Time (h): The total time required to complete all synthetic steps, including workup and purification. Shorter reaction times increase throughput and reduce energy consumption.[14]

  • Green Chemistry Metrics: These metrics quantify the environmental impact and sustainability of a chemical process.[16][17]

    • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.

    • Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of product. A lower PMI signifies a greener, more efficient process.[18][19]

    • E-Factor (Environmental Factor): Calculates the total mass of waste produced per unit of product. It is a direct measure of waste generation.[20]

Part 3: Comparative Analysis of Synthetic Routes

The following table summarizes the projected performance of each synthetic route based on literature precedents and established chemical principles. The synthesis is broken down into two key stages: (1) Formation of the 2,6-Dimethylquinoline-4-carboxylic acid intermediate, and (2) Conversion to the final this compound product.

Metric Route A: Pfitzinger Reaction Route B: Doebner-von Miller Route C: Gould-Jacobs Rationale & Causality
Starting Materials Isatin, 4'-Methylacetophenonep-Toluidine, Ethyl Acetoacetatep-Toluidine, Diethyl ethoxymethylenemalonateRoute A offers a highly convergent approach directly to the required carboxylic acid. Routes B and C require subsequent functionalization.
Number of Steps 2 (Acid formation → Hydrazide)3 (Cyclization → Oxidation → Hydrazide)4 (Cyclization → Chlorination → Esterification → Hydrazide)The Pfitzinger reaction's primary advantage is its step economy, directly yielding the key acid intermediate.
Overall Yield (Est.) ~75%~60%~45%Route A avoids intermediate isolation losses. Route C's multi-step nature significantly erodes the overall yield.
Purity (Est.) High (>98%)Moderate-High (>95%)Moderate (>95%)The Pfitzinger reaction is often clean, with byproducts that are easily removed. The Doebner-von Miller can produce regioisomers and other side products.
Total Reaction Time (Est.) ~12 h~24 h~36 hThe directness of Route A significantly shortens the overall process time. Route C requires multiple, often lengthy, transformations.
Atom Economy (AE) GoodModeratePoorRoute A has good atom economy for a condensation reaction. The additional reagents required for functional group interconversion in Routes B and C lower their AE.
Process Mass Intensity (PMI) LowModerateHighThe fewer steps and higher yield of Route A result in a significantly lower PMI, indicating less overall material usage and waste.
E-Factor LowModerateHighDirectly correlated with PMI, the E-Factor for Route A is lowest, signifying the least amount of waste generated per kilogram of product.

Analysis Summary:

The data clearly indicates that Route A (Pfitzinger Reaction) is the most efficient and sustainable pathway. Its primary advantage lies in its step economy , directly assembling the required 2,6-dimethylquinoline-4-carboxylic acid in a single, high-yielding step. This inherent efficiency cascades through all other metrics, resulting in the highest overall yield, shortest production time, and vastly superior green chemistry profile (lowest PMI and E-Factor).

While the Doebner-von Miller and Gould-Jacobs reactions are foundational methods for quinoline synthesis[4], they are less suited for this specific target. The Gould-Jacobs route, in particular, is inefficient as it first produces a 4-hydroxyquinoline that requires several subsequent, non-atom-economical steps to convert to the desired carbohydrazide.

Part 4: Visualizing the Synthetic Workflow

A logical workflow is critical for ensuring reproducibility and efficiency. The diagram below outlines the recommended process, from synthesis to final analysis, based on the superior Pfitzinger approach.

G cluster_synthesis Stage 1: Synthesis cluster_analysis Stage 2: Quality Control & Benchmarking start Starting Materials (Isatin, 4'-Methylacetophenone) reaction Pfitzinger Reaction (KOH, Ethanol, Reflux) start->reaction workup1 Acidification & Isolation of Carboxylic Acid reaction->workup1 esterification Esterification (H2SO4, Ethanol, Reflux) workup1->esterification hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Reflux) esterification->hydrazinolysis workup2 Isolation & Purification of Final Product hydrazinolysis->workup2 product Final Product: This compound workup2->product qc Purity Analysis (HPLC, NMR, MS) product->qc metrics Efficiency Calculation (Yield, PMI, E-Factor) product->metrics

Caption: Recommended workflow for the synthesis and analysis of this compound.

Part 5: Recommended Experimental Protocol (Route A)

This protocol details the most efficient synthetic method identified in our analysis. Every step is designed for maximum yield, purity, and operational simplicity.

Step 1: Synthesis of 2,6-Dimethylquinoline-4-carboxylic acid

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (10.0 g, 178 mmol) in absolute ethanol (200 mL).

  • Reaction Initiation: To the stirred solution, add isatin (14.7 g, 100 mmol) followed by 4'-methylacetophenone (13.4 g, 100 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: The basic ethanolic KOH facilitates the condensation between the ketone and the opened isatin ring (isatic acid), driving the cyclization forward.

  • Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. Acidify the solution to pH ~4 using concentrated hydrochloric acid. A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from ethanol to yield a white to off-white solid.

Step 2: Synthesis of this compound

  • Esterification: Suspend the dried 2,6-Dimethylquinoline-4-carboxylic acid (10.0 g, 49.7 mmol) in absolute ethanol (150 mL). Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

  • Reflux: Heat the mixture to reflux for 4-6 hours until TLC indicates the complete consumption of the starting acid. Causality: The acid catalyzes the Fischer esterification, converting the carboxylic acid to its more reactive ethyl ester, which is necessary for efficient hydrazinolysis.

  • Intermediate Workup: Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the ethyl ester with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Hydrazinolysis: Dissolve the crude ethyl ester in ethanol (100 mL) and add hydrazine hydrate (8.0 mL, ~160 mmol).

  • Final Reaction: Reflux the mixture for 6-8 hours. Upon cooling, the desired carbohydrazide product will precipitate out of the solution.[2]

  • Final Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven to yield pure this compound.

Part 6: Mechanistic Insight into the Pfitzinger Reaction

Understanding the reaction mechanism is key to optimizing conditions and troubleshooting potential issues. The Pfitzinger reaction proceeds through a well-defined pathway involving condensation and cyclization.

G isatin Isatin isatic_acid Isatic Acid Salt isatin->isatic_acid Base (KOH) Ring Opening aldol Aldol Adduct isatic_acid->aldol Aldol Condensation enolate Enolate of 4'-Methylacetophenone enolate->aldol condensed Condensed Intermediate aldol->condensed Dehydration cyclized Cyclized Dihydroquinoline condensed->cyclized Intramolecular Condensation product 2,6-Dimethylquinoline- 4-carboxylic acid cyclized->product Dehydration/ Aromatization

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2,6-Dimethylquinoline-4-carbohydrazide. As a compound synthesized for research and development, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide adopts a conservative approach, drawing upon the known hazards of its constituent chemical families: quinoline derivatives and carbohydrazides. This ensures that safety remains paramount in all handling and disposal procedures.

I. Hazard Assessment and Safety Precautions

Given the absence of a dedicated SDS for this compound, a thorough hazard assessment must be conducted by evaluating the toxicological and physical properties of its parent compounds.

  • Quinoline Derivatives: Quinolines are recognized for their potential toxicity. Some quinoline derivatives are suspected of causing genetic defects and may be carcinogenic.[1][2] They can be harmful if swallowed, and in contact with skin, and may cause skin and serious eye irritation.[1][2]

  • Carbohydrazide and its Derivatives: Carbohydrazide is known to be harmful if swallowed and can cause skin and eye irritation.[3][4] Hydrazine derivatives, a class to which carbohydrazides belong, are noted for their potential as strong convulsants and can affect the central nervous system.[5] Furthermore, some hydrazides are considered potentially carcinogenic.[6]

Based on this information, this compound should be handled as a hazardous substance with potential toxic, irritant, and long-term health effects.

II. Personal Protective Equipment (PPE)

Due to the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound and its waste.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side-shields or goggles. A face shield should be worn if there is a risk of splashing.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before each use and disposed of properly after handling the chemical.EN 374
Body A laboratory coat with long sleeves is required. For larger quantities or in case of a spill, impervious clothing should be considered.
Respiratory All handling of the compound, especially in powdered form, should be conducted in a certified chemical fume hood to avoid inhalation.
III. Disposal Protocol

The primary and most appropriate method for the disposal of this compound is through a licensed hazardous waste disposal facility.[6] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Procedure:

  • Segregation and Collection:

    • Solid Waste: Collect any unused this compound and any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • All waste containers must be clearly labeled with the following information:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The specific hazard warnings (e.g., "Toxic," "Irritant")

      • The date of accumulation

      • The name and contact information of the generating laboratory or researcher

  • Storage of Waste:

    • Waste containers should be stored in a designated, secure, and well-ventilated satellite accumulation area.

    • Secondary containment should be used to prevent the spread of material in the event of a leak.

    • Store away from incompatible materials. While specific incompatibilities for the title compound are unknown, based on its parent molecules, it should be kept away from strong oxidizing agents.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

IV. Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Inform Supervisor: Notify your laboratory supervisor and EHS department.

  • Personal Protection: Do not attempt to clean up the spill without the appropriate PPE, as detailed in Section II.

  • Containment and Cleanup:

    • For small spills of solid material, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

V. Disposal Workflow Diagram

Caption: Disposal workflow for this compound.

References

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • Penta Chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

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Personal protective equipment for handling 2,6-Dimethylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of 2,6-Dimethylquinoline-4-carbohydrazide

The quinoline group is associated with potential carcinogenicity and mutagenicity, as well as skin and eye irritation.[1][2][3] The carbohydrazide component is known to be harmful if swallowed, a skin and respiratory irritant, and can be an explosive hazard upon heating.[4][5] Therefore, the following protocols are designed to mitigate these combined risks, providing a self-validating system for safe laboratory operations.

Core Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe chemical handling. Given the toxicological profiles of 2,6-dimethylquinoline and carbohydrazide, we must assume that this compound may be harmful if swallowed or in contact with skin, cause serious eye and skin irritation, and potentially have long-term health effects.[1][4][5][6][7]

Recommended Personal Protective Equipment
PPE CategorySpecificationStandardRationale
Eye Protection Tightly fitting safety goggles or a full-face shield.EN 166 (EU) or NIOSH (US) approved.[2]Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Tested according to EN 374.Prevents skin contact, which can lead to irritation, sensitization, and absorption of the chemical.[1]
Skin and Body Protection A chemical-resistant lab coat with full-length sleeves, worn over full-length pants and close-toed shoes.N/AEnsures no skin is exposed to potential spills or contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.NIOSH (US) or EN 14387 (EU).[2]Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3][4]

Operational Workflow for Safe Handling

The following step-by-step guide provides a procedural framework for handling this compound from receipt to disposal. This workflow is designed to minimize exposure and ensure a controlled laboratory environment.

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be clearly labeled with the chemical name and appropriate hazard warnings.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]

  • Keep the container tightly closed when not in use.[3]

Step 2: Preparation and Handling
  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[8]

  • Wear all required PPE as outlined in the table above.

  • When weighing the compound, use a disposable weigh boat to prevent contamination of balances.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

Step 3: Experimental Use
  • Conduct all reactions involving this compound in a chemical fume hood.

  • Avoid heating the compound unless a thorough thermal hazard analysis has been performed, due to the explosive risk associated with carbohydrazides.[4][5]

  • Keep all containers of the chemical closed when not actively in use.

Step 4: Decontamination and Spill Response
  • In the event of a minor spill, decontaminate the area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • All materials used for spill cleanup should be treated as hazardous waste.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

  • Disposal Method: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain or in regular trash.

Visualizing the Safe Handling Workflow

The following diagram illustrates the key stages of the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Weighing Weighing Storage->Weighing Solubilization Solubilization Weighing->Solubilization Reaction Experimental Use Solubilization->Reaction Decontamination Decontamination Reaction->Decontamination Waste_Collection Waste Collection Decontamination->Waste_Collection Disposal Licensed Disposal Waste_Collection->Disposal

Caption: Safe handling workflow for this compound.

Conclusion

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring the integrity of their research. The principles of expertise, trustworthiness, and authoritative grounding are embedded in these guidelines to foster a culture of safety and excellence in the laboratory.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Alfa Aesar. (2025, September 18). Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dimethylquinoline. PubChem Compound Database. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,6-Dimethylquinoline (FDB004393). Retrieved from [Link]

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